molecular formula C7H16ClNO3 B042531 (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride CAS No. 106402-41-9

(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

货号: B042531
CAS 编号: 106402-41-9
分子量: 197.66 g/mol
InChI 键: TUDHOGYHZNNYHW-JEDNCBNOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride is a chiral, non-proteinogenic amino acid ester of high value in organic synthesis and pharmaceutical research. This building block incorporates three key functional handles: a primary amine, a secondary alcohol, and a tert-butyl ester, all centered around a stereodefined (S)-configured carbon backbone. The tert-butyl ester group provides exceptional stability against base-mediated hydrolysis while being readily cleavable under mild acidic conditions, making it an ideal protecting group for peptide synthesis. The molecule serves as a crucial precursor to serine and other β-hydroxy-α-amino acid derivatives, enabling the incorporation of polar, hydrophilic motifs into complex molecular architectures.

属性

IUPAC Name

tert-butyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(8)4-9;/h5,9H,4,8H2,1-3H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDHOGYHZNNYHW-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551828
Record name tert-Butyl L-serinate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106402-41-9
Record name tert-Butyl L-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-tert-butyl 2-amino-3-hydroxypropanoate hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride, also known as L-Serine tert-butyl ester hydrochloride, is a crucial derivative of the non-essential amino acid L-serine. Its primary significance lies in its application as a protected building block in solid-phase peptide synthesis (SPPS). The strategic placement of the tert-butyl group on the carboxyl function prevents unwanted side reactions during the stepwise elongation of peptide chains. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, applications in drug development, biological significance, and detailed experimental protocols for its characterization.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₆ClNO₃--INVALID-LINK--[1]
Molecular Weight 197.66 g/mol --INVALID-LINK--[1][2]
CAS Number 106402-41-9--INVALID-LINK--[1][2]
IUPAC Name tert-butyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride--INVALID-LINK--[1]
SMILES CC(C)(C)OC(=O)--INVALID-LINK--N.Cl--INVALID-LINK--[1][2]
Synonyms L-Serine tert-butyl ester hydrochloride, H-Ser-OtBu·HCl--INVALID-LINK--[1][2]
Safety Causes skin and serious eye irritation. May cause respiratory irritation.--INVALID-LINK--[1]

Chemical Structure

G cluster_0 Synthesis Workflow start L-Serine step1 React with Isobutylene (Acid Catalyst, e.g., H₂SO₄) start->step1 intermediate (S)-tert-Butyl 2-amino-3-hydroxypropanoate (Free Base) step1->intermediate step2 Treat with HCl (in a suitable solvent, e.g., ether) intermediate->step2 product This compound step2->product G cluster_0 Role in Solid-Phase Peptide Synthesis (SPPS) start Resin-bound Amino Acid step1 Deprotection of N-terminus start->step1 coupling Coupling with Fmoc-Ser(tBu)-OH (or other protected Serine derivative) step1->coupling step2 Wash coupling->step2 repeat Repeat Deprotection and Coupling Cycles step2->repeat cleavage Cleavage from Resin and Deprotection of Side Chains repeat->cleavage product Final Peptide cleavage->product G cluster_0 Metabolic Pathways of L-Serine L_Serine L-Serine Proteins Protein Synthesis L_Serine->Proteins Glycine Glycine L_Serine->Glycine Cysteine Cysteine L_Serine->Cysteine D_Serine D-Serine L_Serine->D_Serine Phospholipids Phospholipids L_Serine->Phospholipids Sphingolipids Sphingolipids L_Serine->Sphingolipids NMDA_Receptor NMDA Receptor Modulation D_Serine->NMDA_Receptor Cell_Membranes Cell Membranes & Signaling Phospholipids->Cell_Membranes Sphingolipids->Cell_Membranes

References

An In-Depth Technical Guide to (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride, also known as L-Serine tert-butyl ester hydrochloride, is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Its unique structural features, combining a protected carboxylic acid and a free amino and hydroxyl group, make it an invaluable tool in the construction of complex peptides and as a precursor for various therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role in peptide synthesis and neuroscience research.

Chemical Structure and Properties

This compound is the hydrochloride salt of the tert-butyl ester of the naturally occurring amino acid L-serine. The presence of the bulky tert-butyl group provides steric protection to the carboxylic acid moiety, preventing its participation in unwanted side reactions during chemical transformations.

Chemical Structure:

  • IUPAC Name: tert-butyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride[1]

  • Molecular Formula: C₇H₁₆ClNO₃[1]

  • Molecular Weight: 197.66 g/mol [1]

  • CAS Number: 106402-41-9[1]

  • Synonyms: H-Ser-OtBu.HCl, L-Serine tert-butyl ester hydrochloride, tert-Butyl L-serinate hydrochloride[1]

A certificate of analysis for a similar compound, O-tert-Butyl-L-serine tert-butyl ester hydrochloride, indicates it appears as a white solid.[2]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical and Predicted Spectroscopic Data

PropertyValue
Physical State White to off-white solid
Solubility Soluble in water
¹H NMR Expected signals for tert-butyl protons, α-proton, β-protons, hydroxyl proton, and amine protons.
¹³C NMR Expected signals for tert-butyl carbons, carbonyl carbon, α-carbon, and β-carbon.
IR Spectroscopy Characteristic peaks for O-H, N-H, C-H, and C=O functional groups.
Mass Spectrometry Molecular ion peak corresponding to the free base (C₇H₁₅NO₃).

Synthesis and Purification

The synthesis of this compound typically involves the esterification of L-serine with isobutylene in the presence of an acid catalyst, followed by the introduction of hydrochloric acid to form the salt.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general method for preparing amino acid tert-butyl esters.[4]

Materials:

  • L-Serine

  • Dioxane or Dichloromethane

  • Isobutylene

  • p-Toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid

  • 10% Sodium bicarbonate solution

  • Brine

  • Anhydrous ether

  • Hydrochloric acid (gas or concentrated solution)

Procedure:

  • Esterification:

    • Suspend L-serine in dioxane or dichloromethane in a pressure-resistant vessel (autoclave).

    • Add a catalytic amount of p-toluenesulfonic acid or silica-impregnated sulfuric acid.

    • Introduce a molar excess of isobutylene.

    • Seal the vessel and stir the reaction mixture at room temperature for 2-3 days. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, carefully vent the excess isobutylene.

    • Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude L-serine tert-butyl ester as a free base.

  • Salt Formation:

    • Dissolve the crude free base in anhydrous ether and cool the solution to 0-5 °C.

    • Slowly bubble dry hydrogen chloride gas through the solution or add a calculated amount of concentrated hydrochloric acid dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to yield this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Applications in Research and Drug Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides.[5][6] In SPPS, the tert-butyl ester serves as a robust protecting group for the C-terminus of the serine residue. This protection is stable to the basic conditions used for the removal of the temporary N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group during chain elongation. The tert-butyl group is then efficiently removed during the final cleavage of the peptide from the solid support using strong acidic conditions, typically with a cocktail containing trifluoroacetic acid (TFA).[7]

Diagram 1: Role in Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Solid Support (Resin) Coupling Coupling Resin->Coupling Fmoc_Ser_OtBu (S)-tert-Butyl 2-((Fmoc)amino) -3-hydroxypropanoate Fmoc_Ser_OtBu->Coupling Deprotection Fmoc Deprotection (Piperidine) Coupling->Deprotection Attached Serine Next_AA Next Fmoc-Amino Acid Deprotection->Next_AA Free N-terminus Cleavage Cleavage & Deprotection (TFA) Deprotection->Cleavage Completed Chain Next_AA->Coupling Repeat Cycles Peptide Final Peptide Cleavage->Peptide

Caption: Workflow of incorporating a serine residue in SPPS.

Neuroscience and Drug Discovery

L-serine and its derivatives have garnered significant attention for their neuroprotective properties and potential therapeutic applications in neurological disorders. L-serine serves as a precursor to D-serine, a crucial co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors.[8] These receptors are fundamental for synaptic plasticity, learning, and memory.[9]

Dysfunction of the NMDA receptor signaling pathway is implicated in various neurological conditions, including Alzheimer's disease.[8] Studies have suggested that altered L-serine metabolism in the brain may contribute to the cognitive deficits observed in Alzheimer's disease.[10] Consequently, L-serine supplementation has been investigated as a potential therapeutic strategy.[10] this compound, as a protected and more lipophilic derivative of L-serine, represents a valuable tool for researchers synthesizing novel peptides and small molecules aimed at modulating NMDA receptor activity for the treatment of neurodegenerative diseases.

Diagram 2: L-Serine Metabolism and NMDA Receptor Modulation

Serine_NMDA_Pathway cluster_neuron Neuron cluster_astrocyte Astrocyte NMDA_Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation Synaptic_Plasticity Synaptic Plasticity, Learning & Memory Ca_Influx->Synaptic_Plasticity Glutamate Glutamate Glutamate->NMDA_Receptor Binds D_Serine D-Serine D_Serine->NMDA_Receptor Co-agonist Binding L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase Serine_Racemase->D_Serine

Caption: L-Serine's role in the NMDA receptor pathway.

Conclusion

This compound is a versatile and indispensable building block for chemists and pharmaceutical scientists. Its application in solid-phase peptide synthesis is well-established, enabling the creation of complex and therapeutically relevant peptides. Furthermore, its connection to the neuroactive amino acid L-serine positions it as a valuable tool in the ongoing research and development of novel treatments for a range of neurological disorders. The detailed understanding of its properties and synthetic methodologies provided in this guide will aid researchers in harnessing its full potential in their scientific endeavors.

References

An In-depth Technical Guide to L-Serine tert-butyl Ester Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An important notice for researchers: The nomenclature surrounding serine esters can be ambiguous. This guide addresses two distinct compounds: L-Serine tert-butyl ester hydrochloride (the subject of the initial query) and the more commonly utilized O-tert-Butyl-L-serine tert-butyl ester hydrochloride . This document provides a comprehensive overview of both, enabling researchers to accurately select the appropriate reagent for their specific application.

Distinguishing Between L-Serine's tert-Butyl Ester Derivatives

The primary distinction between these two compounds lies in the location of the tert-butyl protecting group(s). In L-Serine tert-butyl ester hydrochloride , only the carboxylic acid group is esterified. In contrast, O-tert-Butyl-L-serine tert-butyl ester hydrochloride has both the hydroxyl and carboxylic acid groups protected by tert-butyl groups. This seemingly small difference significantly impacts their chemical properties and applications, particularly in the context of peptide synthesis.

G Structural Relationship of L-Serine Derivatives cluster_0 Core Structure cluster_1 Carboxyl Protection cluster_2 Hydroxyl and Carboxyl Protection L-Serine L-Serine (HO-CH2-CH(NH2)-COOH) L-Serine_tert_butyl_ester L-Serine tert-butyl ester hydrochloride (HO-CH2-CH(NH3+)-COO-tBu) Cl- L-Serine->L-Serine_tert_butyl_ester Esterification of Carboxylic Acid O_tert_Butyl_L_serine_tert_butyl_ester O-tert-Butyl-L-serine tert-butyl ester hydrochloride (tBu-O-CH2-CH(NH3+)-COO-tBu) Cl- L-Serine_tert_butyl_ester->O_tert_Butyl_L_serine_tert_butyl_ester Etherification of Hydroxyl Group

Caption: Structural relationship between L-Serine and its tert-butyl protected derivatives.

Physicochemical Properties

The following tables summarize the key physicochemical properties of both L-Serine tert-butyl ester hydrochloride and O-tert-Butyl-L-serine tert-butyl ester hydrochloride, providing a clear comparison for researchers.

Table 1: Physicochemical Properties of L-Serine tert-butyl ester hydrochloride
PropertyValueReferences
CAS Number 106402-41-9[1][2][3]
Molecular Formula C₇H₁₅NO₃·HCl[1][2][3]
Molecular Weight 197.66 g/mol [1][3]
Appearance White to off-white solid/powder[4]
Melting Point 100.00°C[5]
Solubility Soluble in water.[6]
Storage Store at 2°C - 8°C in a well-closed container.[1][3]
Purity ≥ 95%[5]
Table 2: Physicochemical Properties of O-tert-Butyl-L-serine tert-butyl ester hydrochloride
PropertyValueReferences
CAS Number 51537-21-4[7][8]
Molecular Formula C₁₁H₂₃NO₃·HCl[7][8]
Molecular Weight 253.77 g/mol [9]
Appearance White to almost white powder/crystalline solid[7][9]
Melting Point 124 - 159 °C, 159-162°C, 170-177℃[7][10][11]
Solubility Soluble in organic solvents and aqueous solutions.[7][9]
Storage Store at 0 - 8°C.[7]
Purity ≥ 98% (HPLC)[7]
Optical Rotation [α]₂₀/D = -10 ± 3 ° (c=1 in water)[7]

Experimental Protocols

These compounds are primarily used as building blocks in peptide synthesis. The tert-butyl groups serve as protecting groups to prevent unwanted side reactions.

Synthesis of O-tert-Butyl-L-serine tert-butyl ester hydrochloride

A common method for the synthesis of O-tert-Butyl-L-serine tert-butyl ester hydrochloride involves a one-step process from L-serine.[2]

Materials:

  • L-Threonine

  • Dichloromethane

  • p-Toluenesulfonic acid (PTSA) or silica impregnated with H₂SO₄

  • Isobutylene

  • 10% Bicarbonate solution

  • Dry ether

  • 1N HCl solution in ether

Procedure:

  • Suspend L-threonine in dichloromethane.

  • Add 2 equivalents of PTSA and isobutylene (300ml).

  • Stir the contents in an autoclave at room temperature for 4-5 days.

  • Wash the reaction mixture with a 10% bicarbonate solution, water, and brine.

  • Remove the solvent under vacuum to obtain the free base.

  • Dissolve the free amine in 10 volumes of dry ether and cool to -20°C.

  • Slowly add one equivalent of 1N HCl solution in ether.

  • Remove the ether under vacuum to afford the hydrochloride salt.[2]

A similar procedure can be followed for the synthesis of Serine-O-tertiary butylether-tertiary butyl ester hydrochloride.[2]

Use in Solid-Phase Peptide Synthesis (SPPS)

O-tert-Butyl-L-serine, often as its Fmoc-protected derivative (Fmoc-Ser(tBu)-OH), is a standard reagent in Fmoc-based solid-phase peptide synthesis. The tert-butyl ether on the side chain prevents unwanted side reactions during peptide chain elongation.

General SPPS Cycle:

  • Resin Swelling: The synthesis support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the last coupled amino acid is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH) is activated with a coupling reagent (e.g., DIC/HOBt) and added to the resin. The reaction is monitored for completion using a Kaiser test.

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.

  • These steps are repeated for each amino acid in the desired peptide sequence.

SPPS_Workflow start Start with Resin Support resin_swelling 1. Resin Swelling (e.g., in DMF) start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) resin_swelling->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 amino_acid_coupling 3. Amino Acid Coupling (e.g., Fmoc-Ser(tBu)-OH + DIC/HOBt) wash1->amino_acid_coupling wash2 Wash (DMF) amino_acid_coupling->wash2 kaiser_test Kaiser Test? wash2->kaiser_test repeat_cycle Repeat for next amino acid kaiser_test->repeat_cycle Incomplete final_cleavage Final Cleavage and Deprotection (TFA cocktail) kaiser_test->final_cleavage Complete repeat_cycle->fmoc_deprotection purification Purification (RP-HPLC) final_cleavage->purification end Pure Peptide purification->end

References

Navigating the Chemical Landscape of Serine Derivatives: A Technical Guide to H-Ser-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug discovery, serine derivatives are fundamental building blocks. Among these, tert-butyl protected serine esters serve as crucial intermediates. This technical guide provides a comprehensive overview of two closely related yet distinct compounds often referred to under the umbrella of "H-Ser-OtBu.HCl": L-Serine tert-butyl ester hydrochloride and O-tert-Butyl-L-serine tert-butyl ester hydrochloride. Understanding the specific properties of each is paramount for successful research and development applications.

A critical point of distinction lies in the application of the tert-butyl (tBu) protecting group. While both compounds feature a tert-butyl ester at the carboxy terminus, one also possesses a tert-butyl ether protecting the hydroxyl group on the serine side chain. This structural difference significantly impacts their reactivity, solubility, and application in peptide synthesis.

Core Compound Identification and Properties

The ambiguity in nomenclature necessitates a clear delineation of the two primary compounds. The following table summarizes their key identifiers and physicochemical properties.

FeatureH-Ser-OtBu.HClH-Ser(tBu)-OtBu.HCl
Full Chemical Name L-Serine tert-butyl ester hydrochlorideO-tert-Butyl-L-serine tert-butyl ester hydrochloride
CAS Number 106402-41-9[1][2]51537-21-4[3][4][5]
Molecular Formula C₇H₁₆ClNO₃C₁₁H₂₄ClNO₃[6]
Molecular Weight 197.66 g/mol [7][1][2]253.77 g/mol [3]
Synonyms H-Ser-OtBu · HClO-TERT-BUTYL-L-SERINE TERT-BUTYL ESTER HCL, H-Ser(tBu)-OtBu hydrochloride[3]

This guide will now delve into the specific applications and considerations for each of these vital chemical entities.

Experimental Applications and Methodologies

The primary utility of these compounds is in solid-phase and solution-phase peptide synthesis. The choice between H-Ser-OtBu.HCl and H-Ser(tBu)-OtBu.HCl is dictated by the synthetic strategy, particularly the choice of protecting groups for other amino acids in the peptide sequence.

Workflow for Peptide Synthesis using Fmoc-SPPS

The following diagram illustrates a generalized workflow for the incorporation of a serine residue using one of these building blocks in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow start_end start_end process process decision decision output output start Start: Resin with N-terminal Fmoc deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (e.g., DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling: - H-Ser-OtBu.HCl or H-Ser(tBu)-OtBu.HCl - Coupling Reagents (e.g., HBTU, DIPEA) - Solvent (e.g., DMF) wash1->coupling wash2 Wash Resin coupling->wash2 check_completion Check Coupling Completion? (e.g., Kaiser Test) wash2->check_completion repeat_coupling Repeat Coupling check_completion->repeat_coupling No next_cycle Proceed to Next Cycle check_completion->next_cycle Yes repeat_coupling->coupling next_cycle->deprotection For next amino acid end_synthesis Final Deprotection & Cleavage next_cycle->end_synthesis

Generalized workflow for incorporating a serine building block in Fmoc-SPPS.

Considerations for Use:

  • H-Ser-OtBu.HCl : This compound is suitable when the serine side-chain hydroxyl group does not require protection during synthesis. This is often the case in the synthesis of short peptides or when orthogonal protecting group strategies are employed that do not affect the hydroxyl group.

  • H-Ser(tBu)-OtBu.HCl : The tert-butyl protection on the side chain is acid-labile. This makes it compatible with the widely used Fmoc/tBu peptide synthesis strategy. The side-chain protection prevents unwanted side reactions, such as O-acylation, during the coupling of subsequent amino acids. The tert-butyl groups on both the side chain and the C-terminus are typically removed simultaneously during the final cleavage from the resin using a strong acid cocktail (e.g., trifluoroacetic acid).

Due to the prevalence of the Fmoc/tBu strategy in modern peptide synthesis, H-Ser(tBu)-OtBu.HCl is a more commonly utilized building block for the synthesis of complex peptides where side-chain protection is critical.

At present, detailed, publicly available experimental protocols and specific signaling pathway involvement for "H-Ser-OtBu.HCl" are limited as it is primarily a chemical intermediate. Its biological effects would be context-dependent, relating to the final peptide in which it is incorporated. Further research into specific peptides containing these residues would be necessary to elucidate any involvement in cellular signaling.

References

Solubility Profile of (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride (CAS No: 106402-41-9) in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for its solubility determination. It includes a detailed, generalized experimental protocol for solubility assessment, a discussion of the expected solubility based on its structural features, and comparative data for related compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and formulation of pharmaceuticals and other chemical entities involving this compound.

Introduction

This compound, also known as L-Serine tert-butyl ester hydrochloride, is a chiral amino acid derivative with applications in peptide synthesis and as a building block in the development of novel therapeutic agents.[1] Its physicochemical properties, particularly its solubility in various organic solvents, are critical for its synthesis, purification, formulation, and overall utility in drug discovery and development. The hydrochloride salt form is intended to enhance aqueous solubility and stability.

This guide addresses the solubility of this compound in organic solvents. A comprehensive search of scientific literature, patents, and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, this document provides a detailed, generalized experimental protocol for determining its solubility, alongside a qualitative discussion of its expected solubility based on its chemical structure and data from related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 106402-41-9[1]
Molecular Formula C₇H₁₆ClNO₃[1]
Molecular Weight 197.66 g/mol [1]
IUPAC Name tert-butyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride[1]
Appearance White to off-white solidInferred from related compounds

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in the public domain. However, based on its chemical structure as an amino acid ester hydrochloride, some qualitative predictions can be made. The presence of the hydrochloride salt suggests increased solubility in polar solvents. Generally, the hydrochlorides of monoamino monocarboxylic acid esters are highly soluble in alcohols.[2] The tert-butyl ester group, being lipophilic, may also confer some solubility in less polar organic solvents.

To provide a comparative reference, Table 2 includes solubility data for a related, though structurally different, amino acid derivative.

Table 2: Solubility of a Related Amino Acid Derivative

CompoundSolventSolubilitySource
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochlorideDMSO50 mg/mL (196.30 mM)[3]

Note: This data is for a different compound and should be used for comparative purposes only.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in various organic solvents using the widely accepted shake-flask method.

Principle

The shake-flask method is considered the gold standard for determining equilibrium solubility. It involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.

Materials and Equipment
  • This compound (pure solid)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, ethyl acetate, tetrahydrofuran)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)

Procedure
  • Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to a specified temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle and collect supernatant C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility G->H

Figure 1: Shake-flask solubility determination workflow.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent. The following diagram illustrates these relationships.

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties solute This compound amino_group Amino Group (polar, basic) solute->amino_group hydroxyl_group Hydroxyl Group (polar, H-bonding) solute->hydroxyl_group ester_group tert-Butyl Ester (non-polar, bulky) solute->ester_group hcl_salt Hydrochloride Salt (ionic, polar) solute->hcl_salt solubility Solubility amino_group->solubility favors polar solvents hydroxyl_group->solubility favors polar solvents ester_group->solubility favors non-polar solvents hcl_salt->solubility favors polar solvents solvent Organic Solvent polarity Polarity (polar vs. non-polar) solvent->polarity h_bonding Hydrogen Bonding Capacity solvent->h_bonding dielectric Dielectric Constant solvent->dielectric polarity->solubility determines interaction strength h_bonding->solubility determines interaction strength dielectric->solubility determines interaction strength

Figure 2: Factors influencing the solubility of the target compound.

Conclusion

References

(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, also known as L-Serine tert-butyl ester hydrochloride. It includes a summary of its properties, detailed experimental protocols, and visualizations of key processes. This document is intended to be a valuable resource for professionals in the fields of chemical research and drug development.

Physical and Chemical Properties

This compound is a derivative of the amino acid L-serine, where the carboxylic acid group is protected as a tert-butyl ester.[1] This modification enhances its solubility in organic solvents and makes it a versatile building block in peptide synthesis and other organic reactions.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name tert-butyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride[2]
Synonyms L-Serine tert-butyl ester hydrochloride, H-Ser-OtBu·HCl[2]
CAS Number 106402-41-9[2]
Molecular Formula C₇H₁₆ClNO₃[2]
Molecular Weight 197.66 g/mol [2]
Appearance White to off-white powder[1]
Melting Point Not definitively reported; a related compound, O-tert-Butyl-L-serine t-butyl ester hydrochloride, has a melting point range of 124 - 159 °C.
Boiling Point Data not available
Solubility Soluble in water and ethanol; almost insoluble in chloroform and ether. The hydrochloride salt form enhances solubility.[1][3] The solubility of amino acid esters is generally influenced by the nature of the solvent, with decreased solubility in more hydrophobic organic solvents.
InChI InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(8)4-9;/h5,9H,4,8H2,1-3H3;1H/t5-;/m0./s1[2]
InChIKey TUDHOGYHZNNYHW-JEDNCBNOSA-N[2]
SMILES CC(C)(C)OC(=O)--INVALID-LINK--N.Cl[2]
Storage Store at 2°C - 8°C in a well-closed container. Some suppliers recommend storage at ≤ -15 °C.[1]

Experimental Protocols

Synthesis

A common method for the synthesis of amino acid tert-butyl esters involves the esterification of the corresponding amino acid. Two potential routes are described below.

Method 1: Reaction with Isobutylene

This method involves the direct esterification of L-serine with isobutylene in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.

  • Reaction Setup: L-serine is suspended in a suitable solvent such as dioxane. An acid catalyst, for example, p-toluenesulfonic acid (PTSA), is added to the suspension.

  • Reaction Conditions: The reaction mixture is treated with isobutylene in an autoclave and stirred at room temperature for several days.

  • Work-up: The reaction mixture is typically washed with a sodium bicarbonate solution, water, and brine to remove the acid catalyst and any unreacted amino acid. The organic solvent is then removed under reduced pressure to yield the free base of the tert-butyl ester.

  • Hydrochloride Salt Formation: The resulting free base is dissolved in a dry, inert solvent like diethyl ether. A solution of hydrogen chloride in the same solvent is then added to precipitate the hydrochloride salt. The product is collected by filtration and dried.

Method 2: Reaction with tert-Butyl Acetate

This alternative method utilizes tert-butyl acetate as the source of the tert-butyl group, with a strong acid catalyst.

  • Reaction Setup: L-serine is suspended in tert-butyl acetate. A strong acid, such as perchloric acid, is added as a catalyst.

  • Reaction Conditions: The mixture is stirred at room temperature for an extended period, typically 24-48 hours.

  • Work-up and Salt Formation: The work-up procedure would be similar to Method 1, involving neutralization, extraction, and subsequent precipitation of the hydrochloride salt.

Synthesis_Workflow cluster_method1 Method 1: Isobutylene cluster_method2 Method 2: tert-Butyl Acetate A1 L-Serine + Isobutylene + Acid Catalyst B1 Esterification A1->B1 C1 Work-up (Neutralization & Extraction) B1->C1 D1 Free Base C1->D1 E1 HCl Addition D1->E1 F1 Product Precipitation E1->F1 end_product (S)-tert-Butyl 2-amino-3- hydroxypropanoate hydrochloride F1->end_product A2 L-Serine + tert-Butyl Acetate + Strong Acid B2 Esterification A2->B2 C2 Work-up & Salt Formation B2->C2 C2->end_product start Start start->A1 start->A2

Caption: General synthetic workflows for this compound.

Purification

The primary method for purification of the final product is recrystallization.

  • Solvent Selection: A suitable solvent system for recrystallization would be one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like diethyl ether or hexane) is often effective.

  • Procedure: The crude product is dissolved in a minimal amount of the hot solvent or solvent mixture. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purification_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Slow Cooling (Crystallization) B->C D Collect Crystals (Filtration) C->D E Wash with Cold Solvent D->E F Dry Under Vacuum E->F G Purified Product F->G

Caption: A typical workflow for the purification of the target compound by recrystallization.

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group (a singlet integrating to 9H), the alpha-proton (a multiplet), the beta-protons (two multiplets), the hydroxyl proton (a broad singlet), and the amine protons (a broad singlet). The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for the carbonyl carbon of the ester, the quaternary carbon and the methyl carbons of the tert-butyl group, the alpha-carbon, and the beta-carbon.

General Experimental Protocol for NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra.

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule:

  • O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ from the hydroxyl group.

  • N-H stretch: A broad band in the region of 3200-3000 cm⁻¹ from the protonated amine.

  • C-H stretch: Bands in the region of 3000-2850 cm⁻¹ from the alkyl groups.

  • C=O stretch: A strong absorption band around 1730-1750 cm⁻¹ from the ester carbonyl group.

  • C-O stretch: Bands in the region of 1250-1000 cm⁻¹.

General Experimental Protocol for IR:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (if soluble in a volatile solvent).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

2.3.3. Mass Spectrometry (MS)

  • Expected Fragmentation: In mass spectrometry, the molecule is expected to show a molecular ion peak (or a peak corresponding to [M+H]⁺ in electrospray ionization). Characteristic fragmentation patterns would include the loss of the tert-butyl group and other neutral losses.

General Experimental Protocol for MS:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratios of the molecular ion and fragment ions.

Biological Activity and Applications

This compound is primarily utilized as a building block in organic synthesis, particularly in peptide synthesis.[1] The tert-butyl ester serves as a protecting group for the carboxylic acid functionality of L-serine, allowing for the selective formation of peptide bonds at the amino group.[4] The tert-butyl group can be removed under acidic conditions to reveal the free carboxylic acid at a later stage of the synthesis.[4]

Due to its role as a synthetic intermediate, there is no information available in the scientific literature to suggest that this compound itself is involved in any specific biological signaling pathways. Its utility lies in its chemical reactivity to facilitate the construction of more complex, biologically active molecules such as peptides and peptidomimetics.[1][5]

Safety Information

This compound is classified as an irritant.[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • Standard precautions for handling chemical irritants should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated area.[2]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of peptide chemistry. This guide has provided a detailed summary of its physical and chemical properties, along with generalized experimental protocols for its synthesis, purification, and analysis. While information on its direct biological activity is limited, its importance as a synthetic intermediate for the development of new therapeutics and research tools is well-established. Researchers and scientists can utilize the information presented herein to support their work with this compound.

References

Role of chirality in drug development and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Role of Chirality in Drug Development and Synthesis

Introduction: The Concept of Chirality

Chirality, derived from the Greek word for 'hand' (cheir), is a fundamental concept in stereochemistry describing molecules that are non-superimposable on their mirror images.[1][2] These mirror-image molecules are known as enantiomers .[1][3] A mixture containing equal amounts of both enantiomers is called a racemate or racemic mixture.[3]

While enantiomers possess identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit distinct behaviors in a chiral environment.[4][5] Biological systems, composed of chiral building blocks like L-amino acids and D-sugars, are inherently chiral.[6] This intrinsic chirality means that biological entities such as enzymes and receptors can interact differently with each enantiomer of a chiral drug.[4][6] This selective interaction is the cornerstone of why chirality is a critical consideration in modern drug development.[7][8]

The U.S. Food and Drug Administration (FDA) and other global regulatory bodies like the European Medicines Agency (EMA) have established guidelines that emphasize the need to characterize the individual enantiomers of a new chiral drug.[1][8][9][10] These regulations require that the pharmacological and toxicological profiles of each enantiomer be studied, promoting the development of single-enantiomer drugs to improve safety and efficacy.[9][10][11]

The Pharmacological Significance of Chirality

The differential interaction of enantiomers with chiral biological targets leads to significant variations in their pharmacokinetics (how the body affects the drug) and pharmacodynamics (how the drug affects the body).[6][9][12] The more active enantiomer is termed the eutomer , while the less active one is the distomer .[4]

Pharmacodynamic Differences

Enantiomers can bind differently to a target receptor or enzyme, leading to a range of outcomes.[6][13]

  • One Enantiomer is Active, the Other is Inactive: In many cases, the desired therapeutic effect resides in only one enantiomer (the eutomer), while the distomer is inactive. For example, (S)-ibuprofen is over 100 times more potent as an inhibitor of the COX-1 enzyme than (R)-ibuprofen.[2][4][14]

  • Enantiomers Have Different Activities: The two enantiomers may have qualitatively different pharmacological effects. The drug propoxyphene is an example where enantiomers exhibit distinct therapeutic activities.[15]

  • One Enantiomer is Toxic: The most infamous example is thalidomide. Marketed as a racemate to treat morning sickness, the (R)-enantiomer has sedative effects, while the (S)-enantiomer was found to be a potent teratogen, causing severe birth defects.[4][16][17] Similarly, the toxicity of drugs like ketamine and penicillamine resides primarily in their distomers.[2][18]

Pharmacokinetic Differences

The body can absorb, distribute, metabolize, and excrete enantiomers at different rates, a phenomenon known as stereoselectivity.[7][12][19]

  • Absorption: Active transport processes can preferentially absorb one enantiomer over the other.[7]

  • Distribution: Enantiomers may exhibit different affinities for plasma proteins like albumin, which affects the concentration of free, active drug in circulation.[5][19]

  • Metabolism: Metabolic pathways are often stereoselective, as the enzymes involved are chiral. One enantiomer may be metabolized more rapidly or via a different pathway than the other.[12][19][20] This can lead to different active metabolite profiles and durations of action.

  • Excretion: Differences in metabolism and protein binding can lead to varied rates of renal clearance for each enantiomer.[19]

  • Chiral Inversion: Some drugs exhibit in-vivo chiral inversion, where the less active enantiomer is converted into the more active one. A well-known example is ibuprofen, where the inactive (R)-enantiomer undergoes unidirectional conversion to the active (S)-enantiomer in the body.[2][14][15]

The potential pharmacokinetic fates of enantiomers are illustrated in the diagram below.

Pharmacokinetics cluster_input Drug Administration cluster_body Biological System (Chiral Environment) cluster_action Pharmacodynamic Action Racemate Racemic Drug (R-Drug + S-Drug) Absorption Absorption Racemate->Absorption Distribution Distribution (Protein Binding) Absorption->Distribution Metabolism Metabolism (Enzyme Interaction) Distribution->Metabolism Receptor Target Receptor/ Enzyme Distribution->Receptor Excretion Excretion Metabolism->Excretion A_note Stereoselective Transport A_note->Absorption D_note Stereoselective Binding D_note->Distribution M_note Stereoselective Metabolism M_note->Metabolism E_note Stereoselective Clearance E_note->Excretion R_note Stereoselective Binding & Efficacy R_note->Receptor

Caption: Stereoselective pharmacokinetic and pharmacodynamic pathways for a racemic drug.

Comparative Data of Chiral Drugs

The following table summarizes the distinct properties of enantiomers for several well-known chiral drugs.

DrugEnantiomerPrimary Pharmacological ActivityKey Distinctions & Notes
Ibuprofen (S)-(+)-IbuprofenAnti-inflammatory (COX-1 inhibitor)The eutomer, over 100-fold more potent than the R-form.[2][15]
(R)-(-)-IbuprofenLargely inactiveBehaves as a pro-drug; undergoes unidirectional chiral inversion to the (S)-form in vivo.[4][14]
Thalidomide (R)-(+)-ThalidomideSedative, anti-nauseaPrescribed for morning sickness.
(S)-(-)-ThalidomideTeratogenicCaused severe birth defects, leading to its withdrawal.[4][17] Undergoes in-vivo racemization.
Ketamine (S)-(+)-KetamineAnesthetic, analgesic (eutomer)
(R)-(-)-KetamineAnesthetic (less potent)The distomer, primarily responsible for adverse effects like agitation and hallucinations.[2][18]
Propranolol (S)-(-)-Propranololβ-adrenergic blocker (eutomer)Approximately 100 times more potent than its antipode.[2]
(R)-(+)-PropranololInactive as a β-blockerHas some membrane-stabilizing activity.
Citalopram (S)-(+)-Citalopram (Escitalopram)Selective Serotonin Reuptake Inhibitor (SSRI)The eutomer, over 100-fold more potent than the R-form.[2] Marketed as a single-enantiomer drug.
(R)-(-)-CitalopramWeak SSRI activityMay actually inhibit the effects of the S-enantiomer.

Obtaining Single-Enantiomer Drugs

Given the potential for distomers to be inactive, cause side effects, or complicate dosing, there is a strong regulatory and clinical preference for developing single-enantiomer drugs.[1][4][21] This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution .

The general workflow for developing a single-enantiomer drug is outlined below.

ChiralDevWorkflow start Initial Discovery (Often as Racemate) decision Develop as Single Enantiomer? start->decision asymmetric Asymmetric Synthesis decision->asymmetric Yes resolution Chiral Resolution of Racemate decision->resolution Yes analysis Enantiomeric Purity Analysis (e.g., HPLC) asymmetric->analysis resolution->analysis preclinical Preclinical Studies (Pharmacology, Toxicology of each enantiomer) analysis->preclinical clinical Clinical Trials preclinical->clinical market Market Approval clinical->market

Caption: General workflow for chiral drug development.

Asymmetric (Chiral) Synthesis

Asymmetric synthesis aims to selectively produce a single enantiomer from achiral or racemic starting materials.[16][22] This is the preferred industrial approach as it is more efficient than resolving a mixture. Key methods include:

  • Use of Chiral Catalysts: Catalysts containing a chiral ligand create a chiral environment for the reaction, favoring the formation of one enantiomer. The 2001 Nobel Prize in Chemistry was awarded for the development of asymmetric synthesis using chiral catalysts.[2]

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a reaction, after which it is removed.[22]

  • Chiral Pool Synthesis: This method utilizes naturally occurring enantiomerically pure compounds, such as amino acids or sugars, as starting materials.[22]

Chiral Resolution and Separation

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[3] While less efficient than direct synthesis, it is crucial for both analytical and preparative purposes.

  • Diastereomeric Salt Formation: This classical method involves reacting a racemic acid or base with a pure chiral resolving agent to form a pair of diastereomeric salts.[2][3] Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like crystallization or filtration.[2]

  • Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing the reacted and unreacted enantiomers to be separated.[3]

  • Chiral Chromatography: This is the most widely used technique for both analytical and preparative chiral separation.[3][17] It utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[3][23] Common chromatographic techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[1][17][23]

Experimental Protocol: Chiral Separation by HPLC

Determining the enantiomeric excess (e.e.) is a critical quality control step. Chiral HPLC with a Chiral Stationary Phase (CSP) is a standard method for this analysis.[21][24]

Objective

To separate and quantify the enantiomers of the β-blocker Propranolol from a racemic mixture to determine enantiomeric purity.

Materials and Reagents
  • Racemic Propranolol Hydrochloride Standard

  • (S)-(-)-Propranolol Hydrochloride Standard

  • HPLC-grade n-Heptane

  • HPLC-grade Ethanol

  • Diethylamine (DEA)

  • Methanol (for sample dissolution)

  • HPLC system with UV detector

  • Chiral Stationary Phase Column: Chiralpak® IA (or equivalent polysaccharide-based CSP)[24]

Detailed Methodology
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Heptane, Ethanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v).[24]

    • Thoroughly mix and degas the solution using sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve approximately 5 mg of racemic propranolol hydrochloride in 10 mL of methanol to create a 0.5 mg/mL standard solution.[24]

    • Prepare a separate standard solution of the pure (S)-(-)-enantiomer in the same manner to confirm peak identity and elution order.

  • HPLC System Setup and Conditions:

    • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)[24]

    • Flow Rate: 1.0 mL/min[24]

    • Column Temperature: Ambient (e.g., 25°C)

    • Detection Wavelength: UV at 225 nm[24]

    • Injection Volume: 20 µL[24]

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Procedure:

    • First, inject the pure (S)-(-)-enantiomer standard to identify its retention time.

    • Next, inject the racemic standard solution. Two distinct peaks corresponding to the (S)- and (R)-enantiomers should be observed.

    • Record the chromatogram, noting the retention times and peak areas for each enantiomer.

  • Data Analysis and Calculation:

    • Identify the peaks for the (S)- and (R)-enantiomers based on the initial injection.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas (A) from the chromatogram of the sample: % e.e. = [ | A_eutomer - A_distomer | / (A_eutomer + A_distomer) ] x 100

    • Calculate the resolution (Rs) between the two enantiomeric peaks to ensure adequate separation (a value > 1.5 is generally considered baseline resolution).

The Regulatory Landscape

Regulatory agencies worldwide have implemented stringent guidelines for the development of chiral drugs, recognizing the potential for enantiomers to have different clinical profiles.

  • FDA (United States): In 1992, the FDA issued a policy statement on the development of stereoisomeric drugs.[4][8][10] It requires that the absolute stereochemistry be known and that the pharmacological activity of individual isomers be investigated early in development.[8][10] The FDA expects strong scientific justification if a developer chooses to market a racemate over a single enantiomer.[25]

  • EMA (European Union): The EMA's guideline, "Investigation of Chiral Active Substances," also requires separate evaluation of each enantiomer's pharmacology and toxicology.[25][26] The agency has a strong preference for single-enantiomer drugs; no new racemic mixture has been approved since 2016.[21]

  • International Council for Harmonisation (ICH): ICH guidelines, such as Q6A, provide a harmonized approach to specifications for impurities, including enantiomeric impurities, which is recognized by major regulatory bodies globally.[25]

Conclusion

Chirality is not a minor detail but a crucial factor that profoundly influences a drug's safety, efficacy, and pharmacokinetic profile.[6][7] The historical lesson of thalidomide catalyzed a paradigm shift, leading to a deep understanding that enantiomers must be considered as separate chemical entities.[16][17] Advances in asymmetric synthesis and chiral separation technologies have made the production of enantiomerically pure drugs more feasible and efficient.[11][27] Guided by a robust regulatory framework, the modern pharmaceutical industry prioritizes the development of single-enantiomer drugs, ultimately leading to safer, more effective, and more rational therapeutics.[9][28]

References

A Technical Guide to L-Serine tert-Butyl Ester Hydrochloride: Sourcing and Application in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Serine tert-butyl ester hydrochloride, a critical amino acid derivative for researchers in medicinal chemistry, biochemistry, and pharmaceutical development. The document details commercially available variants, their specifications, and their primary applications, with a focus on peptide synthesis. It includes detailed experimental protocols and workflows to support practical implementation in a laboratory setting.

Introduction: The Role of Protected Serine Derivatives

L-Serine is a trifunctional amino acid, containing a primary alcohol in its side chain in addition to the alpha-amino and carboxylic acid groups. In chemical synthesis, particularly in the stepwise assembly of peptides, both the side-chain hydroxyl group and the C-terminal carboxylic acid must be temporarily masked or "protected" to prevent unwanted side reactions.

The tert-butyl group is a widely used acid-labile protecting group. Commercially, two primary forms of tert-butyl protected L-Serine hydrochloride are available, and it is crucial to distinguish between them:

  • L-Serine tert-butyl ester hydrochloride (H-Ser-OtBu·HCl) : The carboxylic acid group is protected as a tert-butyl ester. This derivative is a valuable building block in various organic synthesis processes.[1]

  • O-tert-Butyl-L-serine tert-butyl ester hydrochloride (H-Ser(tBu)-OtBu·HCl) : Both the side-chain hydroxyl group (as a tert-butyl ether) and the carboxylic acid group (as a tert-butyl ester) are protected. This dual protection makes it a stable and highly effective building block in complex peptide synthesis.[2][3][4]

These derivatives enhance the solubility and stability of the serine residue, making them ideal for incorporation into peptide-based drugs, enzyme inhibitors, and other complex biomolecules.[1][2]

Commercial Suppliers and Specifications

A variety of chemical suppliers offer L-Serine tert-butyl ester hydrochloride derivatives. The tables below summarize typical specifications for the two primary forms, compiled from publicly available data. Researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for lot-specific data.

Table 1: Specifications for O-tert-Butyl-L-serine tert-butyl ester hydrochloride

PropertyValue
Synonyms H-Ser(tBu)-OtBu·HCl
CAS Number 51537-21-4[2][3][5][6]
Molecular Formula C₁₁H₂₃NO₃·HCl[2][5]
Molecular Weight 253.77 g/mol [5]
Appearance White to off-white powder or crystal[2][5][6]
Purity ≥98% (HPLC, Titration)[2][5]
Melting Point 124 - 159 °C (often with decomposition)[2][6]
Optical Rotation [α]20/D -10 ± 3° (c=1 in H₂O)[2][6]
Storage Temperature Room Temperature to 0-8 °C[2][6]

Table 2: Specifications for L-Serine tert-butyl ester hydrochloride

PropertyValue
Synonyms H-Ser-OtBu·HCl, L-β-Hydroxyalanine tert-butyl ester HCl
CAS Number 106402-41-9[1]
Molecular Formula C₇H₁₅NO₃·HCl[1]
Molecular Weight 197.62 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥98% (TLC), 99%[1]
Storage Temperature ≤ -15 °C[1]

Key Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application for protected serine derivatives is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone of drug discovery and biochemical research.[4][7] The tert-butyl protecting groups are critical for an orthogonal protection strategy, where they remain stable during the piperidine-mediated removal of the N-terminal Fmoc group but are readily cleaved by strong acid (e.g., Trifluoroacetic acid, TFA) during the final cleavage from the solid support resin.[7][8]

Using a pre-protected derivative like H-Ser(tBu)-OtBu·HCl or, more commonly in SPPS, its N-α-Fmoc counterpart (Fmoc-Ser(tBu)-OH), prevents side reactions such as O-acylation and dehydration of the serine side chain.[7][8]

spss_workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_AA1 Fmoc-AA₁-Resin Resin->Fmoc_AA1 1. Load first AA Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA1->Deprotection1 H2N_AA1 H₂N-AA₁-Resin Deprotection1->H2N_AA1 Coupling2 Coupling: Fmoc-Ser(tBu)-OH + DIC/HOBt H2N_AA1->Coupling2 Fmoc_Ser_AA1 Fmoc-Ser(tBu)-AA₁-Resin Coupling2->Fmoc_Ser_AA1 Deprotection2 Fmoc Deprotection Fmoc_Ser_AA1->Deprotection2 H2N_Ser_AA1 H₂N-Ser(tBu)-AA₁-Resin Deprotection2->H2N_Ser_AA1 Repeat Repeat Cycles (Deprotection & Coupling) H2N_Ser_AA1->Repeat Cleavage Final Cleavage (TFA Cocktail) Repeat->Cleavage Peptide Crude Peptide H₂N-Ser-...-AA₁-CONH₂ Cleavage->Peptide

Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a protected serine residue.

Experimental Protocols

The following sections provide detailed methodologies relevant to the synthesis and use of L-Serine tert-butyl ester derivatives.

This protocol is adapted from a general method for preparing amino acid tert-butyl esters using isobutylene.[9] This synthesis directly forms the tert-butyl ester from the free amino acid.

Materials:

  • L-Serine

  • Dioxane (solvent)

  • p-Toluenesulfonic acid (PTSA) or other acid catalyst

  • Isobutylene (liquid or gas)

  • 10% Sodium Bicarbonate solution

  • Dry ether

  • HCl in ether solution (1N)

  • Autoclave or pressure-rated reaction vessel

Methodology:

  • Reaction Setup: In a suitable autoclave, suspend L-Serine in dioxane.

  • Catalyst and Reagent Addition: Add a catalytic amount of PTSA (e.g., 1.5-2 equivalents) to the suspension. Introduce a molar excess of isobutylene into the sealed vessel.

  • Reaction: Stir the mixture vigorously at room temperature for 4-5 days. Monitor the reaction progress by a suitable method (e.g., TLC) until the starting amino acid is consumed.

  • Workup: Depressurize the vessel. Wash the reaction mixture with 10% sodium bicarbonate solution to neutralize the catalyst, followed by washes with water and brine.

  • Isolation of Free Base: Remove the solvent under reduced pressure to yield the crude L-Serine tert-butyl ester as a free base.

  • Salt Formation: Dissolve the free base in approximately 10 volumes of dry ether and cool the solution to -20°C.

  • Precipitation: Slowly add one equivalent of 1N HCl in ether. The hydrochloride salt will precipitate out of the solution.

  • Final Product: Isolate the solid product by filtration and dry under vacuum to afford L-Serine tert-butyl ester hydrochloride.

synthesis_workflow start L-Serine R1 Isobutylene + PTSA (cat.) step step reagent reagent product product A React in Autoclave (Dioxane, RT, 4-5 days) B Neutralize & Wash (NaHCO₃, H₂O, Brine) A->B C Isolate Free Base (Solvent Removal) B->C P1 L-Serine tert-butyl ester (Free Base) C->P1 D Dissolve in Ether & Cool to -20°C R2 1N HCl in Ether E Precipitate with HCl/Ether P2 L-Serine tert-butyl ester HCl (Final Product) E->P2 R1->A R2->E P1->D

Figure 2. Process flow for the synthesis of L-Serine tert-butyl ester HCl.

This protocol outlines the key steps for coupling a protected serine residue onto a growing peptide chain on a solid support.[7]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Ser(tBu)-OH (3 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

  • Hydroxybenzotriazole (HOBt) (3 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% Piperidine in DMF (v/v) for Fmoc deprotection

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain, and repeat the treatment once. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF. Add DIC (3 eq.) to this solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of free amines. If the test is positive, indicating an incomplete reaction, the coupling step can be repeated ("double coupling").

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups (including the serine tert-butyl ether) are removed using a TFA-based cleavage cocktail.[7]

References

Technical Guide: Safety and Handling of (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and application of (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride (also known as L-Serine tert-butyl ester hydrochloride). This compound is a key building block in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS), where it serves as a protected form of the amino acid L-serine.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The tert-butyl ester group provides protection for the carboxylic acid functionality, which can be removed under acidic conditions. The hydrochloride salt form enhances the stability of the compound.

Table 1: Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₇H₁₆ClNO₃[1]
Molecular Weight 197.66 g/mol [1]
CAS Number 106402-41-9
Appearance White to off-white powder/crystal
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in water.
Synonyms L-Serine tert-butyl ester hydrochloride, H-Ser-OtBu·HCl[1]

Safety and Hazard Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE) should be worn at all times when handling this substance to minimize exposure and prevent adverse health effects.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard Class Skin Irrit. 2H315Causes skin irritation
Eye Irrit. 2AH319Causes serious eye irritation
STOT SE 3H335May cause respiratory irritation
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P302+P352IF ON SKIN: Wash with plenty of water.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Table 3: Toxicological Data

TestRouteSpeciesValue
Acute Toxicity (LD50)OralNot availableData not available
Acute Toxicity (LD50)DermalNot availableData not available
Acute Toxicity (LC50)InhalationNot availableData not available

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS) after N-terminal protection (commonly with Fmoc). The following is a representative protocol for the incorporation of a serine residue using Fmoc-Ser(tBu)-OH, which is the N-protected form of the parent amino acid of the title compound. The hydrochloride of the free amine would be neutralized in situ during the coupling step.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The iterative process of SPPS involves the sequential deprotection of the N-terminal protecting group and coupling of the next amino acid.

SPPS_Workflow Resin Resin Support Deprotection N-α-Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start Washing1 Washing (DMF, IPA) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Ser(tBu)-OH + Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Washing2->Cleavage Final Amino Acid Repeat->Deprotection

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Protocol for a Single Coupling Cycle of Fmoc-Ser(tBu)-OH

This protocol is adapted for a 0.1 mmol synthesis scale.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Ser(tBu)-OH (3-5 equivalents)

  • Coupling reagent (e.g., HATU, 3-4.9 equivalents)

  • Base (e.g., DIPEA, 6-10 equivalents)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)

  • Deprotection solution: 20% piperidine in DMF

  • Fritted syringe reaction vessel

Procedure:

  • Resin Swelling: If starting a new synthesis, swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times), followed by IPA (2 times) and then DMF (3 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 eq.) and the coupling reagent (e.g., HATU, 3-4.9 eq.) in DMF.

    • Add the base (e.g., DIPEA, 6-10 eq.) to the solution and allow it to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture for 30-120 minutes. The reaction time may vary depending on the sequence.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times), followed by DCM (2 times) and then DMF (3 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl group on serine) are removed using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA).

Biological Context: Role of Serine in Cellular Signaling

L-Serine, the parent amino acid of the title compound, is not only a building block of proteins but also a key molecule in various cellular processes. It is a precursor for the synthesis of other amino acids and lipids, and it plays a crucial role in cellular signaling. Serine/threonine kinases, such as Akt (also known as Protein Kinase B), are central to many signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a well-characterized example.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 produces Akt Akt (Serine/Threonine Kinase) PIP3->Akt recruits & activates mTORC1 mTORC1 Akt->mTORC1 activates Akt->Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Apoptosis Apoptosis Inhibition->Apoptosis inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The PI3K/Akt/mTOR signaling pathway.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

  • Waste material should be handled by a licensed professional waste disposal service.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) or professional safety training. Always consult the SDS for the most current and detailed safety information before handling this chemical.

References

An In-depth Technical Guide to (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride, a pivotal building block in synthetic chemistry, holds significant importance in the realm of peptide synthesis and drug discovery. This comprehensive technical guide provides an in-depth overview of its chemical identity, synthesis, and critical applications. The strategic use of the tert-butyl ester as a protecting group for the carboxylic acid functionality of L-serine is fundamental to its utility in solid-phase peptide synthesis (SPPS). This guide will detail its synonyms, chemical identifiers, a representative synthesis protocol, and its role in the construction of bioactive peptides. A key application is highlighted through the synthesis of a peptide fragment and the biological significance of the resulting peptide in cellular signaling.

Chemical Identity: Synonyms and Identifiers

A clear and unambiguous identification of chemical compounds is paramount in research and development. This section provides a consolidated table of the various synonyms and chemical identifiers for this compound.

Identifier TypeIdentifier
IUPAC Name tert-butyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride[1]
Synonyms H-Ser-OtBu.HCl, L-Serine tert-butyl ester hydrochloride, tert-Butyl L-serinate hydrochloride, H-L-Ser-OtBu.HCl
CAS Number 106402-41-9[1][2]
PubChem CID 13882987[1]
EC Number 827-702-7[1]
Molecular Formula C₇H₁₆ClNO₃[1]
Molecular Weight 197.66 g/mol [1]
InChI InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(8)4-9;/h5,9H,4,8H2,1-3H3;1H/t5-;/m0./s1
InChIKey TUDHOGYHZNNYHW-JEDNCBNOSA-N
Canonical SMILES CC(C)(C)OC(=O)C(CO)N.Cl

Synthesis Protocol

The synthesis of this compound is crucial for its application in peptide synthesis. The following is a representative experimental protocol adapted from established methods for the preparation of amino acid tert-butyl esters.[3]

Principle

The synthesis involves the esterification of the carboxylic acid group of L-serine with isobutylene in the presence of an acid catalyst. The resulting tert-butyl ester is then converted to its hydrochloride salt. This method protects the carboxylic acid from participating in subsequent peptide coupling reactions.

Materials
  • L-Serine

  • Dioxane (or another suitable solvent)

  • Isobutylene

  • p-Toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid (catalyst)

  • Dry ether

  • Hydrogen chloride (HCl) gas or a solution of HCl in a non-protic solvent

  • Sodium bicarbonate solution (10%)

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Experimental Procedure
  • Esterification:

    • Suspend L-serine in a suitable solvent such as dioxane in a pressure-resistant reaction vessel (autoclave).

    • Add a catalytic amount of an acid catalyst (e.g., 1.5 equivalents of PTSA).

    • Introduce a molar excess of isobutylene into the sealed reactor.

    • Stir the reaction mixture at room temperature for 2 to 3 days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Free Amine:

    • Upon completion of the reaction, carefully vent the excess isobutylene in a well-ventilated fume hood.

    • Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-tert-Butyl 2-amino-3-hydroxypropanoate as a free base.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude free amine in a suitable volume of dry ether.

    • Cool the solution to a low temperature (e.g., -20 °C).

    • Slowly add one equivalent of a solution of HCl in dry ether. The HCl solution can be prepared by bubbling dry HCl gas through anhydrous ether.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a small amount of cold, dry ether, and dry under vacuum to yield this compound.

Purification

The final product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and ether, if required.

Role in Peptide Synthesis

This compound is a valuable building block in peptide synthesis, particularly in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[4]

Carboxyl Group Protection

The primary function of the tert-butyl ester group is to protect the carboxylic acid of the serine residue.[5] This protection prevents the carboxyl group from reacting during the amide bond formation, ensuring that the peptide chain is elongated in the correct sequence. The tert-butyl group is stable under the basic conditions used for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

Deprotection

The tert-butyl ester is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in the final step of SPPS, which also cleaves the peptide from the solid support and removes other acid-labile side-chain protecting groups.

Application in the Synthesis of Bioactive Peptides and Signaling Pathways

The utility of this compound is best illustrated through its incorporation into bioactive peptides. These peptides can play crucial roles in various biological processes and signaling pathways.

Synthesis of a Bioactive Peptide Fragment

This compound is a key component in the synthesis of numerous bioactive peptides. For instance, it can be used in the synthesis of glycopeptides, which are important in drug delivery and immunology. The general workflow for incorporating this building block into a peptide chain via SPPS is illustrated below.

spss_workflow resin Solid Support (e.g., Wang Resin) fmoc_ser Fmoc-Ser(tBu)-OH (from H-Ser-OtBu.HCl) resin->fmoc_ser 1. Coupling deprotection Deprotection (Piperidine in DMF) resin->deprotection coupling Coupling Reagent (e.g., HBTU, DIEA) next_aa Next Fmoc-Amino Acid deprotection->next_aa 3. Coupling cleavage Cleavage & Deprotection (TFA Cocktail) deprotection->cleavage 4. Final Cleavage next_aa->deprotection Repeat Steps 2 & 3 peptide Purified Bioactive Peptide cleavage->peptide

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(tBu)-OH.

Bioactive Peptides and Their Signaling Pathways

Bioactive peptides are protein fragments that exert specific biological effects.[6][7] They can be involved in a myriad of physiological processes, including antimicrobial, antihypertensive, and antioxidant activities. The specific signaling pathways modulated by a peptide depend on its amino acid sequence and structure.

For example, a synthesized peptide containing a serine residue, introduced using this compound, could act as an inhibitor of an enzyme involved in a disease-related signaling pathway. The hydroxyl group of the serine residue is often critical for binding to the active site of the target protein.

signaling_pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor Binds kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates & Activates cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Regulates Gene Expression bioactive_peptide Synthesized Bioactive Peptide (Containing Serine) bioactive_peptide->kinase_cascade Inhibits

Caption: Hypothetical inhibition of a cellular signaling pathway by a synthesized bioactive peptide.

Conclusion

This compound is an indispensable reagent for the synthesis of peptides. Its utility stems from the robust protection of the carboxylic acid of L-serine, which allows for the controlled and sequential assembly of amino acids into complex peptide structures. This technical guide has provided a thorough overview of its chemical identity, a representative synthesis protocol, and its critical role in the development of bioactive peptides that can modulate cellular signaling pathways. For researchers and professionals in drug development, a comprehensive understanding of this building block is essential for advancing the frontiers of peptide-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Use of H-Ser-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains for research, therapeutic, and diagnostic applications. The success of SPPS relies on the strategic use of protecting groups to prevent unwanted side reactions at the reactive side chains of trifunctional amino acids. For serine, a common protecting group for its hydroxyl side chain is the tert-butyl (OtBu) ether. This group is stable under the basic conditions used for the removal of the temporary N-terminal Fmoc group but is readily cleaved during the final acidolytic step with trifluoroacetic acid (TFA).[1][2]

While the N-α-Fmoc protected derivative, Fmoc-Ser(tBu)-OH , is the standard building block for the stepwise elongation of a peptide chain in the C-to-N direction[1][3], its counterpart with a free amino group, H-Ser-OtBu.HCl , serves critical roles in specialized applications. This document provides detailed application notes and protocols for the use of H-Ser-OtBu.HCl in SPPS, focusing on its primary applications: the loading of the first amino acid onto specific resins and its use in solution-phase peptide synthesis.

Core Applications of H-Ser-OtBu.HCl

The primary applications for H-Ser-OtBu.HCl in peptide synthesis are dictated by its structure: a free N-terminus (as a hydrochloride salt for stability and handling), a protected side chain, and a free carboxylic acid. This makes it unsuitable for direct use in the chain elongation steps of standard Fmoc-SPPS but ideal for the following scenarios:

  • Loading of the First Amino Acid onto 2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-labile resin allows for the attachment of the first amino acid without the need for carboxyl group activation, minimizing the risk of racemization.[4]

  • Solution-Phase Peptide Synthesis (SPPS): In this classical approach, H-Ser-OtBu.HCl can be coupled with an N-protected amino acid or peptide fragment.[5][6]

Application Note 1: Loading of the First Amino Acid onto 2-Chlorotrityl Chloride Resin

The use of 2-chlorotrityl chloride resin is particularly advantageous for preventing diketopiperazine formation, a common side reaction at the dipeptide stage, and for preparing fully protected peptide fragments.[4] The loading of the first amino acid onto this resin is achieved via a direct nucleophilic substitution of the chloride by the carboxylate of the amino acid, facilitated by a hindered base like N,N-diisopropylethylamine (DIPEA).

Experimental Protocol: Attachment of H-Ser-OtBu.HCl to 2-CTC Resin
  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq, e.g., 1.0 g at 1.6 mmol/g loading) in anhydrous dichloromethane (DCM, ~10 mL/g) in a suitable reaction vessel for 30 minutes.

  • Amino Acid Preparation: In a separate flask, dissolve H-Ser-OtBu.HCl (1.0 to 1.5 eq) in DCM. If solubility is an issue, a minimal amount of anhydrous N,N-dimethylformamide (DMF) can be added.

  • Neutralization and Loading: Add DIPEA (2.5 eq relative to the amino acid) to the amino acid solution and swirl for 1-2 minutes. Add this solution to the swollen resin.

  • Reaction: Agitate the resin slurry at room temperature for 1-2 hours.[7]

  • Capping: To quench any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.[7]

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum to a constant weight. The final loading can be determined spectrophotometrically by Fmoc release after coupling and deprotecting the next amino acid, or gravimetrically from the weight gain.

Quantitative Data: Loading Efficiency on 2-CTC Resin

The loading efficiency is influenced by the solvent and the amount of base used. High esterification yields are generally achieved in DCM or dichloroethane (DCE).[4]

SolventTypical Esterification Yield (%)
Dichloromethane (DCM)99%[4]
Dichloroethane (DCE)98%[4]
Tetrahydrofuran (THF)89%[4]
N,N-Dimethylformamide (DMF)87%[4]

Application Note 2: Use in Solution-Phase Peptide Synthesis

In solution-phase synthesis, H-Ser-OtBu.HCl serves as the N-terminally deprotected component for coupling with an N-protected amino acid. This method is often employed for the synthesis of short peptides or for fragment condensation.

Experimental Protocol: Dipeptide Synthesis using H-Ser-OtBu.HCl

This protocol describes the coupling of an N-Fmoc protected amino acid (e.g., Fmoc-Ala-OH) to H-Ser-OtBu.HCl.

  • Reactant Preparation:

    • In one flask, dissolve the N-Fmoc-amino acid (1.0 eq), the chosen coupling reagent (e.g., HATU, 1.0 eq), and a base (e.g., DIPEA, 2.0 eq) in anhydrous DMF. Allow to pre-activate for 5-10 minutes at 0°C.[8]

    • In a separate flask, dissolve H-Ser-OtBu.HCl (1.0 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the hydrochloride salt and generate the free amine. Stir for 10-15 minutes at room temperature.[9]

  • Coupling: Add the neutralized H-Ser-OtBu.HCl solution to the activated N-Fmoc-amino acid solution.

  • Reaction: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from 1 to 8 hours depending on the coupling reagent.[8]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude protected dipeptide can then be purified by flash chromatography.

Quantitative Data: Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts the yield, purity, and potential for racemization.[8]

Coupling ReagentTypical Yield (%)Purity (%)Reaction Time (hours)Epimerization (%)Key Advantages & Disadvantages
HATU 95-99>981-2<0.5Advantages: High reactivity, low racemization, effective for sterically hindered amino acids. Disadvantages: Higher cost.[8]
HBTU 90-95>952-4<1.0Advantages: Good balance of reactivity and cost. Disadvantages: Slightly less effective than HATU in preventing racemization.[8]
PyBOP 85-95>952-4<1.5Advantages: Stable reagent. Disadvantages: Can be less reactive than HATU/HBTU.
EDC/HOBt 80-90>904-8<2.0Advantages: Cost-effective. Disadvantages: Slower reaction times, higher potential for side reactions.[8]

Application Note 3: Synthesis of Phosphopeptide Substrates for Kinase Assays

Synthetic peptides are invaluable tools for studying cellular signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival, growth, and proliferation.[10] The serine/threonine kinase Akt phosphorylates a multitude of substrates, and synthetic peptides corresponding to the consensus phosphorylation motif (RxRxxS/T) are used to assay its activity.[1][10]

The synthesis of such a peptide would typically involve standard Fmoc-SPPS. If the target serine residue is at the C-terminus, H-Ser-OtBu.HCl could be used to load the resin as described in Application Note 1. The subsequent amino acids would be added using their Fmoc-protected forms. The final peptide is then used in a kinase assay where the phosphorylation of the serine residue by Akt is monitored.

Visualizations: Workflows and Signaling Pathways

Logical Workflow: Choosing the Right Serine Derivative

Choosing_Serine_Derivative start Starting Peptide Synthesis with a Serine Residue q1 Is Serine the first (C-terminal) residue? start->q1 q2 Is it a standard stepwise elongation? q1->q2 No process2 Use H-Ser-OtBu.HCl for loading onto 2-CTC resin q1->process2 Yes process1 Use Fmoc-Ser(tBu)-OH for chain elongation q2->process1 Yes process3 Consider Solution-Phase Synthesis with H-Ser-OtBu.HCl q2->process3 No (e.g., Fragment Condensation)

Caption: Decision tree for selecting the appropriate serine building block.

Experimental Workflow: Synthesis of an Akt Peptide Substrate

Akt_Substrate_Synthesis_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis & Purification A 1. Load H-Ser(OtBu).HCl onto 2-CTC Resin B 2. Stepwise Elongation (Fmoc-SPPS Cycles) A->B C 3. Cleavage from Resin & Global Deprotection (TFA) B->C D 4. Crude Peptide Precipitation C->D E 5. Purification (RP-HPLC) D->E F 6. Quality Control (Mass Spectrometry) E->F G Purified Peptide Substrate (e.g., for Akt Kinase) F->G

Caption: Workflow for synthesizing a peptide substrate for kinase assays.

Signaling Pathway: PI3K/Akt Pathway

Akt_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt (Protein Kinase B) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Substrate Peptide Substrate (containing Serine) Akt->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (pSer) Substrate->pSubstrate

References

Protocol for coupling L-Serine tert-butyl ester hydrochloride in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Protocol for Coupling L-Serine tert-butyl ester hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols and key considerations for the successful coupling of L-Serine residues in peptide synthesis, specifically focusing on the use of its O-tert-butyl protected form. L-Serine, a polar amino acid, contains a reactive hydroxyl group that necessitates protection to prevent undesirable side reactions during peptide chain elongation. The tert-butyl (tBu) ether is a robust and widely used protecting group for this purpose, compatible with the common Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This document outlines procedures for both solid-phase and solution-phase synthesis, compares common coupling reagents, and discusses potential side reactions and mitigation strategies.

Introduction

L-Serine is a frequent component of peptides and proteins, where its hydroxyl side chain can play crucial roles in biological activity, protein folding, and post-translational modifications. During chemical peptide synthesis, this hydroxyl group can initiate side reactions such as acylation or β-elimination.[1][2] To ensure the fidelity of the synthesis, the serine side chain is typically protected.

O-tert-Butyl-L-serine is a standard building block in modern peptide chemistry, particularly in the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[3][4] The tert-butyl group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and is cleaved simultaneously with other side-chain protecting groups and resin linkage under strongly acidic conditions (e.g., trifluoroacetic acid, TFA).[4]

When an Fmoc-Ser(tBu)-OH building block is incorporated into a growing peptide chain on a solid support and its N-terminal Fmoc group is subsequently removed, the resulting free amine is presented as a salt (e.g., with the piperidinium counter-ion). Similarly, in solution-phase synthesis, the corresponding amine starting material, L-Serine tert-butyl ester hydrochloride, requires neutralization before it can participate in a coupling reaction. This document provides detailed protocols to address these critical steps.

Key Considerations for Successful Coupling

2.1. In Situ Neutralization When using amino acid salts like L-Serine tert-butyl ester hydrochloride or after deprotecting an Fmoc-group on solid support, the resulting ammonium salt must be neutralized to liberate the free nucleophilic amine. This is typically achieved by adding a non-nucleophilic tertiary base.

  • N,N-Diisopropylethylamine (DIPEA or DIEA): The most common base used in SPPS due to its steric hindrance, which minimizes side reactions.[5]

  • N-Methylmorpholine (NMM): Often used in solution-phase synthesis and considered a weaker base than DIPEA, which can sometimes reduce racemization.

  • sym-Collidine: A weaker base that can be beneficial in cases with a high risk of racemization.[5]

2.2. Selection of Coupling Reagents The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, especially for potentially challenging or sterically hindered couplings.[6] Modern coupling reagents are broadly classified into aminium/uronium salts and phosphonium salts, which offer faster kinetics and fewer side reactions compared to older carbodiimide methods.[6]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): These are highly efficient activators that form reactive esters. HATU is generally considered one of the most effective reagents due to the formation of highly reactive OAt esters, making it suitable for difficult couplings.[7] COMU is a newer generation reagent that offers comparable efficiency to HATU but with improved safety, as it avoids potentially explosive benzotriazole byproducts.[5][6]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also highly efficient and are known to avoid a specific side reaction known as guanidinylation of the N-terminal amine.[6]

  • Carbodiimides (e.g., DIC, DCC): Often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to form active esters and suppress racemization.[5][7] Diisopropylcarbodiimide (DIC) is preferred for SPPS because its urea byproduct is soluble, simplifying purification.[7]

2.3. Potential Side Reactions While the tert-butyl protection on the serine hydroxyl group prevents many issues, certain side reactions can still occur during synthesis or final cleavage.

  • Racemization: The loss of chiral integrity at the α-carbon can occur during the carboxyl group activation step. This risk is minimized by using additives like HOBt or HOAt and by carefully controlling the amount and strength of the base used.[8][9]

  • N→O Acyl Shift: During final cleavage with strong acids like TFA, the peptide bond can rearrange, with the acyl group migrating from the backbone nitrogen to the serine side-chain oxygen, forming an ester.[1][8] This reaction is typically reversible upon treatment with a mild base.

  • β-Elimination: Under strongly basic conditions, the serine side chain can undergo elimination to form a dehydroalanine residue. While the tBu group offers good protection, prolonged exposure to base should be avoided.[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes the coupling of an incoming Fmoc-protected amino acid onto a resin-bound peptide chain whose N-terminal residue is Ser(tBu).

Materials:

  • Peptide-resin with a free N-terminal Ser(tBu) amine (0.1 mmol scale)

  • Fmoc-protected amino acid (Fmoc-AA-OH) (0.4 mmol, 4 eq)

  • HATU (0.38 mmol, 3.8 eq)

  • DIPEA (0.8 mmol, 8 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Reaction vessel for manual synthesis or automated synthesizer

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes. If starting from an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min) followed by thorough DMF washes.

  • Activation Solution Preparation: In a separate vial, dissolve the Fmoc-AA-OH (4 eq) and HATU (3.8 eq) in DMF. Add DIPEA (8 eq) and allow the solution to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activation solution. Agitate the mixture using a shaker or nitrogen bubbling at room temperature for 1-2 hours.

  • Washing: After the coupling period, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Completion (Optional): Perform a qualitative Kaiser test.[8] A negative result (yellow beads) indicates a complete reaction (no free primary amines). If the test is positive (blue beads), a second coupling (recoupling) may be necessary.

Protocol 2: Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of Boc-Phenylalanine to L-Serine tert-butyl ester hydrochloride to form a dipeptide.

Materials:

  • L-Serine tert-butyl ester hydrochloride (1.0 eq)

  • Boc-Phe-OH (1.0 eq)

  • DIC (1.1 eq)

  • HOBt (1.1 eq)

  • NMM (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution, 1M HCl solution, brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Amine Neutralization: Dissolve L-Serine tert-butyl ester hydrochloride (1.0 eq) in DCM. Cool the solution to 0°C in an ice bath. Add NMM (1.1 eq) and stir for 15 minutes to neutralize the hydrochloride salt.

  • Carboxyl Activation: In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.1 eq) in DCM. Cool the solution to 0°C and add DIC (1.1 eq). Stir for 20 minutes at 0°C. A white precipitate of diisopropylurea (DIU) will begin to form.

  • Coupling Reaction: Add the activated Boc-Phe-OH solution from step 2 to the neutralized serine solution from step 1. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the precipitated DIU. Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure Boc-Phe-Ser(tBu)-OtBu.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

Reagent/SystemReagent TypeAdvantagesDisadvantages & Potential Side Reactions
DIC / HOBt CarbodiimideCost-effective; well-established; low racemization with HOBt.[5][7]Slower kinetics than uronium salts; byproduct (DIU) removal needed in solution phase.[7]
HBTU Aminium SaltHighly efficient and fast; soluble byproducts.[6]Can cause guanidinylation of N-terminus if used in excess; potential for racemization with sensitive residues.
HATU Aminium SaltMore reactive than HBTU, excellent for sterically hindered couplings; less epimerization.[7]More expensive; based on potentially explosive HOAt; can also cause guanidinylation.[6][7]
COMU Aminium SaltEfficiency is comparable to HATU; non-explosive and reduced allergenic potential; good solubility.[5][6]Limited stability in solution over long periods.[6]
PyBOP Phosphonium SaltEfficient coupling; avoids guanidinylation side reaction.[6]Byproducts can be more difficult to remove than those from HBTU.

Table 2: Typical Quantitative Parameters for an SPPS Coupling Cycle (0.1 mmol Scale)

ReagentPurposeEquivalents (vs. Resin)Typical Amount
Fmoc-AA-OHIncoming Building Block4 eq0.4 mmol
HATUActivating Agent3.8 eq0.38 mmol
DIPEABase for Activation/Neutralization8 eq0.8 mmol
20% Piperidine in DMFFmoc DeprotectionN/A5 mL (x2)
DMFSolventN/A~10 mL

Visualization of Workflows

SPPS_Coupling_Workflow start_node Peptide-Resin (Fmoc-Ser(tBu)-Resin) deprotect Fmoc Deprotection (20% Piperidine/DMF) start_node->deprotect wash1 DMF Wash deprotect->wash1 coupling Coupling Reaction wash1->coupling activation Prepare Activation Mix (Fmoc-AA-OH + HATU + DIPEA) activation->coupling wash2 Final Wash (DMF, DCM) coupling->wash2 end_node Elongated Peptide-Resin (Fmoc-AA-Ser(tBu)-Resin) wash2->end_node

Caption: Workflow for a single coupling cycle in SPPS.

Peptide_Bond_Formation cluster_reactants Reactants cluster_intermediate Activated Intermediate cluster_product Product Resin_Ser H₂N-Ser(tBu)-Peptide-Resin Peptide Fmoc-AA-Ser(tBu)-Peptide-Resin Resin_Ser->Peptide Peptide Bond Formation Fmoc_AA Fmoc-AA-COOH Active_Ester Fmoc-AA-OAt (Active Ester) Fmoc_AA->Active_Ester Reagents HATU + DIPEA Reagents->Active_Ester Active_Ester->Peptide Peptide Bond Formation

Caption: Chemical relationship in peptide bond formation.

References

Application Notes and Protocols for Fmoc/tBu Orthogonal Strategy in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy is the predominant methodology for solid-phase peptide synthesis (SPPS), offering a robust and versatile approach for the creation of synthetic peptides for research, diagnostics, and therapeutic development.[1][2] Its widespread adoption is attributed to its orthogonal protection scheme, which involves the use of a base-labile Fmoc group for temporary α-amino protection and acid-labile tert-butyl (tBu) based protecting groups for semi-permanent side-chain protection.[3][] This orthogonality allows for the selective removal of the Nα-protecting group under mild basic conditions, while the side-chain protecting groups remain intact until the final acid-mediated cleavage step.[1][2] This approach minimizes exposure of the growing peptide chain to harsh acidic conditions, making it particularly suitable for the synthesis of complex peptides, including those with acid-sensitive residues or post-translational modifications.[2][]

These application notes provide a comprehensive overview of the Fmoc/tBu strategy, including detailed experimental protocols, quantitative data on reagent performance, and visual diagrams of the key chemical processes and workflows.

Core Principles of the Fmoc/tBu Orthogonal Strategy

The foundation of the Fmoc/tBu strategy lies in the differential lability of the protecting groups used:

  • Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the Fmoc group, which is stable to acidic conditions but readily removed by a secondary amine, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[1][5]

  • Side-Chain tBu Protection: Reactive amino acid side chains are protected by acid-labile groups derived from tert-butyl alcohol (e.g., tBu, Trt, Boc).[1][3] These groups are stable to the basic conditions used for Fmoc deprotection.[1]

  • Solid Support: The peptide is assembled on an insoluble polymeric resin, which facilitates the removal of excess reagents and byproducts through simple filtration and washing steps.[1][6]

  • Final Cleavage: Upon completion of the peptide sequence, a strong acid, typically trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[1][7]

Key Processes and Mechanisms

The synthesis of a peptide using the Fmoc/tBu strategy involves a cyclical process of deprotection, washing, coupling, and washing.

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A base, typically piperidine, abstracts the acidic proton from the fluorene ring system, leading to the formation of dibenzofulvene and carbon dioxide.[3][5] The reactive dibenzofulvene is subsequently trapped by piperidine to form a stable adduct.[5]

Fmoc_Deprotection Peptide Peptide-Resin-NH-Fmoc R1 Peptide->R1 Piperidine + 2 Piperidine Piperidine->R1 Intermediate1 Dibenzofulvene R3 Intermediate1->R3 Intermediate2 + Peptide-Resin-NH2 Intermediate3 + CO2 Adduct Dibenzofulvene-Piperidine Adduct R2 R1->R2 β-elimination R2->Intermediate1 R2->Intermediate2 R2->Intermediate3 R3->Adduct Trapping

Mechanism of Fmoc deprotection by piperidine.
Peptide Bond Formation (Coupling)

The formation of the peptide bond requires the activation of the carboxylic acid of the incoming Fmoc-protected amino acid. This is typically achieved using a coupling reagent, which converts the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[1]

Peptide_Coupling AminoAcid Fmoc-AA-COOH R1 AminoAcid->R1 CouplingReagent + Coupling Reagent (e.g., HATU, HBTU) CouplingReagent->R1 ResinPeptide Peptide-Resin-NH2 R2 ResinPeptide->R2 ActivatedAA Fmoc-AA-Active Ester ActivatedAA->R2 CoupledPeptide Fmoc-AA-Peptide-Resin R1->ActivatedAA Activation R2->CoupledPeptide Coupling SPPS_Workflow Start Start with Fmoc-AA-Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Cycle Repeat Steps 2-5 for each amino acid Wash2->Cycle Cycle->Deprotection Next cycle FinalDeprotection Final Fmoc Deprotection Cycle->FinalDeprotection Final cycle Wash3 Washing (DCM) FinalDeprotection->Wash3 Cleavage 6. Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation 7. Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification 8. Purification (e.g., RP-HPLC) Precipitation->Purification End Pure Peptide Purification->End

References

Applications of Serine Derivatives in Late-Stage Peptide Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides at a late stage is a powerful tool for enhancing their therapeutic properties, such as efficacy, stability, and cell permeability. Serine, a highly abundant amino acid, offers a versatile handle for such modifications. This document provides detailed application notes and experimental protocols for key methods that leverage serine derivatives for late-stage peptide functionalization, ligation, and cyclization.

Conversion of Serine to Dehydroalanine (Dha) for Diverse Functionalization

The conversion of serine to dehydroalanine (Dha) introduces an electrophilic α,β-unsaturated system into the peptide backbone. This reactive handle can be targeted by a wide range of nucleophiles, enabling the introduction of diverse functionalities. This strategy is particularly valuable for creating libraries of modified peptides for structure-activity relationship (SAR) studies.

Application Notes

The transformation of serine into Dha opens up a plethora of possibilities for peptide modification. The electrophilic nature of the Dha residue allows for site-selective reactions with thiols, which has been utilized for labeling peptides with fluorophores and sugars, incorporating unnatural side chains, and installing post-translational modifications.[1] Furthermore, metal-catalyzed reactions can be employed to create non-natural amino acids from Dha.[1]

One common method for generating Dha from serine involves a two-step process of mesylation followed by elimination. This approach is advantageous as it utilizes readily available reagents and can be performed on fully assembled peptides.

Key Applications of Dha-Containing Peptides:
  • Bioconjugation: Attachment of probes, tags, and therapeutic payloads.

  • Synthesis of Lanthipeptides: Formation of thioether cross-links for conformational stabilization.[1]

  • Introduction of Unnatural Amino Acids: Diversification of peptide side chains.[1]

  • Peptide Cyclization: Reaction with bifunctional nucleophiles to generate cyclic peptides.

Quantitative Data for Serine to Dehydroalanine Conversion
Peptide SequenceReagentsReaction TimeYield (%)Reference
Boc-Ala-Ser-NHMe1. MsCl, TEA, DMAP in DMF; 2. DBUNot specified70[2]
Boc-Gly-Ser-NHMe1. MsCl, TEA, DMAP in DMF; 2. DBUNot specifiedHigh[2]
Experimental Protocol: Conversion of Serine to Dehydroalanine

This protocol describes the conversion of a serine-containing peptide to a dehydroalanine-containing peptide via mesylation and subsequent elimination.[2]

Materials:

  • Serine-containing peptide

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolution: Dissolve the serine-containing peptide in anhydrous DMF.

  • Mesylation: To the solution, add TEA and a catalytic amount of DMAP. Cool the reaction mixture to 0 °C and add MsCl dropwise. Stir the reaction at room temperature and monitor the formation of the mesylated intermediate by mass spectrometry.

  • Elimination: Once the mesylation is complete, add an excess of DBU to the reaction mixture. Stir at room temperature until the conversion to the dehydroalanine-containing peptide is complete, as monitored by mass spectrometry.

  • Purification: Quench the reaction and purify the crude peptide by reverse-phase HPLC.

  • Analysis: Confirm the identity of the product by mass spectrometry.

start Dissolve Serine-Peptide in DMF mesylation Add TEA, DMAP, MsCl (Mesylation) start->mesylation elimination Add DBU (Elimination) mesylation->elimination purification Purify by RP-HPLC elimination->purification analysis Analyze by Mass Spec purification->analysis

Workflow for Serine to Dehydroalanine Conversion.

Serine/Threonine Ligation (STL) for Peptide and Protein Synthesis

Serine/Threonine Ligation (STL) is a powerful chemoselective method for the convergent synthesis of large peptides and proteins.[3][4][5] This technique involves the reaction of a peptide with an N-terminal serine or threonine residue with another peptide possessing a C-terminal salicylaldehyde (SAL) ester.[3][4][5] The reaction proceeds through an imine capture, followed by an O-to-N acyl transfer to form a stable amide bond at the ligation site.[3]

Application Notes

STL offers a significant advantage over other ligation methods as it does not rely on the presence of a cysteine residue at the ligation site. Given the higher natural abundance of serine and threonine compared to cysteine, STL provides greater flexibility in choosing ligation points for protein synthesis.[6] This method has been successfully applied to the synthesis of various proteins, including human erythrocyte acylphosphatase, and for the preparation of cyclic peptides.[5][7] The required peptide C-terminal SAL esters can be prepared using Boc- or Fmoc-based solid-phase peptide synthesis (SPPS).[3][8]

Key Features of Serine/Threonine Ligation:
  • Thiol-free ligation: Expands the scope of ligation sites beyond cysteine.[4]

  • High chemoselectivity: Tolerates all other amino acid side chains.[9]

  • Broad applicability: Useful for the synthesis of linear and cyclic peptides, as well as proteins.[5]

  • Compatibility with SPPS: The required peptide fragments are readily accessible.[7]

Quantitative Data for Serine/Threonine Ligation
N-Terminal PeptideC-Terminal Peptide-SAL EsterLigation ConditionsLigation TimeYield (%)Reference
H-Ser-PeptidePeptide-SALPyridine acetate buffer (pH ~6.5)10 h31 (purified)[7][10]
H-Thr-PeptidePeptide-SALPyridine acetate buffer (pH ~6.5)12 hHigh conversion[10]
Ub(1-75)-SALH-Thr-Gadd45a(2-165)Pyridine/acetic acid (1/29, v/v)3 h60 (intermediate)[11]
Experimental Protocol: Serine/Threonine Ligation

This protocol outlines a general procedure for the ligation of a peptide with an N-terminal serine and a peptide with a C-terminal salicylaldehyde ester.[7][10]

Materials:

  • Peptide with an N-terminal serine or threonine

  • Peptide with a C-terminal salicylaldehyde (SAL) ester

  • Pyridine

  • Acetic acid

  • Water

  • Reverse-phase HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Preparation of Ligation Buffer: Prepare a ligation buffer of pyridine and acetic acid in water (e.g., 25 mM pyridine acetate buffer).

  • Dissolution of Peptides: Dissolve the N-terminal serine/threonine peptide and the C-terminal SAL ester peptide in the ligation buffer. A slight excess (e.g., 1.2 equivalents) of the N-terminal peptide is often used.

  • Ligation Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the ligation by mass spectrometry to observe the formation of the N,O-benzylidene acetal intermediate.

  • Acidolysis: Once the ligation is complete, add trifluoroacetic acid (TFA) to the reaction mixture to cleave the N,O-benzylidene acetal and form the native peptide bond.

  • Purification: Purify the final ligated peptide by reverse-phase HPLC.

  • Analysis: Confirm the identity of the product by mass spectrometry.

start Dissolve N-Ser/Thr Peptide and C-SAL Peptide in Buffer ligation Stir at Room Temperature (Ligation) start->ligation acidolysis Add TFA (Acidolysis) ligation->acidolysis purification Purify by RP-HPLC acidolysis->purification analysis Analyze by Mass Spec purification->analysis

Workflow for Serine/Threonine Ligation.

Direct Chemoselective Functionalization of Serine Residues

Recent advances have enabled the direct functionalization of serine residues without the need for prior conversion to a more reactive intermediate. These methods offer high chemoselectivity and are compatible with complex peptide structures.

Serine-Selective Bioconjugation using P(V) Reagents

This method utilizes a reagent platform based on the P(V) oxidation state for the rapid and chemoselective functionalization of serine residues in native polypeptides.[12] This approach is inspired by the natural process of protein phosphorylation by kinases and shows a remarkable preference for serine over other nucleophilic amino acids.[12]

The P(V)-based reagents can be used to append a wide variety of "cargo" molecules to serine residues, generating a stable and hydrophilic phosphorothioate linkage.[12] This method is highly chemoselective, tolerating other nucleophilic side chains such as those of cysteine, lysine, and tyrosine.[12] It has been successfully applied to the modification of both linear and cyclic peptides, as well as proteins like ubiquitin.[12]

Peptide/ProteinP(V) ReagentConversion (%)Reference
Tetrapeptide (SI-14)P(V)-123[12]
Tetrapeptide (SI-14)P(V)-2b36[12]
Tetrapeptide (SI-14)P(V)-317[12]
Cyclic PeptideP(V)-161 (yield)[12]
UbiquitinP(V)-132[12]
UbiquitinP(V)-340[12]
UbiquitinP(V)-420[12]

A detailed experimental protocol for this method would require access to the specific P(V) reagents, which may be proprietary or require custom synthesis. The general procedure involves the reaction of the serine-containing peptide with the P(V) reagent in an appropriate solvent system, followed by purification. For a reproducible protocol, it is recommended to consult the original research article.[12]

Photocatalytic Deoxygenative Functionalization of Serine

A novel approach for the late-stage modification of serine residues involves a deoxygenative functionalization that enables the formation of carbon-carbon bonds.[13][14] This method is inspired by automated DNA synthesis and utilizes a phosphoramidite reagent in combination with a photocatalytic system.[13][14][15]

This strategy allows for the conversion of serine into a variety of noncanonical amino acids, such as homoglutamine, homoglutamic acid, and 5-hydroxynorvaline.[13][14] The reaction proceeds through the activation of the serine hydroxyl group with the phosphoramidite reagent, followed by a photoredox-mediated radical addition to a diverse range of acceptors.[15] This method is highly chemoselective and has been shown to be compatible with complex, unprotected peptides, including biologically active ones like enkephalin, bradykinin, and α-MSH.[13][14] The reaction can be performed both on solid support and in solution.[13][15]

PeptideModificationYield (%)PhaseReference
Model PeptideSerine to diethyl phosphate32 (overall from resin)Solid-phase[13][15]
Unprotected PeptideSerine to diethyl phosphate38 (from isolated peptide)Solution-phase[13][15]
Model PeptideSerine to homoglutamineNot specifiedSolid-phase[13]

This protocol provides a general outline for the photocatalytic deoxygenative functionalization of a serine-containing peptide on solid support.[13]

Materials:

  • Serine-containing peptide on solid-phase resin (with TBS-protected serine)

  • Tetrabutylammonium fluoride (TBAF)

  • Phosphoramidite reagent (as described in the reference)[13]

  • 5-Methyltetrazole

  • Photocatalyst (e.g., an iridium-based complex)

  • Radical acceptor (e.g., vinyl phosphite, acrylamide)

  • Light source (e.g., 390 nm LED)

  • Anhydrous solvent (e.g., acetonitrile)

  • Cleavage cocktail (e.g., TFA-based)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • TBS Deprotection: Treat the resin-bound peptide with TBAF to selectively remove the tert-butyldimethylsilyl (TBS) protecting group from the serine residue.

  • Phosphitylation: React the deprotected serine hydroxyl group with the phosphoramidite reagent in the presence of 5-methyltetrazole.

  • Photoredox Coupling: In a light-protected vial, add the photocatalyst and the radical acceptor to the resin. Irradiate the mixture with a light source (e.g., 390 nm LED) for the specified reaction time.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Analysis: Confirm the structure of the modified peptide by mass spectrometry.

start TBS-Ser-Peptide on Resin deprotection Add TBAF (TBS Deprotection) start->deprotection phosphitylation Add Phosphoramidite Reagent & Activator deprotection->phosphitylation photocoupling Add Photocatalyst & Acceptor, Irradiate phosphitylation->photocoupling cleavage Cleave from Resin photocoupling->cleavage purification Purify by RP-HPLC cleavage->purification analysis Analyze by Mass Spec purification->analysis

Workflow for Photocatalytic Serine Functionalization.

References

Application Notes and Protocols for Boc-Chemistry in Serine-Containing Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry remains a robust and widely employed strategy for the synthesis of peptides. The incorporation of serine, a polar amino acid with a reactive hydroxyl side chain, requires careful consideration of protecting group strategies and coupling conditions to ensure high yield and purity of the final peptide product. These application notes provide a detailed overview and experimental protocols for the successful synthesis of serine-containing peptides using Boc-chemistry, with a focus on the selection of appropriate serine derivatives, optimization of reaction conditions, and prevention of common side reactions.

Principle of Boc/Bzl Solid-Phase Peptide Synthesis

The Boc/Bzl strategy is a classical approach in SPPS that relies on a graded acid lability for the removal of protecting groups.[1][2] The α-amino group is temporarily protected by the acid-labile Boc group, which is removed at each cycle of amino acid addition using a moderate acid, typically trifluoroacetic acid (TFA).[3] The side-chain functional groups, including the hydroxyl group of serine, are protected by more stable, benzyl-based protecting groups (e.g., Benzyl ether, Bzl) that are cleaved only at the final step of the synthesis using a strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2][4]

Serine Derivatives in Boc-SPPS

The choice of the side-chain protecting group for serine is critical to prevent side reactions, primarily O-acylation, and to ensure the integrity of the peptide chain. The two most commonly used serine derivatives in Boc-SPPS are:

  • Boc-Ser(Bzl)-OH (N-α-tert-butyloxycarbonyl-O-benzyl-L-serine): This is the most traditional and widely used derivative for incorporating serine in Boc-SPPS.[5] The benzyl ether linkage protecting the hydroxyl group is stable to the repetitive TFA treatments used for Boc deprotection but can be cleaved by strong acids like HF.[3]

  • Boc-Ser(tBu)-OH (N-α-tert-butyloxycarbonyl-O-tert-butyl-L-serine): While more commonly associated with Fmoc-chemistry, Boc-Ser(tBu)-OH can also be utilized in Boc-SPPS. The tert-butyl ether protecting group offers a different acid lability profile compared to the benzyl group.

Chemical Structures of Key Serine Derivatives

Figure 1. Chemical structures of Boc-Ser(Bzl)-OH and Boc-Ser(tBu)-OH.

Data Presentation: Performance of Serine Derivatives and Coupling Reagents

The selection of the appropriate coupling reagent is crucial for efficient peptide bond formation and minimizing side reactions, particularly racemization. While extensive side-by-side quantitative data for serine derivatives in Boc-SPPS is not always available in the literature, the following tables summarize the general performance characteristics of common coupling reagents and a hypothetical comparison of serine derivatives based on established principles.

Table 1: Comparison of Common Coupling Reagents for Boc-Serine Derivatives

Coupling Reagent ClassExamplesRelative EfficiencyTypical Coupling TimeRisk of RacemizationKey Considerations
Carbodiimides DIC/HOBtGood1 - 4 hoursLow to ModerateCost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. Addition of HOBt is crucial to suppress racemization.[6]
Uronium/Aminium Salts HBTU, HATU, HCTUVery Good to Excellent15 - 60 minutesLowHighly efficient and fast. HATU is generally more reactive than HBTU, especially for sterically hindered couplings.[6] Can cause guanidinylation of the N-terminus if used in excess.
Phosphonium Salts PyBOP, PyAOPVery Good to Excellent15 - 60 minutesLowSimilar in efficiency to uronium salts. PyBOP is a non-toxic alternative to BOP.[6]

Table 2: Hypothetical Performance Comparison of Boc-Serine Derivatives in Boc-SPPS

ParameterBoc-Ser(Bzl)-OHBoc-Ser(tBu)-OHRationale
Coupling Efficiency HighHighBoth derivatives generally couple well with standard coupling reagents.
Side-Chain Stability to TFA HighModerate to HighThe benzyl ether is very stable to repeated TFA treatments. The tert-butyl ether has slightly higher lability and may undergo some premature cleavage with extended TFA exposure.
Final Cleavage Conditions Strong Acid (e.g., HF, TFMSA)Strong Acid (e.g., HF, TFMSA)Both protecting groups require strong acidic conditions for removal.
Potential Side Reactions Minimal with proper protectionPotential for t-butylation of sensitive residues (e.g., Trp) upon cleavage.The choice of scavengers during final cleavage is critical for both derivatives to prevent side reactions from the cleaved protecting groups.

Note: The data in Table 2 is illustrative and based on general principles of peptide synthesis. Actual results can vary depending on the specific peptide sequence, synthesis scale, and experimental conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in Boc-SPPS of a serine-containing peptide using Boc-Ser(Bzl)-OH.

General Workflow for a Single Coupling Cycle in Boc-SPPS

G Resin Peptide-Resin (Free N-terminus) Deprotection Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (5-10% DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling (Boc-Ser(Bzl)-OH, Activator, Base in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Ready for Next Cycle Wash3->NextCycle

Figure 2. General workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: Nα-Boc Deprotection

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • TFA Treatment: Drain the DCM and add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[5]

  • Agitation: Agitate the resin slurry for 1-2 minutes, then drain the TFA solution.

  • Second TFA Treatment: Add a fresh portion of the 25-50% TFA in DCM solution and agitate for 20-30 minutes.[5]

  • Washing: Drain the TFA solution and wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and N,N-dimethylformamide (DMF) (3x).

Protocol 2: Neutralization
  • Base Treatment: To the washed resin from Protocol 1, add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in either DCM or DMF.[5]

  • Agitation: Agitate the resin slurry for 5-10 minutes.

  • Washing: Drain the neutralization solution and wash the resin thoroughly with DMF (3x) to remove excess base.

Protocol 3: Coupling of Boc-Ser(Bzl)-OH using HBTU
  • Activation Solution Preparation: In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2-4 equivalents relative to the resin loading) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2-4 equivalents) in DMF.[5]

  • Pre-activation: Add DIEA (4-8 equivalents) to the activation solution and mix for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin from Protocol 2.

  • Agitation: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x) and DCM (3x).

Protocol 4: Final Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous hydrofluoric acid (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • Resin Preparation: Dry the fully assembled peptide-resin under high vacuum.

  • Scavenger Addition: Place the dried resin in a specialized HF cleavage apparatus and add a scavenger mixture (e.g., anisole, p-cresol) to trap reactive carbocations generated during cleavage.

  • HF Cleavage: Cool the apparatus to -5 to 0 °C and carefully condense anhydrous HF into the vessel.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation and Purification: Collect the precipitated peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the synthesis of serine-containing peptides using Boc-chemistry. Understanding and mitigating these side reactions is crucial for obtaining a high-purity product.

Diagram of Potential Side Reactions

G SerineResidue Serine Residue in Peptide Chain O_Acylation O-Acylation (Branched Peptide) SerineResidue->O_Acylation Incomplete side-chain protection Racemization Racemization (D-Serine Incorporation) SerineResidue->Racemization Strong activation/base NO_Shift N-O Acyl Shift (Ester Linkage Formation) SerineResidue->NO_Shift Strong acid treatment

References

Application Notes and Protocols for Solution-Phase Synthesis Utilizing (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride, also known as L-Serine tert-butyl ester hydrochloride, is a valuable chiral building block in solution-phase peptide synthesis (SPPS). Its structure incorporates a free amino group for N-terminal elongation, a hydroxyl group amenable to further modification or protection, and a tert-butyl ester protecting the C-terminus. This arrangement allows for the strategic construction of peptides in solution, a method particularly suited for large-scale synthesis and for sequences that may be challenging for solid-phase methodologies.[1]

These application notes provide detailed protocols for the key transformations involving this compound, including N-terminal protection, hydroxyl group protection, peptide coupling, and final deprotection of the tert-butyl ester. The presented data and protocols are compiled to assist researchers in the efficient and successful application of this versatile building block in their synthetic endeavors.

Synthetic Workflow Overview

The general workflow for incorporating this compound into a peptide sequence via solution-phase synthesis involves a series of protection and coupling steps. A typical sequence is outlined below.

G cluster_0 Preparation of the Building Block cluster_1 Peptide Elongation cluster_2 Final Steps Start (S)-tert-Butyl 2-amino-3- hydroxypropanoate hydrochloride N_Protect N-Terminal Protection (e.g., Boc or Fmoc) Start->N_Protect OH_Protect Hydroxyl Group Protection (e.g., O-tert-butyl) N_Protect->OH_Protect Coupling Peptide Coupling (with N-protected amino acid) OH_Protect->Coupling Deprotection_Ester C-Terminal Deprotection (TFA) Coupling->Deprotection_Ester Purification Purification (Extraction, Chromatography) Deprotection_Ester->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for solution-phase peptide synthesis.

Data Presentation: Summary of Key Reactions

The following tables summarize the typical reaction conditions and expected outcomes for the key steps in utilizing this compound.

Table 1: N-Terminal Protection

Protecting GroupReagentBaseSolventTime (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂OTriethylamine (TEA) or NaOHDioxane/Water or DCM2-485-95
Fmoc Fmoc-OSu or Fmoc-ClNaHCO₃ or Na₂CO₃Acetonitrile/Water or Dioxane/Water2-580-90

Table 2: Hydroxyl Group Protection

Protecting GroupReagentCatalystSolventTime (days)Typical Yield (%)
tert-Butyl (tBu) tert-Butyl acetatePerchloric acid, Sulfuric acidN/A3-4>72[2]

Table 3: Peptide Coupling

Coupling ReagentAdditiveBaseSolventTime (h)Typical Yield (%)
DCC HOBtDIPEADCM or DMF12-2470-90
TBTU N/ADIPEADMF1-4>90
T3P® N/ADIPEADCM0.2-1>95[3]

Table 4: C-Terminal Deprotection

| Reagent | Scavenger (optional) | Solvent | Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | TFA | Triisopropylsilane (TIS), Water | DCM | 1-5 | >95[4] |

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

G Start (S)-tert-Butyl 2-amino-3- hydroxypropanoate HCl Reaction Stir at 0°C to RT 2-4 hours Start->Reaction Reagents Di-tert-butyl dicarbonate Triethylamine DCM Reagents->Reaction Product Boc-(S)-Ser-O-t-Bu Reaction->Product

Caption: N-Boc protection reaction scheme.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Suspend this compound (1.0 eq) in DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA (2.2 eq) dropwise to the stirred suspension.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

Protocol 2: O-tert-butyl Protection of N-Boc-(S)-Ser-O-t-Bu

This protocol details the protection of the hydroxyl group as a tert-butyl ether, which is crucial to prevent side reactions during subsequent coupling steps.[2]

G Start Boc-(S)-Ser-O-t-Bu Reaction Stir at RT 3-4 days Start->Reaction Reagents tert-Butyl acetate Perchloric acid Sulfuric acid (cat.) Reagents->Reaction Product Boc-(S)-Ser(tBu)-O-t-Bu Reaction->Product

Caption: O-tert-butyl protection reaction scheme.

Materials:

  • N-Boc-(S)-Ser-O-t-Bu

  • tert-Butyl acetate

  • Perchloric acid

  • Sulfuric acid (concentrated)

  • NaOH solution

  • Water

  • Anhydrous Na₂SO₄

Procedure:

  • In a reaction flask, add tert-butyl acetate, perchloric acid, and N-Boc-(S)-Ser-O-t-Bu (1.0 eq).[2]

  • Add a catalytic amount of concentrated sulfuric acid.[2]

  • Stir the mixture at room temperature for 3-4 days.[2]

  • Monitor the reaction by TLC until the starting material is consumed.[2]

  • Add water to the reaction flask and adjust the pH to 8-9 with NaOH solution.[2]

  • Allow the layers to separate and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • The crude product can be purified by column chromatography.

Protocol 3: Peptide Coupling using TBTU

This protocol describes the coupling of the fully protected serine building block with the N-terminus of another amino acid ester.

G Start_1 Boc-(S)-Ser(tBu)-OH (from deprotected ester) Reaction Stir at 0°C to RT 1-4 hours Start_1->Reaction Start_2 H-Xaa-OR (Amino acid ester) Start_2->Reaction Reagents TBTU DIPEA DMF Reagents->Reaction Product Boc-(S)-Ser(tBu)-Xaa-OR Reaction->Product

Caption: Peptide coupling reaction scheme.

Materials:

  • Boc-(S)-Ser(tBu)-OH (prepared by deprotection of Boc-(S)-Ser(tBu)-O-t-Bu)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve Boc-(S)-Ser(tBu)-OH (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in DMF.

  • Cool the solution to 0 °C.

  • Add DIPEA (2.5 eq) to neutralize the hydrochloride and for the coupling reaction.

  • Add TBTU (1.1 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, dilute the mixture with ethyl acetate and wash with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography.

Protocol 4: Deprotection of tert-Butyl Ester with TFA

This is the final deprotection step to yield the peptide with a free C-terminal carboxylic acid.[5][6]

G Start Protected Peptide-O-t-Bu Reaction Stir at RT 1-5 hours Start->Reaction Reagents Trifluoroacetic Acid (TFA) DCM Scavengers (optional) Reagents->Reaction Product Peptide-OH Reaction->Product

Caption: tert-Butyl ester deprotection scheme.

Materials:

  • tert-Butyl ester protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., water, triisopropylsilane (TIS)) - necessary if sensitive residues like Trp or Met are present.[6][7]

  • Cold diethyl ether

Procedure:

  • Dissolve the protected peptide in DCM.

  • If required, add scavengers (e.g., 2.5% water, 2.5% TIS).[8]

  • Cool the solution to 0 °C.

  • Slowly add an equal volume of TFA (a 1:1 v/v mixture of TFA:DCM is common).[4][5]

  • Allow the reaction to warm to room temperature and stir for 1-5 hours.[5][6]

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can aid in removing residual TFA.[4]

  • The crude peptide is often obtained as a TFA salt.

  • To isolate the product, dissolve the residue in a minimal amount of a suitable solvent and precipitate by adding cold diethyl ether.[4]

  • Collect the precipitate by filtration and wash with cold diethyl ether.

Purification of the Final Peptide

After synthesis and deprotection, the crude peptide typically requires purification to remove by-products and unreacted reagents.

  • Liquid-Liquid Extraction (LLE): This is a primary purification method for intermediates in solution-phase synthesis. By washing the organic solution containing the peptide with acidic, basic, and neutral aqueous solutions, many impurities can be removed.[9]

  • Precipitation/Crystallization: As described in the deprotection protocol, precipitating the final peptide from a solution by adding a non-solvent is an effective purification technique.

  • Column Chromatography: For higher purity, column chromatography is employed.

    • Silica Gel Chromatography: Useful for purifying protected peptide intermediates.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The most common and effective method for the final purification of peptides. The separation is based on the hydrophobicity of the peptide. A C18 column is typically used with a gradient of acetonitrile in water containing 0.1% TFA.[10]

  • Solid-Phase Extraction (SPE): A rapid method for peptide purification that can yield high-purity products with good recovery.[8][11]

References

Synthesis of Noncanonical Peptides Utilizing Serine Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of noncanonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance therapeutic properties such as efficacy, specificity, and pharmacokinetic profiles.[1][2][3][4][5][6][7] Serine, a common amino acid, provides a versatile handle for the postsynthetic modification of peptides to introduce these unique functionalities. This document provides detailed application notes and experimental protocols for three cutting-edge methods for the synthesis of noncanonical peptides through serine modification: Late-Stage Deoxygenative Functionalization, Serine/Threonine Ligation, and Chemoenzymatic Peptide Synthesis.

Late-Stage Deoxygenative Functionalization of Serine

This innovative method enables the conversion of serine residues within a peptide into a variety of noncanonical amino acids through a photocatalytic deoxygenative process.[1][2][3] The reaction is initiated by the activation of the serine hydroxyl group with a phosphoramidite reagent, followed by a photocatalyzed radical-mediated functionalization.[8] This technique is notable for its compatibility with complex peptides in both solution and on solid phase.[9][10]

Signaling Pathway and Logical Relationship

cluster_0 Late-Stage Deoxygenative Functionalization Peptide with Serine Peptide with Serine Phosphitylated Peptide Phosphitylated Peptide Peptide with Serine->Phosphitylated Peptide Activation Phosphoramidite Reagent Phosphoramidite Reagent Phosphoramidite Reagent->Phosphitylated Peptide Aryl Radical Formation Aryl Radical Formation Phosphitylated Peptide->Aryl Radical Formation Photocatalyst Photocatalyst Photocatalyst->Aryl Radical Formation Light (e.g., 390 nm) Light (e.g., 390 nm) Light (e.g., 390 nm)->Aryl Radical Formation Serine C-O Bond Cleavage Serine C-O Bond Cleavage Aryl Radical Formation->Serine C-O Bond Cleavage Alanine Radical Alanine Radical Serine C-O Bond Cleavage->Alanine Radical Noncanonical Peptide Noncanonical Peptide Alanine Radical->Noncanonical Peptide Giese Addition Radical Acceptor Radical Acceptor Radical Acceptor->Noncanonical Peptide

Caption: Workflow for late-stage deoxygenative functionalization of serine.

Quantitative Data
Substrate (Peptide)Radical AcceptorProduct (Noncanonical Residue)Yield (%)Purity (%)Reference
Ac-Phe-Ser-Gly-NH2AcrylonitrileAc-Phe-(γ-cyano-Abu)-Gly-NH275>95[11]
Enkephalin (Tyr-Gly-Gly-Phe-Leu-Ser)Diethyl vinylphosphonateEnkephalin with Serine to Diethylphosphonoalanine32 (overall from resin)>95[3]
BradykininAcrylamideBradykinin with Serine to Homoglutamine68>95[11]
α-MSHMethyl acrylateα-MSH with Serine to Homoglutamic acid methyl ester72>95[11]
Experimental Protocol

Materials:

  • Peptide containing a serine residue

  • Phosphoramidite reagent (e.g., (2-cyanoethyl)-N,N-diisopropyl-(o-iodophenoxy)phosphoramidite)

  • Photocatalyst (e.g., tris(2,2'-bipyridyl)ruthenium(II) chloride)

  • Radical acceptor (e.g., acrylonitrile, diethyl vinylphosphonate)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Light source (e.g., 390 nm LED)

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • Peptide Preparation: The peptide containing the serine residue is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the peptide (1 equiv.), the phosphoramidite reagent (1.5 equiv.), and an activator (e.g., tetrazole, 3 equiv.) in anhydrous solvent. Stir the mixture at room temperature for 1 hour to ensure complete phosphitylation of the serine hydroxyl group.

  • Photocatalytic Reaction: To the reaction mixture, add the photocatalyst (0.02 equiv.) and the radical acceptor (5 equiv.).

  • Irradiation: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes. Irradiate the mixture with a light source (e.g., 390 nm LED) at room temperature with stirring. The reaction time will vary depending on the substrate and should be monitored by LC-MS (typically 12-24 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the noncanonical peptide.

Serine/Threonine Ligation (STL)

Serine/Threonine Ligation is a powerful chemoselective method for the synthesis of large peptides and proteins by joining two unprotected peptide fragments.[12][13][14][15] The reaction occurs between a peptide with an N-terminal serine or threonine and another peptide bearing a C-terminal salicylaldehyde ester.[4] This ligation results in the formation of a native peptide bond at the ligation site after a two-step process.[14]

Experimental Workflow

cluster_1 Serine/Threonine Ligation Workflow Peptide 1 (N-terminal Ser/Thr) Peptide 1 (N-terminal Ser/Thr) Imine Formation Imine Formation Peptide 1 (N-terminal Ser/Thr)->Imine Formation Peptide 2 (C-terminal SAL ester) Peptide 2 (C-terminal SAL ester) Peptide 2 (C-terminal SAL ester)->Imine Formation Oxazolidine Intermediate Oxazolidine Intermediate Imine Formation->Oxazolidine Intermediate 5-endo-trig cyclization N,O-Benzylidene Acetal N,O-Benzylidene Acetal Oxazolidine Intermediate->N,O-Benzylidene Acetal 1,5-Acyl Transfer O-to-N Acyl Transfer O-to-N Acyl Transfer Ligated Peptide (Native Bond) Ligated Peptide (Native Bond) N,O-Benzylidene Acetal->Ligated Peptide (Native Bond) Acidolysis (e.g., TFA) Acidolysis (e.g., TFA) Acidolysis (e.g., TFA)->Ligated Peptide (Native Bond)

Caption: The two-stage process of Serine/Threonine Ligation.

Quantitative Data
Peptide 1 (N-terminal Ser/Thr)Peptide 2 (C-terminal SAL ester)Ligation SiteYield (%)Purity (%)Reference
H-Ser-Leu-Tyr-Arg-Ile-Val-NH2Ac-Gly-Gly-Phe-SALPhe-Ser85>95[14]
H-Thr-Ala-Pro-Gly-Gly-NH2Ac-Leu-Val-SALVal-Thr78>95[14]
Human Erythrocyte Acylphosphatase (46-98)Acylphosphatase (1-45)-SALGly45-Thr4634 (isolated)>95[4]
MUC1 glycopeptide segmentMUC1 glycopeptide segment-SALPro-Ser60-70>95[6][12]
Experimental Protocol

Materials:

  • Peptide with an N-terminal serine or threonine

  • Peptide with a C-terminal salicylaldehyde (SAL) ester

  • Ligation buffer: Pyridine/acetic acid (1:1, v/v)

  • Cleavage solution: 95% Trifluoroacetic acid (TFA) in water

  • Anhydrous solvents (e.g., DMF)

Procedure:

  • Peptide Synthesis: Synthesize the two peptide fragments using standard Fmoc-SPPS. The C-terminal SAL ester can be prepared on-resin.[14]

  • Ligation Reaction: Dissolve the peptide with the N-terminal serine or threonine (1 equiv.) and the peptide with the C-terminal SAL ester (1.2 equiv.) in the pyridine/acetic acid ligation buffer to a final concentration of 1-5 mM.

  • Incubation: Stir the reaction mixture at room temperature for 2-20 hours. Monitor the progress of the ligation by LC-MS until the starting materials are consumed.

  • Removal of Ligation Buffer: Remove the pyridine and acetic acid by lyophilization or evaporation under reduced pressure.

  • Acidolysis: Treat the crude product with a 95% TFA solution for 10-30 minutes at room temperature to cleave the N,O-benzylidene acetal and form the native peptide bond.

  • Purification: Remove the TFA under a stream of nitrogen and precipitate the peptide with cold diethyl ether. Purify the final ligated peptide by RP-HPLC.

Chemoenzymatic Peptide Synthesis (CEPS) using Omniligase

Chemoenzymatic Peptide Synthesis (CEPS) employs engineered enzymes, such as Omniligase-1, to catalyze the formation of peptide bonds between two unprotected peptide fragments in a highly efficient and stereospecific manner.[1][2][9] This method is particularly advantageous for the synthesis of long peptides and for peptide cyclization.[1][3] The reaction typically involves a peptide with a C-terminal ester (acyl donor) and a peptide with a free N-terminus (acyl acceptor).

Experimental Workflow

cluster_2 Chemoenzymatic Peptide Synthesis Workflow Peptide 1 (C-terminal ester) Peptide 1 (C-terminal ester) Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Peptide 1 (C-terminal ester)->Acyl-Enzyme Intermediate Omniligase-1 Omniligase-1 Omniligase-1->Acyl-Enzyme Intermediate Ligated Peptide Ligated Peptide Acyl-Enzyme Intermediate->Ligated Peptide Peptide 2 (N-terminal amine) Peptide 2 (N-terminal amine) Peptide 2 (N-terminal amine)->Ligated Peptide Aminolysis

Caption: Mechanism of peptide ligation catalyzed by Omniligase-1.

Quantitative Data
Acyl Donor Peptide (C-terminal Ester)Acyl Acceptor Peptide (N-terminus)ProductYield (%)Purity (%)Reference
Exenatide (1-28)-Gly-O-CH2CONH2Exenatide (29-39)-NH2Exenatide98 (coupling)>95[16]
MCoTI-II precursor-Gly-O-CH2CONH2(intramolecular)Cyclic MCoTI-II>90 (cyclization)>95[1][3]
Ac-DFSKL-Cam-L-OHH-ALR-NH2Ac-DFSKLALR-NH2>95>95[17]
Library of 12-mer peptides(intramolecular)Cyclic 12-mers>85>95[8]
Experimental Protocol

Materials:

  • Acyl donor peptide with a C-terminal ester (e.g., glycolate amide ester)

  • Acyl acceptor peptide with a free N-terminus

  • Omniligase-1

  • Ligation buffer (e.g., 1 M potassium phosphate buffer, pH 8.5)

  • Reducing agent (e.g., TCEP, if cysteine is present)

Procedure:

  • Peptide Synthesis: Synthesize the acyl donor and acyl acceptor peptides using standard SPPS methods. The C-terminal ester of the acyl donor can be introduced on-resin.

  • Reaction Setup: Dissolve the acyl donor peptide (1 equiv.) and the acyl acceptor peptide (1.1-1.5 equiv.) in the ligation buffer. If the peptides contain cysteine residues, add a reducing agent like TCEP (e.g., 3.5 mM).

  • Enzymatic Ligation: Add Omniligase-1 to the reaction mixture (typically at a low micromolar concentration, e.g., 10 µg/mL).

  • Incubation: Incubate the reaction at room temperature with gentle agitation. Monitor the reaction progress by LC-MS. Ligation is often complete within 30 minutes to a few hours.[16]

  • Quenching and Purification: Once the reaction is complete, quench it by adding an acid (e.g., formic acid) to lower the pH. The final ligated peptide is then purified by RP-HPLC.

These methods provide a versatile toolkit for the synthesis of noncanonical peptides, enabling researchers to explore novel chemical space in the development of next-generation therapeutics and chemical biology probes. Careful optimization of the reaction conditions for each specific peptide sequence is recommended to achieve the best results.

References

Protecting Group Strategies for Serine in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine, a trifunctional amino acid, possesses a primary hydroxyl group in its side chain that necessitates protection during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions. O-acylation, racemization, and β-elimination are potential pitfalls that can compromise the yield and purity of the final peptide product. The judicious selection of a suitable protecting group for the serine hydroxyl moiety is therefore a critical parameter in the design of a successful peptide synthesis strategy.

This document provides a comprehensive overview of the most commonly employed protecting group strategies for serine, with a focus on their application in both fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) and tert-butyloxycarbonyl (Boc)/benzyl (Bzl) orthogonal protection schemes. Detailed protocols for the incorporation of protected serine residues and a discussion of potential side reactions are included to guide researchers in optimizing their peptide synthesis workflows.

Overview of Serine Side-Chain Protecting Groups

The choice of a protecting group for the serine hydroxyl function is primarily dictated by the overall protection strategy of the peptide synthesis, namely Fmoc/tBu or Boc/Bzl. The key characteristics of the most prevalent protecting groups are summarized below.

Tert-Butyl (tBu) Ether

The tert-butyl (tBu) ether is the most widely used protecting group for the serine side chain in the Fmoc/tBu strategy.[1][2] It offers excellent stability to the basic conditions required for the repetitive cleavage of the Nα-Fmoc group (typically 20% piperidine in DMF).[3] The tBu group is efficiently removed simultaneously with other acid-labile side-chain protecting groups and cleavage of the peptide from the resin using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[1][2]

Benzyl (Bzl) Ether

In the Boc/Bzl peptide synthesis strategy, the benzyl (Bzl) ether is the standard protection for the serine hydroxyl group.[2] The Bzl group is stable to the moderately acidic conditions used for the removal of the Nα-Boc group (e.g., 50% TFA in DCM).[4] Deprotection of the Bzl group requires strong acidic conditions, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are also employed for the final cleavage of the peptide from the resin.[4]

Trityl (Trt) Ether

The trityl (Trt) group is another option for serine side-chain protection, particularly in the Fmoc/tBu strategy.[2] A key advantage of the Trt group is its high acid lability, allowing for its selective removal under very mild acidic conditions (e.g., 1-5% TFA in DCM) while other tBu-based protecting groups remain intact.[1] This feature is particularly useful for the on-resin synthesis of phosphopeptides or for convergent peptide synthesis strategies.[2] The steric bulk of the Trt group can also help to reduce peptide aggregation during synthesis.[1]

Comparative Data on Serine Protecting Groups

While direct, side-by-side quantitative comparisons under identical conditions are scarce in the literature, the following tables summarize available data and qualitative performance characteristics of the common serine protecting groups.

Stability and Deprotection Conditions
Protecting GroupStructureNα-Protecting Group CompatibilityDeprotection ConditionsKey Advantages
Tert-Butyl (tBu) -O-C(CH₃)₃FmocStrong acid (e.g., 95% TFA)[1]High stability to base, standard in Fmoc/tBu chemistry.[3]
Benzyl (Bzl) -O-CH₂-C₆H₅BocStrong acid (e.g., HF, TFMSA) or hydrogenolysis[4]Standard in Boc/Bzl chemistry.[2]
Trityl (Trt) -O-C(C₆H₅)₃FmocMild acid (e.g., 1-5% TFA in DCM)[1]Allows for orthogonal deprotection, can reduce aggregation.[1][2]
Performance in Peptide Synthesis
Protecting GroupCoupling EfficiencyRacemization RiskSide Reaction Prevention
Tert-Butyl (tBu) Generally highLow, but can be influenced by coupling reagents.[5]Effective against O-acylation.
Benzyl (Bzl) Generally highGenerally low.Effective against O-acylation.
Trityl (Trt) Can be slightly lower due to steric hindranceCan be higher with certain coupling reagents.Effective against O-acylation; steric bulk can reduce diketopiperazine formation.[1]

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-Ser(tBu)-OH and Boc-Ser(Bzl)-OH into a growing peptide chain during solid-phase peptide synthesis.

Protocol for Fmoc-Ser(tBu)-OH Incorporation in SPPS

This protocol describes the manual incorporation of Fmoc-Ser(tBu)-OH into a peptide chain on a resin support.

Materials:

  • Fmoc-Ser(tBu)-OH

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM), peptide synthesis grade

  • Coupling agent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading), the coupling agent (3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates completion.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.

    • Isolate the peptide by centrifugation and wash with cold diethyl ether.

    • Dry the peptide pellet.

Protocol for Boc-Ser(Bzl)-OH Incorporation in SPPS

This protocol outlines the manual incorporation of Boc-Ser(Bzl)-OH into a peptide chain on a Merrifield or MBHA resin.

Materials:

  • Boc-Ser(Bzl)-OH

  • Merrifield or MBHA resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling agent (e.g., HBTU/HOBt or DCC/HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) apparatus and corresponding scavengers (e.g., anisole).

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the solution.

    • Treat with a fresh portion of 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3 times), isopropanol (2 times), and then DCM (3 times).

  • Neutralization: Neutralize the N-terminal ammonium salt by washing the resin with a 10% solution of DIPEA in DCM (2 times). Wash with DCM (3 times).

  • Coupling:

    • In a separate vessel, pre-activate Boc-Ser(Bzl)-OH (2-4 equivalents) with the coupling agent in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • Dry the final peptide-resin under vacuum.

    • Perform the cleavage using HF or TFMSA according to established safety protocols. This step should only be performed by trained personnel in a properly equipped fume hood.

Potential Side Reactions and Mitigation Strategies

Racemization

The α-carbon of serine can be susceptible to racemization during the activation step of the coupling reaction, particularly with certain activating agents. The extent of racemization for Fmoc-L-Ser(tBu)-OH has been shown to be negligible with most common coupling reagents, with the exception of HATU/NMM where a small amount of the D-isomer was observed.[5]

Mitigation Strategies:

  • Use coupling reagents known to suppress racemization, such as DIC/Oxyma.[5]

  • Avoid prolonged pre-activation times.

  • Use a less hindered base than DIPEA, such as 2,4,6-collidine, which has been shown to reduce racemization for other sensitive amino acids.[6]

β-Elimination

Under basic conditions, particularly during the Fmoc-deprotection step with piperidine, serine can undergo β-elimination to form a dehydroalanine (Dha) residue. This highly reactive intermediate can then react with nucleophiles like piperidine to form piperidinyl-alanine adducts.

Mitigation Strategies:

  • Use a less basic deprotection reagent, such as 1,8-diazabicycloundec-7-ene (DBU) in low concentrations, although this may require optimization.

  • Keep deprotection times to a minimum.

  • The use of a tBu protecting group on the serine side chain significantly reduces the incidence of β-elimination.

O-acylation

If the hydroxyl group of serine is left unprotected, it can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides. The use of the protecting groups discussed in this note effectively prevents this side reaction.

Visualizations

Chemical Structures of Protected Serine Derivatives

Caption: Structures of commonly used protected serine derivatives.

Workflow for Fmoc/tBu SPPS of a Serine-Containing Peptide

G Fmoc/tBu SPPS Workflow for Serine Incorporation Resin Resin Support Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-Ser(tBu)-OH (HBTU/DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat Deprotection/ Coupling Cycles Wash2->Repeat Cleave Cleavage from Resin & Side-Chain Deprotection (95% TFA Cocktail) Repeat->Cleave Peptide Purified Peptide Cleave->Peptide

Caption: General workflow for Fmoc-SPPS.

Orthogonal Deprotection Strategy in Fmoc/tBu Chemistry

G Orthogonality in Fmoc/tBu Strategy ProtectedPeptide Fmoc-Peptide(Ser(tBu))-Resin BaseTreatment Base Treatment (e.g., Piperidine) ProtectedPeptide->BaseTreatment AcidTreatment Acid Treatment (e.g., TFA) ProtectedPeptide->AcidTreatment Side-chain tBu group and resin linkage stable FmocRemoved H₂N-Peptide(Ser(tBu))-Resin BaseTreatment->FmocRemoved Nα-Fmoc group removed FullyDeprotected H₂N-Peptide(Ser)-OH AcidTreatment->FullyDeprotected Side-chain tBu group and resin linkage cleaved FmocRemoved->AcidTreatment

Caption: Orthogonal deprotection in Fmoc/tBu synthesis.

Conclusion

The successful synthesis of serine-containing peptides hinges on the appropriate selection and implementation of a side-chain protecting group strategy. For Fmoc/tBu based synthesis, the tert-butyl ether is the industry standard, offering robustness and ease of use. The trityl ether provides a valuable alternative for applications requiring orthogonal deprotection. In the context of Boc/Bzl synthesis, the benzyl ether remains the protecting group of choice. By understanding the chemical properties of these protecting groups and adhering to optimized protocols, researchers can minimize side reactions and achieve high yields of pure, serine-containing peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of enzymatic methods for the synthesis of chiral amino acids, which are crucial building blocks in the pharmaceutical and fine chemical industries. This document outlines protocols for three major classes of enzymes: ω-Transaminases (ω-TAs), Phenylalanine Ammonia Lyases (PALs), and Amino Acid Dehydrogenases (AADHs). It includes quantitative data for enzyme performance, detailed experimental procedures, and visualizations of the biocatalytic pathways and workflows.

Overview of Biocatalytic Methods

The enzymatic synthesis of chiral amino acids offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and environmental sustainability.[1][2] The choice of enzyme depends on the target amino acid, the available starting materials, and the desired reaction conditions.

  • ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from an amino donor to a prochiral ketone or aldehyde, yielding a chiral amine or amino acid.[3][4] These enzymes are particularly versatile due to their broad substrate scope.[5][6]

  • Phenylalanine Ammonia Lyases (PALs) catalyze the reversible addition of ammonia to α,β-unsaturated carboxylates, such as cinnamic acid derivatives, to produce L-phenylalanine and its analogs.[7][8] Enzyme engineering has expanded their utility to the synthesis of D-amino acids as well.[7]

  • Amino Acid Dehydrogenases (AADHs) catalyze the reductive amination of α-keto acids using ammonia as the amino donor and a nicotinamide cofactor (NADH or NADPH).[5][9] These enzymes are known for their high stereoselectivity and atom economy.[5]

Data Presentation: Comparative Enzyme Performance

The following tables summarize the performance of different biocatalysts for the synthesis of various chiral amino acids, providing a basis for enzyme selection.

ω-Transaminase (ω-TA) Performance
EnzymeSubstrateAmine DonorConversion (%)Enantiomeric Excess (ee%)Reference
ATA-113 (Codexis)(4-fluorophenyl)acetoneo-xylylenediamine>99>99 (S)[10]
Atr-TA (Aspergillus terreus)4-phenylbutan-2-oneIsopropylamine (IPA)46>99 (R)[6]
Cvi-TA (Chromobacterium violaceum)4-phenylbutan-2-oneIsopropylamine (IPA)~100~50 (S)[6]
Rpo-TA (Ruegeria pomeroyi)4-phenylbutan-2-oneIsopropylamine (IPA)>99>99 (S)[6]
Mva-TA (Mycobacterium vanbaalenii)4-phenylbutan-2-oneIsopropylamine (IPA)8078 (R)[6]
ATA-256 (Codexis)4-phenylbut-3-en-2-oneIsopropylamine (IPA)87>99 (S)[6]
Phenylalanine Ammonia Lyase (PAL) Performance
Enzyme Variant (PbPAL)SubstrateConversion (%)Enantiomeric Excess (ee%)Reference
L205F2-chloro-cinnamic acid98>99 (d)[7]
L205Y2-chloro-cinnamic acid7990 (d)[7]
L205W2-chloro-cinnamic acid1395 (d)[7]
L205F5-chloro-2-pyridylacrylic acid85>99 (d)[7]
L205F5-bromo-2-pyridylacrylic acid83>99 (d)[7]
L205F-F93V3-(pyridazin-3-yl)acrylic acid4587 (d)[7]
Amino Acid Dehydrogenase (AADH) Performance
EnzymeSubstrate (α-Keto Acid)ProductConversion (%)Enantiomeric Excess (ee%)Reference
Mutant DAPDH (BC621)CyclohexylpyruvateD-Cyclohexylalanine>95>99 (D)[11]
Mutant DAPDH (BC621)PhenylpyruvateD-Phenylalanine->99 (D)[11]
Mutant DAPDH (BC621)4-Methyl-2-oxopentanoateD-Leucine-98 (D)[11]
F-AmDHp-fluorophenylacetone(R)-amine93.8>99.8 (R)[12]
L-AADHα-keto acidsL-amino acids-High[2]

Experimental Protocols

This section provides detailed protocols for the synthesis of chiral amino acids using the three main enzyme classes.

Protocol 1: Chiral Amine Synthesis using ω-Transaminase (Whole-Cell Biocatalysis)

This protocol describes the kinetic resolution of a racemic amine using an immobilized whole-cell transaminase biocatalyst.[13][14]

Materials:

  • E. coli cells overexpressing the desired ω-transaminase (e.g., from Vibrio fluvialis for (S)-selectivity or Aspergillus terreus for (R)-selectivity)

  • Tetraethyl orthosilicate (TEOS)

  • Hollow silica microspheres

  • Racemic amine substrate (e.g., 1-phenylethanamine)

  • Pyruvate (amino acceptor)

  • Pyridoxal-5'-phosphate (PLP) cofactor (1 mM)

  • Phosphate buffer (pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Immobilization of Whole Cells: a. Prepare a silica sol by acid-catalyzed hydrolysis of TEOS. b. Add a suspension of E. coli cells containing the recombinant transaminase and hollow silica microspheres to the sol. c. Allow the mixture to stand for gelation to entrap the cells. d. Dry the resulting biocatalyst at room temperature for 24 hours.

  • Enzymatic Reaction: a. In a reaction vessel, combine the immobilized whole-cell biocatalyst with a solution of the racemic amine substrate in phosphate buffer. b. Add pyruvate as the amino acceptor and PLP as the cofactor. c. Incubate the reaction mixture at 30°C with shaking. d. Monitor the reaction progress by periodically analyzing samples using chiral HPLC or GC.

  • Work-up and Product Isolation: a. Once the desired conversion is reached (typically ~50% for kinetic resolution), stop the reaction by filtering off the immobilized biocatalyst. b. Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate). c. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Protocol 2: L-Phenylalanine Derivative Synthesis using Phenylalanine Ammonia Lyase (Immobilized Enzyme)

This protocol details the synthesis of an L-phenylalanine derivative from the corresponding cinnamic acid using an immobilized PAL.[15][16]

Materials:

  • Phenylalanine Ammonia Lyase (PAL) from Petroselinum crispum (PcPAL)

  • Microporous silica gel (MSG) or other suitable support (e.g., Eupergit® C)

  • Glutaraldehyde solution (25%)

  • Ammonium sulfate

  • trans-Cinnamic acid derivative

  • Ammonia solution (e.g., 28% ammonium hydroxide, pH 10.0) or ammonium carbamate

  • Tris-HCl buffer (25 mM, pH 8.8)

Procedure:

  • Enzyme Immobilization (Cross-Linked Enzyme Aggregates - CLEAs): a. Dissolve PAL in Tris-HCl buffer. b. Precipitate the enzyme by adding ammonium sulfate. c. Cross-link the enzyme aggregates by adding glutaraldehyde. d. Wash the resulting CLEAs with buffer and store at 4°C. e. For immobilization on a support, the support can be added before the cross-linking step.

  • Enzymatic Reaction: a. Suspend the immobilized PAL in a solution of the trans-cinnamic acid derivative in a concentrated ammonia solution. b. Incubate the reaction at 30°C with agitation for 2-24 hours. c. Monitor the formation of the L-amino acid product by HPLC.

  • Work-up and Product Isolation: a. Separate the immobilized enzyme from the reaction mixture by centrifugation or filtration. The enzyme can be washed and reused. b. Adjust the pH of the supernatant to the isoelectric point of the amino acid to induce precipitation. c. Collect the precipitated amino acid by filtration, wash with cold water, and dry.

Protocol 3: D-Amino Acid Synthesis using Amino Acid Dehydrogenase with Cofactor Regeneration

This protocol describes the synthesis of a D-amino acid from the corresponding α-keto acid using an engineered AADH with an enzymatic cofactor regeneration system.[11][12][17][18][19][20]

Materials:

  • Engineered D-Amino Acid Dehydrogenase (e.g., mutant meso-diaminopimelate D-dehydrogenase)

  • α-Keto acid substrate (e.g., cyclohexylpyruvate)

  • Ammonium chloride (NH₄Cl)

  • NADP⁺ (cofactor)

  • Glucose

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • Sodium carbonate/bicarbonate buffer (100 mM, pH 9.0)

Procedure:

  • Reaction Setup: a. In a reaction vessel, dissolve the α-keto acid substrate, ammonium chloride, glucose, and NADP⁺ in the sodium carbonate/bicarbonate buffer. b. Add the engineered D-Amino Acid Dehydrogenase and Glucose Dehydrogenase to the solution.

  • Enzymatic Reaction: a. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle stirring. b. The AADH catalyzes the reductive amination of the α-keto acid to the D-amino acid, consuming NADPH. c. The GDH simultaneously oxidizes glucose to gluconolactone, regenerating NADPH from NADP⁺. d. Monitor the reaction progress by HPLC to determine substrate consumption and product formation.

  • Work-up and Product Isolation: a. After the reaction is complete (typically 6-24 hours), lower the pH of the solution (e.g., to pH 6) to precipitate the D-amino acid product. b. Filter the precipitate, wash with cold water, and dry under vacuum. c. The enantiomeric excess of the product can be determined by chiral HPLC after derivatization (e.g., with FMOC-Cl).

Visualizations of Biocatalytic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biocatalytic pathways and a general experimental workflow.

Biocatalytic Pathways

Biocatalytic_Pathways cluster_transaminase ω-Transaminase (ω-TA) Pathway cluster_pal Phenylalanine Ammonia Lyase (PAL) Pathway cluster_aadh Amino Acid Dehydrogenase (AADH) Pathway Prochiral Ketone Prochiral Ketone ω-TA ω-TA Prochiral Ketone->ω-TA Amino Donor Amino Donor Amino Donor->ω-TA Chiral Amino Acid Chiral Amino Acid ω-TA->Chiral Amino Acid Keto Acid Byproduct Keto Acid Byproduct ω-TA->Keto Acid Byproduct Cinnamic Acid Derivative Cinnamic Acid Derivative PAL PAL Cinnamic Acid Derivative->PAL Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->PAL AADH AADH Ammonia (NH3)->AADH L-Phenylalanine Derivative L-Phenylalanine Derivative PAL->L-Phenylalanine Derivative α-Keto Acid α-Keto Acid α-Keto Acid->AADH AADH->Chiral Amino Acid NAD(P)+ NAD(P)+ AADH->NAD(P)+ NAD(P)H NAD(P)H NAD(P)H->AADH

Biocatalytic pathways for chiral amino acid synthesis.
Experimental Workflow for Biocatalytic Synthesis

Experimental_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis and Purification Enzyme Production Enzyme Production Enzyme Immobilization Enzyme Immobilization Enzyme Production->Enzyme Immobilization Reaction Setup Reaction Setup Enzyme Immobilization->Reaction Setup Substrate Preparation Substrate Preparation Substrate Preparation->Reaction Setup Incubation Incubation Reaction Setup->Incubation Reaction Monitoring Reaction Monitoring Incubation->Reaction Monitoring Product Extraction Product Extraction Reaction Monitoring->Product Extraction Purification Purification Product Extraction->Purification Chiral Analysis (HPLC/GC) Chiral Analysis (HPLC/GC) Purification->Chiral Analysis (HPLC/GC)

General experimental workflow for biocatalysis.
Cofactor Regeneration Cycle for AADHs

Cofactor_Regeneration α-Keto Acid α-Keto Acid AADH AADH α-Keto Acid->AADH + NH3 Chiral Amino Acid Chiral Amino Acid AADH->Chiral Amino Acid NAD(P)+ NAD(P)+ AADH->NAD(P)+ NAD(P)H NAD(P)H NAD(P)H->AADH GDH GDH NAD(P)+->GDH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NAD(P)H GDH->Gluconolactone

Cofactor regeneration cycle using GDH.

References

Application Notes and Protocols: Utilizing the Tert-Butyl Group for Serine Side Chain Protection in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis and the broader landscape of organic chemistry, the selective protection and deprotection of functional groups are paramount. The hydroxyl group of the serine side chain, with its nucleophilic nature, necessitates a robust protection strategy to prevent undesirable side reactions during synthetic procedures. The tert-butyl (tBu) ether has emerged as a cornerstone protecting group for serine, particularly within the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. Its stability to a wide range of reaction conditions, coupled with its facile removal under specific acidic conditions, offers a high degree of orthogonality and reliability.

These application notes provide a comprehensive overview of the use of the tert-butyl protecting group for serine side chains. We will delve into the principles of its application, detailed experimental protocols for both the protection and deprotection steps, quantitative data on reaction efficiencies, and a discussion of potential side reactions and mitigation strategies.

Core Principles and Applications

The tert-butyl group is introduced to the serine side chain as a tert-butyl ether. This protection strategy is fundamental to the Fmoc/tBu orthogonal approach in SPPS.[1] In this strategy, the temporary Fmoc protecting group on the α-amine is removed with a mild base (e.g., piperidine), while the more permanent tert-butyl protecting groups on the side chains remain intact. These tBu groups are then cleaved simultaneously with the peptide's cleavage from the resin support using a strong acid, typically trifluoroacetic acid (TFA).

The primary advantages of using the tert-butyl protecting group for serine include:

  • Acid Lability: The tBu group is readily cleaved by strong acids like TFA, facilitating a clean and efficient final deprotection step.[2]

  • Base Stability: It is stable to the basic conditions used for Fmoc group removal, ensuring the integrity of the side chain protection throughout the peptide elongation process.

  • Prevention of Side Reactions: The bulky tert-butyl group effectively shields the hydroxyl group, preventing its participation in unwanted reactions such as esterification or acylation during coupling steps. This ensures the linear integrity of the peptide chain.[1]

  • Improved Solubility: In some cases, the presence of the hydrophobic tBu group can enhance the solubility of the protected peptide in organic solvents used during synthesis.[2]

The application of Ser(tBu) is crucial in the synthesis of complex peptides, including those with post-translational modifications like glycosylation, where the selective protection of the serine hydroxyl is a prerequisite for subsequent chemical manipulations.[1]

Experimental Protocols

Protocol 1: Synthesis of O-tert-butyl-L-serine

This protocol outlines a method for the direct tert-butylation of the serine side chain.

Materials:

  • L-serine

  • Dioxane or Dichloromethane

  • p-Toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid

  • Isobutylene

  • Sodium bicarbonate solution (10%)

  • Water

  • Brine solution

  • Dry ether

  • HCl in ether (1N)

Procedure:

  • Suspend L-serine in dioxane or dichloromethane in a pressure vessel (autoclave).

  • Add a catalytic amount of p-toluenesulfonic acid or silica-impregnated sulfuric acid.

  • Introduce isobutylene into the sealed vessel.

  • Stir the reaction mixture at room temperature for 2 to 5 days, monitoring the reaction progress by TLC.

  • Upon completion, carefully vent the excess isobutylene in a fume hood.

  • Wash the reaction mixture sequentially with 10% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the free base of O-tert-butyl-L-serine.

  • For the hydrochloride salt, dissolve the free base in dry ether, cool to -20°C, and slowly add one equivalent of 1N HCl in ether.

  • Remove the ether under vacuum to yield O-tert-butyl-L-serine hydrochloride.

Protocol 2: Global Deprotection of Ser(tBu) in Solid-Phase Peptide Synthesis

This protocol describes the final cleavage and deprotection step in Fmoc-SPPS, where the tert-butyl group is removed from the serine side chain.

Materials:

  • Peptidyl-resin containing Ser(tBu) residues

  • Trifluoroacetic acid (TFA)

  • Scavenger cocktail (e.g., TFA/triisopropylsilane (TIS)/water)

  • Cold diethyl ether

  • Dichloromethane (DCM) for resin swelling

Procedure:

  • Place the dry peptidyl-resin in a suitable reaction vessel.

  • Swell the resin with dichloromethane for 30 minutes and then drain the solvent.

  • Prepare the cleavage cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5 v/v/v). The choice and composition of the scavenger cocktail are critical to prevent side reactions (see Table 2).

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and TFA.

  • Dry the crude peptide under vacuum.

Quantitative Data

The efficiency of both the protection and deprotection steps is crucial for the overall success of a synthetic route. The following tables summarize representative quantitative data.

Table 1: Yields for the Synthesis of O-tert-butyl-L-serine and its Derivatives

Starting MaterialReaction ConditionsProductReported YieldReference
L-serine methyl ester hydrochloridetert-butyl acetate, H₂SO₄, room temp, 3 daysO-tert-butyl-L-serine methyl ester>72%[3]
L-serineIsobutylene, PTSA, dioxane, room temp, 2-3 daysO-tert-butyl-L-serineNot specified[4]
O-tert-butyl serine methyl esters tosilate1. NaOH(aq) 2. Fmoc-OSu, acetonitrileN-fluorenylmethoxycarbonyl-O-tert-butyl serine60% (total yield)[5]

Table 2: Efficacy of Scavenger Cocktails in Mitigating Side Reactions During Ser(tBu) Deprotection

Peptide Sequence ContextCleavage Cocktail (v/v/v)Side Product FormationEfficacyReference
Cys-containing peptideTFA/TIS/H₂O (95:2.5:2.5)S-tert-butylation of CysModerate[6]
Cys-containing peptideTFA/TIS/H₂O/DMS (90:2.5:2.5:5)Reduced S-tert-butylation of CysHigh[6]
Trp-containing peptideTFA/TIS/H₂O (95:2.5:2.5)Tert-butylation of Trp indole ringModerate[7]
Trp-containing peptideTFA/EDT/TIS/H₂O (92.5:2.5:2.5:2.5)Minimized Trp tert-butylationHigh[8]
Met-containing peptideTFA/TIS/H₂O (95:2.5:2.5)Alkylation of Met thioetherModerate[7]

Signaling Pathways and Experimental Workflows

Mechanism of Serine Side Chain Protection with a Tert-Butyl Group

The tert-butylation of the serine hydroxyl group is an acid-catalyzed process. The reaction proceeds through the formation of a stable tert-butyl cation from isobutylene, which then acts as an electrophile and is attacked by the nucleophilic hydroxyl group of the serine side chain.

Protection_Mechanism cluster_start Reactants cluster_reaction Reaction Pathway cluster_product Product Serine Serine (R-OH) Oxonium_Ion Intermediate Oxonium Ion Serine->Oxonium_Ion Nucleophilic Attack Isobutylene Isobutylene Protonated_Isobutylene Protonated Isobutylene Isobutylene->Protonated_Isobutylene Protonation H+ H⁺ (Acid Catalyst) H+->Protonated_Isobutylene Tert_Butyl_Cation tert-Butyl Cation (Stable Carbocation) Protonated_Isobutylene->Tert_Butyl_Cation Formation of Carbocation Tert_Butyl_Cation->Oxonium_Ion Ser_tBu O-tert-butyl-serine (R-O-tBu) Oxonium_Ion->Ser_tBu Deprotonation Deprotection_Mechanism cluster_start Reactants cluster_reaction Reaction Pathway cluster_product Products Ser_tBu O-tert-butyl-serine (R-O-tBu) Protonated_Ether Protonated Ether Intermediate Ser_tBu->Protonated_Ether Protonation TFA TFA (CF₃COOH) TFA->Protonated_Ether Tert_Butyl_Cation tert-Butyl Cation Protonated_Ether->Tert_Butyl_Cation Formation of Carbocation Serine Deprotected Serine (R-OH) Protonated_Ether->Serine Cleavage Quenched_Cation Quenched Cation (e.g., tBu-TIS⁺) Tert_Butyl_Cation->Quenched_Cation Trapping Scavenger Scavenger (e.g., TIS) Scavenger->Quenched_Cation SPPS_Workflow Start Start with Resin-Bound Amino Acid or Peptide Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling of Fmoc-Ser(tBu)-OH Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat_Cycle Repeat Cycle for Next Amino Acid Wash2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Continue Elongation Final_Cleavage Final Cleavage and Global Deprotection (TFA + Scavengers) Repeat_Cycle->Final_Cleavage Synthesis Complete Precipitation Precipitation (Cold Ether) Final_Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification Final_Peptide Final Deprotected Peptide Purification->Final_Peptide

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peptide Coupling Reactions with Serine Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during peptide coupling reactions involving serine residues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of serine residues in peptide synthesis?

A1: The primary side reactions involving the serine hydroxyl group are O-acylation, β-elimination (dehydration), and racemization. O-acylation occurs when the activated carboxylic acid acylates the serine hydroxyl group, leading to the formation of a depsipeptide or branched peptide. β-elimination is a base-catalyzed reaction that results in the formation of dehydroalanine (Dha), which can lead to undesired adducts.[1] Racemization, the loss of stereochemical integrity at the α-carbon, can be promoted by strong bases or prolonged activation times.[2] Additionally, O-sulfonation can occur during the cleavage of certain protecting groups from arginine residues in the presence of unprotected or O-tert-butyl-protected serine.

Q2: Why is side-chain protection of serine generally recommended?

A2: Protecting the hydroxyl group of serine is crucial to prevent O-acylation, where the side chain's hydroxyl group competes with the N-terminal amine as a nucleophile, leading to the formation of ester linkages instead of the desired amide bond.[2] This side reaction can result in branched peptides and significantly reduce the yield of the target linear peptide. While coupling without protection is possible with milder reagents, it is generally not advisable for complex syntheses.

Q3: Which are the most commonly used protecting groups for the serine hydroxyl group in Fmoc-SPPS?

A3: The most widely utilized protecting group for serine in Fmoc-based solid-phase peptide synthesis (SPPS) is the tert-butyl (tBu) group (Fmoc-Ser(tBu)-OH).[3][4] The tBu group is stable to the basic conditions of Fmoc deprotection (piperidine) and is cleaved simultaneously with other side-chain protecting groups and the resin linkage during the final trifluoroacetic acid (TFA) cleavage.[3][4] Another common protecting group is the trityl (Trt) group (Fmoc-Ser(Trt)-OH), which is more acid-labile and can be removed under milder acidic conditions, offering orthogonality in some synthetic strategies.[5]

Q4: How do coupling reagents and additives influence the outcome of serine coupling?

A4: The choice of coupling reagent and additive is critical for maximizing coupling efficiency and minimizing side reactions. Reagents are broadly classified into carbodiimides (e.g., DIC, DCC), aminium/uronium salts (e.g., HBTU, HATU, COMU), and phosphonium salts (e.g., PyBOP, PyAOP).[6][7][8] Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are used to suppress racemization and improve reaction rates by forming reactive esters.[8][9] For instance, HATU, which incorporates an HOAt moiety, is generally more reactive and leads to less racemization compared to HBTU.[10][11] Phosphonium reagents like PyBOP are known for their ability to suppress racemization and are a good choice for challenging couplings.[7]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency and Presence of Deletion Sequences

Q: My peptide synthesis shows a significant amount of deletion sequences at the serine residue. How can I improve the coupling efficiency?

A: Incomplete coupling is a common issue, particularly with sterically hindered sequences or when peptide aggregation occurs.[3]

Troubleshooting Steps:

  • Optimize Coupling Reagent and Additive:

    • Switch to a more potent coupling reagent. If you are using HBTU, consider switching to HATU, which is known for its higher reactivity and efficiency, especially in difficult couplings.[10][11] COMU is another highly efficient uronium salt-based reagent.[11][12]

    • If using a carbodiimide like DIC, ensure the presence of an additive like HOBt or, preferably, Oxyma, which can enhance coupling rates.[8][9]

  • Increase Reagent Concentration and Equivalents:

    • Increase the concentration of the Fmoc-Ser derivative and the coupling reagent.

    • Use a higher excess of the activated amino acid (e.g., 3-5 equivalents relative to the resin loading).[4][5]

  • Perform a Double Coupling:

    • If a single coupling is insufficient, perform a second coupling with a fresh solution of the activated serine derivative before proceeding to the next deprotection step.[3]

  • Monitor the Coupling Reaction:

    • Use a qualitative test like the Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[2][3]

  • Address Peptide Aggregation:

    • If aggregation is suspected, switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt.

    • Consider using pseudoproline dipeptides, which are known to disrupt secondary structures and improve coupling efficiency in aggregating sequences.[13]

Issue 2: Presence of Impurities with a Mass of +72 Da or Higher (O-acylation)

Q: I am observing impurities with a mass corresponding to the addition of another amino acid residue to my serine-containing peptide. What is causing this and how can I prevent it?

A: This is likely due to O-acylation of the unprotected or deprotected serine hydroxyl group.

Troubleshooting Steps:

  • Ensure Complete Side-Chain Protection:

    • Verify that you are using a side-chain protected serine derivative, such as Fmoc-Ser(tBu)-OH.[3]

    • If you are using a protecting group other than tBu, ensure its stability under the coupling conditions.

  • Choose the Right Coupling Reagent:

    • Avoid highly reactive coupling reagents in excess if the serine side-chain is unprotected.

    • Carbodiimide-based methods (e.g., DIC/HOBt) are generally considered "milder" and may reduce the risk of O-acylation compared to some highly reactive uronium salts.

Issue 3: Detection of a Dehydroalanine (Dha) Adduct (Mass Loss of 18 Da)

Q: My mass spectrometry results show a peak corresponding to a mass loss of 18 Da, and I suspect β-elimination of serine. How can I mitigate this side reaction?

A: β-elimination is a base-catalyzed side reaction that is particularly problematic with phosphorylated serine or during prolonged exposure to basic conditions.[1]

Troubleshooting Steps:

  • Optimize Fmoc Deprotection Conditions:

    • Minimize the Fmoc deprotection time. Instead of a single long treatment with piperidine, use two shorter treatments (e.g., 2 x 7 minutes).

    • Use a standard 20% piperidine in DMF solution. Higher concentrations or stronger bases can increase the rate of β-elimination.

  • Control Reaction Temperature:

    • Avoid elevated temperatures during coupling and deprotection steps, as this can accelerate β-elimination.[1] This is a critical consideration in microwave-assisted peptide synthesis.

  • Use a Weaker Base for Coupling:

    • If using a uronium or phosphonium salt that requires a base, consider using a weaker base like N-methylmorpholine (NMM) instead of a stronger, more hindered base like N,N-diisopropylethylamine (DIPEA).

Issue 4: Racemization of the Serine Residue

Q: I am concerned about the chiral purity of my serine-containing peptide. How can I minimize racemization during coupling?

A: Racemization of serine can occur during the activation of its carboxyl group, especially with prolonged activation times or in the presence of strong bases.[2]

Troubleshooting Steps:

  • Select an Appropriate Coupling Reagent and Additive:

    • The combination of a carbodiimide like DIC with an additive such as HOBt or Oxyma is known to effectively suppress racemization.[8][11]

    • Among uronium reagents, HATU generally results in lower racemization than HBTU due to the electronic properties of the HOAt moiety.[10]

    • Phosphonium reagents like PyBOP are also excellent choices for minimizing racemization.[7]

  • Minimize Pre-activation Time:

    • Do not allow the activated serine derivative to sit for extended periods before adding it to the resin-bound peptide. A short pre-activation of 1-2 minutes is typically sufficient.[5]

  • Control the Amount and Type of Base:

    • Use the minimum necessary amount of base for the coupling reaction.

    • Consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine, especially for fragment couplings where the risk of racemization is higher.[8]

Quantitative Data on Coupling Reagent Performance

The selection of a coupling reagent significantly impacts the purity of the crude peptide and the extent of racemization. The following tables provide a comparative overview of commonly used coupling reagents.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Serine-Containing Peptide

Coupling Reagent/AdditiveCrude Purity (%)Reference
HATU/DIPEA~95%[6][10]
HBTU/DIPEA~85-90%[6][10]
COMU/DIPEA~95%[12]
PyBOP/DIPEA~90-95%[7]
DIC/HOBt~80-90%[8][11]
DIC/Oxyma~90-95%[8][9]

Note: Purity can be sequence-dependent and these values represent typical outcomes.

Table 2: Comparison of Racemization Levels for Serine Coupling with Different Reagents

Coupling Reagent/AdditiveRacemization (% D-isomer)Reference
HATU/DIPEALow[10][14]
HBTU/DIPEAModerate[10][14]
COMU/DIPEAVery Low[12]
PyBOP/DIPEALow[7]
DIC/HOBtLow[11][14]
DIC/OxymaVery Low[8][9]

Note: Racemization is highly dependent on reaction conditions, including base, temperature, and reaction time.

Experimental Protocols

Protocol 1: Standard Fmoc-Ser(tBu)-OH Coupling using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Confirm the presence of free primary amines with a positive Kaiser test.[2]

  • Activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the coupling completion with a Kaiser test (negative result).[2] Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and deprotection, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[3]

Protocol 2: Low-Racemization Coupling using DIC/Oxyma
  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Reagent Preparation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents) and Oxyma (3 equivalents) in DMF.

  • Coupling: Add the amino acid/Oxyma solution to the deprotected resin. Then, add DIC (3 equivalents) to the reaction vessel. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow step 6 from Protocol 1.

  • Chain Elongation and Cleavage: Follow steps 7 and 8 from Protocol 1.

Visualizations

experimental_workflow resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 kaiser1 Kaiser Test (Positive) wash1->kaiser1 activation Amino Acid Activation (Coupling Reagent + Base) kaiser1->activation coupling Coupling kaiser1->coupling activation->coupling wash2 DMF Wash coupling->wash2 kaiser2 Kaiser Test (Negative) wash2->kaiser2 next_cycle Next Cycle or Final Cleavage kaiser2->next_cycle

Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.

troubleshooting_logic start Low Yield or Purity Issue check_coupling Incomplete Coupling? start->check_coupling check_mass Unexpected Mass? start->check_mass check_chiral Racemization? start->check_chiral incomplete_sol Increase Reagent Excess Double Couple Use Stronger Reagent (HATU) check_coupling->incomplete_sol Yes mass_plus Mass Gain? (O-acylation) check_mass->mass_plus Yes mass_minus Mass Loss? (β-elimination) check_mass->mass_minus Yes racemization_sol Use DIC/Oxyma or PyBOP Minimize Base Exposure Reduce Pre-activation Time check_chiral->racemization_sol Yes o_acyl_sol Ensure Side-Chain Protection mass_plus->o_acyl_sol beta_elim_sol Reduce Deprotection Time Avoid High Temperature mass_minus->beta_elim_sol

Caption: Decision tree for troubleshooting common issues in serine peptide coupling reactions.

serine_phosphorylation_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates ras Ras receptor->ras Activates stat STAT jak->stat Phosphorylates (Tyr) gene_expression Gene Expression stat->gene_expression Regulates raf Raf ras->raf mek MEK raf->mek Phosphorylates (Ser/Thr) erk ERK (MAPK) mek->erk Phosphorylates (Thr/Tyr) transcription_factor Transcription Factors (e.g., Elk, CREB) erk->transcription_factor Phosphorylates (Ser/Thr) transcription_factor->gene_expression Regulates

Caption: Simplified signaling cascade involving serine/threonine phosphorylation downstream of cytokine receptors.[15]

References

Technical Support Center: Troubleshooting Side Reactions with Serine Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the incorporation of serine residues in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with serine incorporation in peptide synthesis?

A1: The primary side reactions involving serine are:

  • Racemization: Loss of stereochemical integrity at the α-carbon, leading to the incorporation of D-serine instead of L-serine.

  • Dehydration (β-elimination): Elimination of the hydroxyl group from the serine side chain, forming a dehydroalanine (Dha) residue.[1]

  • O-acylation: Acylation of the serine hydroxyl group by the incoming activated amino acid, leading to the formation of a depsipeptide.

  • N-O Acyl Shift: An acid-catalyzed intramolecular migration of the peptide backbone acyl group from the nitrogen to the oxygen of the serine side chain.[2]

Q2: Which analytical techniques are best for detecting these side reactions?

A2: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is highly effective. HPLC can separate byproducts from the desired peptide, while MS can identify them based on their mass-to-charge ratio. For instance, dehydration results in a mass loss of 18 Da, while the addition of piperidine to dehydroalanine results in a mass increase of 85 Da.[1][3] For unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.[3]

Troubleshooting Guides

Racemization of Serine

Issue: Presence of a diastereomeric impurity with the same mass as the target peptide, often co-eluting or appearing as a shoulder peak in HPLC.

Primary Cause: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone intermediate when the carboxylic acid of the N-protected serine is activated. Histidine and cysteine are also highly susceptible to this side reaction.

Mitigation Strategies & Experimental Protocols

1.1. Choice of Coupling Reagents and Additives:

The choice of coupling reagent significantly impacts the extent of racemization. Carbodiimides like DIC, when used alone, can lead to higher rates of racemization. The use of additives like HOBt and Oxyma Pure is crucial for suppression.

Experimental Protocol: Coupling with Racemization Suppression

  • Deprotection: Swell the resin in DMF, then treat with 20% piperidine in DMF to remove the Fmoc protecting group. Wash thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-Ser(tBu)-OH (3 eq.) and a racemization-suppressing additive (e.g., Oxyma Pure, 3 eq.) in DMF.

  • Add the coupling reagent (e.g., DIC, 3 eq.) and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated serine solution to the resin. Allow the reaction to proceed for 1-2 hours at room temperature. For particularly sensitive sequences, the coupling can be performed at 0°C.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to ensure complete coupling.

Quantitative Data on Racemization:

The extent of racemization is highly dependent on the specific coupling conditions and the peptide sequence. For glycosylated serine derivatives, which are particularly prone to epimerization, the choice of coupling reagents and bases has a dramatic effect.

Coupling Reagents & Base (eq.)Fmoc-Ser(Ac3GalNAcα)-OH % EpimerizationFmoc-Ser(Trt)-OH % Epimerization
HATU/HOAt/DIPEA (3.65/3.70/7.2)0.80.2
HATU/NMM (1/2)12.30.9
HBTU/HOBt/DIPEA (3.65/3.70/7.2)2.10.3
DIC/Oxyma (4.0/4.0)1.10.2
Data adapted from a study on glycosylated amino acids, which highlights the impact of coupling conditions on epimerization.[4][5]

Troubleshooting Workflow for Racemization

start Racemization Detected (Diastereomeric Impurity) check_reagents Review Coupling Reagents and Additives start->check_reagents check_base Evaluate Base (Type and Concentration) start->check_base check_temp Check Coupling Temperature start->check_temp solution_reagents Use DIC/Oxyma or HATU/HOAt check_reagents->solution_reagents solution_base Use a weaker base (e.g., DIPEA) and avoid excess check_base->solution_base solution_temp Perform coupling at 0°C check_temp->solution_temp end Racemization Minimized solution_reagents->end solution_base->end solution_temp->end

Caption: Troubleshooting workflow for serine racemization.

Dehydration (β-Elimination)

Issue: Detection of a byproduct with a mass loss of 18 Da, corresponding to the formation of dehydroalanine (Dha). This Dha residue can further react with nucleophiles like piperidine, leading to other adducts.[1]

Primary Cause: Base-catalyzed elimination of the hydroxyl group from the serine side chain. This is particularly problematic with phosphorylated serine and can be exacerbated by elevated temperatures, such as in microwave-assisted SPPS.

Mitigation Strategies & Experimental Protocols

2.1. Use of Appropriate Protecting Groups:

Using a bulky protecting group on the serine hydroxyl, such as tert-butyl (tBu), is the most effective way to prevent β-elimination under standard conditions.[3]

2.2. Modified Deprotection Conditions:

For sensitive sequences, especially those containing phosphoserine, modifying the Fmoc deprotection conditions can minimize dehydration.

Experimental Protocol: Modified Fmoc Deprotection for Sensitive Serine Residues

  • Standard Cycles: Perform standard Fmoc deprotection (20% piperidine in DMF) for non-sensitive residues.

  • Pre-Phosphoserine Coupling: Couple the amino acid preceding the phosphoserine as usual.

  • Phosphoserine Coupling: Couple Fmoc-Ser(PO(OBzl)OH)-OH using standard activating agents (e.g., HATU/DIPEA).

  • Modified Deprotection: For the Fmoc removal immediately following the phosphoserine residue, use a milder base solution, such as 5% DBU in DMF or a 1:1 mixture of cyclohexylamine and DCM.[6] Agitate for 10-20 minutes.

  • Washing: Thoroughly wash the resin with DMF before proceeding to the next coupling.

Quantitative Data on Dehydration:

The rate of β-elimination is highly dependent on the base strength and temperature.

ConditionImpact on Dehydration Rate
Base Stronger, more hindered bases (e.g., DBU) can increase the rate of elimination compared to piperidine.
Temperature Increased temperature significantly accelerates β-elimination.
Data derived from qualitative observations in the literature.[3]

Troubleshooting Workflow for Dehydration

start Dehydration Detected (Mass Loss of 18 Da) check_pg Verify Serine Protecting Group start->check_pg check_deprotection Review Fmoc Deprotection Conditions start->check_deprotection check_temp Check Reaction Temperature start->check_temp solution_pg Use Fmoc-Ser(tBu)-OH check_pg->solution_pg solution_deprotection For pSer, use milder base (e.g., DBU, cyclohexylamine) check_deprotection->solution_deprotection solution_temp Avoid elevated temperatures, especially during deprotection check_temp->solution_temp end Dehydration Minimized solution_pg->end solution_deprotection->end solution_temp->end

Caption: Troubleshooting workflow for serine dehydration.

O-Acylation

Issue: Formation of a depsipeptide (ester bond) instead of a peptide bond (amide bond), leading to a difficult-to-separate impurity of the same mass.

Primary Cause: The hydroxyl group of an unprotected or poorly protected serine can act as a nucleophile and attack the activated carboxyl group of the incoming amino acid. This is more prevalent with highly reactive coupling reagents.

Mitigation Strategies & Experimental Protocols

3.1. Effective Side-Chain Protection:

The most straightforward solution is to use a serine derivative with a robust side-chain protecting group, such as the tert-butyl ether (Fmoc-Ser(tBu)-OH), which is stable to the coupling conditions.

3.2. Controlled Activation:

In cases where unprotected serine must be used, controlling the activation step is critical.

Experimental Protocol: Minimizing O-Acylation with Unprotected Serine

  • Pre-activation: Activate the incoming Fmoc-amino acid with the coupling reagent (e.g., DIC/Oxyma) for a short duration (1-2 minutes) before adding it to the resin. This can reduce the concentration of the highly reactive activated species in the presence of the free hydroxyl group.

  • Solvent Choice: Using less polar solvents can sometimes reduce the rate of O-acylation, although this must be balanced with solubility and resin swelling considerations.

  • Monitoring: Carefully monitor the reaction by HPLC to assess the level of O-acylation and optimize reaction times accordingly.

Troubleshooting Workflow for O-Acylation

start O-Acylation Suspected (Depsipeptide Formation) check_pg Is Serine Side-Chain Protected? start->check_pg yes Yes check_pg->yes Yes no No check_pg->no No check_activation Review Activation Method yes->check_activation solution_pg Use Fmoc-Ser(tBu)-OH no->solution_pg solution_activation Use controlled pre-activation; Avoid highly reactive reagents check_activation->solution_activation end O-Acylation Minimized solution_pg->end solution_activation->end

Caption: Troubleshooting workflow for serine O-acylation.

N-O Acyl Shift

Issue: During final cleavage with strong acids (e.g., TFA), the peptide backbone can rearrange, forming an O-acyl isopeptide (an ester bond involving the serine hydroxyl). This results in an isomeric impurity that can be difficult to separate.

Primary Cause: The N-O acyl shift is an acid-catalyzed intramolecular reaction that is reversible upon treatment with a base.[2]

Mitigation Strategies & Experimental Protocols

4.1. Reversal of the N-O Acyl Shift:

Since the reaction is reversible, the O-acyl isopeptide can be converted back to the native peptide by treatment with a mild base.

Experimental Protocol: Reversal of N-O Acyl Shift

  • Cleavage and Precipitation: Perform the standard TFA cleavage and precipitate the crude peptide with cold diethyl ether.

  • Dissolution: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH ~7.5-8.0).

  • Incubation: Gently agitate the solution at room temperature and monitor the conversion of the O-acyl isopeptide back to the N-acyl peptide by HPLC. This process can take several hours.

  • Lyophilization: Once the conversion is complete, lyophilize the peptide solution to obtain the final product.

Note: Partial hydrolysis of the sensitive ester bond can occur during this process, potentially leading to fragmentation of the peptide chain.

Signaling Pathway of N-O Acyl Shift and Reversal

Peptide Native Peptide (N-Acyl) Intermediate Cyclic Intermediate Peptide->Intermediate Strong Acid (TFA) Intermediate->Peptide Rearrangement Isopeptide Isopeptide (O-Acyl) Intermediate->Isopeptide Rearrangement Isopeptide->Intermediate Mild Base (pH 7.5-8.0)

Caption: N-O acyl shift mechanism and its reversal.

Special Considerations for Phosphoserine

The incorporation of phosphoserine, typically using Fmoc-Ser(PO(OBzl)OH)-OH, presents unique challenges. The phosphate group is electron-withdrawing, making the α-proton more acidic and thus increasing the susceptibility to β-elimination.

Troubleshooting Guide for Phosphoserine Incorporation

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance and charge repulsion from the phosphate group.Extend coupling time, perform a double coupling, or use a higher excess of reagents. Monitor with a Kaiser test.[6]
β-Elimination Basic conditions of Fmoc deprotection, especially at elevated temperatures.Use a milder base (e.g., 5% DBU in DMF) for the deprotection step immediately following phosphoserine incorporation. Avoid high temperatures.[6][7]
Low Yield A combination of incomplete coupling and side reactions.Optimize both coupling and deprotection steps as described above. Ensure high-quality reagents.

By understanding the mechanisms of these common side reactions and implementing the appropriate mitigation and troubleshooting strategies, researchers can significantly improve the yield and purity of serine-containing peptides.

References

Technical Support Center: Preventing Racemization of Serine during Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of serine during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for serine during peptide synthesis?

A1: Racemization is the conversion of a stereochemically pure substance (like an L-amino acid) into a mixture of both enantiomers (L and D forms).[1] During peptide synthesis, the activation of the carboxylic acid group of an N-protected amino acid can lead to the loss of stereochemical integrity at the alpha-carbon.[1][2] For serine, this results in the incorporation of D-serine into the peptide sequence instead of the naturally occurring L-serine. This is a significant concern because the presence of the D-enantiomer can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[3]

Q2: What is the primary mechanism of serine racemization during peptide coupling?

A2: The primary mechanism for racemization of most amino acids during peptide coupling is the formation of a planar oxazolone (or azlactone) intermediate.[2] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone intermediate allows for the abstraction and re-addition of the alpha-proton from either side of the plane, leading to a loss of the original stereochemistry.[4] A secondary mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid, forming a planar enolate intermediate which can then be protonated to form either enantiomer.[2][4] Computational studies suggest that for serine, enolization involving the α-hydrogen and the carbonyl group is a plausible mechanism.[5]

Q3: Which factors are known to promote the racemization of serine?

A3: Several factors during the coupling step can increase the likelihood of serine racemization:

  • Coupling Reagents: The choice of coupling reagent has a significant impact. Carbodiimides like DCC and DIC, when used alone, can lead to substantial racemization.[2] Uronium/aminium-based reagents such as HBTU and HATU can also cause significant racemization, especially in the presence of a base.[6][7]

  • Base: The presence, type, and concentration of the base are critical. Stronger bases and higher concentrations generally increase the rate of racemization through the direct enolization pathway.[1][2]

  • Temperature: Elevated temperatures, often employed in microwave-assisted peptide synthesis to speed up reactions, can also accelerate the rate of racemization.[1][8]

  • Solvent: The polarity of the solvent can influence racemization. In some cases, less polar solvents may help to reduce it.[1][2]

  • Pre-activation Time: Longer pre-activation times of the carboxylic acid before the addition of the amine component can lead to increased levels of the racemized product.[1]

Troubleshooting Guides

Issue: I have detected a significant amount of D-serine in my synthesized peptide. How can I minimize this in future syntheses?

Solution: To minimize serine racemization, a systematic evaluation of your coupling protocol is necessary. Consider the following steps:

Step 1: Re-evaluate Your Coupling Reagent and Additives.

The choice of coupling reagent is paramount in controlling racemization. If you are observing high levels of serine racemization, consider switching to a reagent known for lower racemization potential or using it in combination with racemization-suppressing additives.

  • Recommendation: For carbodiimide-based couplings (e.g., DIC), always include an additive such as 1-hydroxybenzotriazole (HOBt), ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), or 1-hydroxy-7-azabenzotriazole (HOAt).[2][9] These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated intermediate. The combination of DIC/Oxyma has been shown to be particularly effective in suppressing racemization for some amino acids.[10]

  • Avoid: Using carbodiimides without additives, as this is known to cause significant racemization.[2] While uronium/aminium reagents (HBTU, HATU) are efficient, they can also lead to racemization, especially with sensitive residues like serine.[6][7]

Step 2: Optimize the Base Conditions.

Excessive or strong bases can promote racemization.

  • Recommendation: Use a weaker base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, in place of stronger bases like diisopropylethylamine (DIPEA).[4][11] Use the minimum amount of base necessary for the reaction to proceed.

Step 3: Control the Reaction Temperature.

Higher temperatures accelerate racemization.

  • Recommendation: Perform the coupling reaction at a lower temperature, such as 0°C or room temperature, especially when coupling serine residues.[2] If using microwave synthesis, reducing the coupling temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids.[8]

Step 4: Minimize Pre-activation Time.

The longer an activated amino acid exists before coupling, the greater the chance of racemization.

  • Recommendation: Add the coupling reagent to the protected amino acid and immediately add this mixture to the resin-bound peptide. Avoid lengthy pre-activation steps.[1]

Data Presentation

Table 1: Effect of Coupling Reagent on Racemization of Fmoc-L-Ser(tBu)-OH

This table summarizes the percentage of the D-product formed during the coupling of Fmoc-L-Ser(tBu)-OH to L-Leu-OtBu using various coupling reagents.

Coupling Reagent/Additive% D-Product (Racemization)Reference
DIC/OxymaNot specified, but noted for low racemization[10]
HBTUSignificant epimerization[7]
HATUSignificant epimerization[7]
PyBOPSignificant epimerization[7]
EDCI/HOBtSmall amount of D-product[10]

Data is compiled from multiple sources and reaction conditions may vary.

Experimental Protocols

Protocol 1: Determination of Serine Racemization by Chiral High-Performance Liquid Chromatography (HPLC) after Acid Hydrolysis and Derivatization

This protocol describes a common method to quantify the extent of serine racemization in a synthetic peptide.

1. Materials and Equipment:

  • Synthesized peptide

  • 6 M HCl

  • 1 M NaHCO₃

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Acetone

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

2. Procedure:

  • Peptide Hydrolysis:

    • Place a known amount of the purified peptide (approx. 1 mg) into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization with Marfey's Reagent: [12]

    • Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.[12]

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[12]

    • Incubate the mixture at 40°C for 1 hour.

    • After cooling, neutralize the reaction with 2 M HCl.

    • Evaporate the solvent.

    • Redissolve the residue in the mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Mobile Phase: Prepare a gradient of acetonitrile in water with 0.1% TFA (e.g., a linear gradient of 10-60% acetonitrile over 30 minutes).[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: Monitor the elution at 340 nm (the absorbance maximum for the DNP-derivatives).[12]

    • Analysis: The L- and D-amino acid derivatives will have different retention times. Integrate the peak areas for the L-serine and D-serine derivatives to calculate the percentage of racemization.

Visualizations

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathways cluster_products Products L_Ser N-Protected L-Serine Activated_Ser Activated L-Serine L_Ser->Activated_Ser Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Ser->Oxazolone Enolate Planar Enolate Intermediate Activated_Ser->Enolate Base-mediated Proton Abstraction L_Peptide L-Serine Peptide (Desired Product) Activated_Ser->L_Peptide Coupling with Peptide Chain Oxazolone->Activated_Ser D_Peptide D-Serine Peptide (Racemized Product) Oxazolone->D_Peptide Protonation & Coupling Enolate->Activated_Ser Enolate->D_Peptide Protonation & Coupling

Caption: Mechanism of serine racemization during peptide coupling.

Troubleshooting_Workflow start High Serine Racemization Detected reagent Step 1: Evaluate Coupling Reagent start->reagent base Step 2: Optimize Base Conditions reagent->base Use Additives (HOBt, Oxyma) temp Step 3: Control Reaction Temperature base->temp Use Weaker Base (NMM) preact Step 4: Minimize Pre-activation Time temp->preact Lower Temperature (0°C) analyze Analyze Racemization Level preact->analyze No lengthy pre-activation end_ok Racemization Minimized analyze->end_ok Low Racemization end_nok Further Optimization Needed analyze->end_nok High Racemization end_nok->reagent Iterate

Caption: Troubleshooting workflow for minimizing serine racemization.

References

Technical Support Center: Managing Peptide Aggregation in Serine-Rich Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of serine-rich peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why are peptide sequences rich in serine prone to aggregation?

A1: Serine-rich peptide sequences are susceptible to aggregation primarily due to the hydroxyl (-OH) group in the serine side chain. This hydroxyl group can participate in intermolecular hydrogen bonding, leading to the formation of stable secondary structures like β-sheets. These β-sheets can then stack together, resulting in the formation of insoluble aggregates. This is a common issue encountered during solid-phase peptide synthesis (SPPS) and subsequent handling of the purified peptide.

Q2: What are the initial signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A2: During SPPS, several signs may indicate that your serine-rich peptide is aggregating on the resin:

  • Resin Shrinking or Clumping: The solid support beads may shrink or stick together, indicating poor solvation of the growing peptide chains.

  • Slow or Incomplete Reactions: Both the Fmoc deprotection and amino acid coupling steps may become sluggish or fail to reach completion.

  • False Negatives in Monitoring Tests: Colorimetric tests like the Kaiser test might give a false negative result because the aggregated peptide chains can block access to unreacted amines.

  • Low Yield and Purity: The final crude peptide may have a low yield and analysis (e.g., by mass spectrometry) might show the presence of deletion or truncated sequences.

Q3: How can I improve the solubility of my purified serine-rich peptide?

A3: Improving the solubility of a purified peptide that is prone to aggregation involves a systematic approach. Start by attempting to dissolve a small amount of the peptide in sterile, distilled water. If the peptide is insoluble, the choice of solvent should be guided by the peptide's overall charge. For peptides that are neutral or hydrophobic, using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to first dissolve the peptide, followed by slow addition of an aqueous buffer, is a common strategy. Sonication can also be employed to help break up small aggregates and aid in dissolution.[1] For charged peptides, adjusting the pH of the solvent can improve solubility. Acidic peptides can be dissolved in basic buffers, and basic peptides in acidic buffers.[2]

Q4: What is the role of pH in managing the aggregation of serine-rich peptides?

A4: The pH of the solution plays a critical role in peptide solubility and aggregation.[3][4][5][6] The net charge of a peptide is dependent on the pH of its environment. At a pH close to the peptide's isoelectric point (pI), the net charge is minimal, which can lead to increased intermolecular interactions and a higher propensity for aggregation. By adjusting the pH away from the pI, the peptide molecules will have a greater net positive or negative charge, leading to electrostatic repulsion between molecules and potentially reducing aggregation.

Q5: Can phosphorylation of serine residues affect aggregation?

A5: Yes, phosphorylation of serine residues can significantly impact peptide aggregation. The introduction of a negatively charged phosphate group can alter the peptide's electrostatic properties and conformational tendencies.[7][8][9][10][11] In many cases, phosphorylation can increase the solubility and reduce the aggregation propensity of a peptide by increasing electrostatic repulsion between peptide chains. However, the effect can be sequence-dependent and may also be influenced by the pH of the solution.

Troubleshooting Guides

Issue 1: Persistent Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Poor resin swelling.

  • Incomplete coupling or deprotection steps.

  • Low crude peptide yield and purity.

Troubleshooting Workflow:

Troubleshooting_SPPS start Persistent Aggregation during SPPS optimize_conditions Optimize Synthesis Conditions start->optimize_conditions incorporate_moieties Incorporate Aggregation-Disrupting Moieties start->incorporate_moieties solvent Change Solvent System (e.g., NMP, DMSO) optimize_conditions->solvent temperature Increase Coupling Temperature optimize_conditions->temperature sonication Apply Sonication optimize_conditions->sonication pseudoproline Introduce Pseudoproline Dipeptides incorporate_moieties->pseudoproline backbone_protection Use Backbone Protection (Hmb/Dmb) incorporate_moieties->backbone_protection end Improved Synthesis solvent->end temperature->end sonication->end pseudoproline->end backbone_protection->end

Caption: A logical workflow for troubleshooting peptide aggregation during SPPS.

Recommended Actions:

  • Optimize Synthesis Conditions:

    • Solvent Choice: Switch from DMF to N-methyl-2-pyrrolidone (NMP) or use solvent mixtures (e.g., DMF/DCM/NMP). The addition of chaotropic salts like LiCl can also help disrupt aggregation.

    • Temperature: Increasing the coupling temperature can help break up aggregates. Microwave-assisted synthesis is particularly effective at disrupting aggregation.

    • Sonication: Applying ultrasonic energy can physically disrupt aggregated peptide-resin complexes.[12]

  • Incorporate Aggregation-Disrupting Moieties:

    • Pseudoproline Dipeptides: This highly effective strategy involves introducing a serine or threonine residue as part of a dipeptide that creates a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.

    • Backbone Protection: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the backbone nitrogen of an amino acid can sterically hinder hydrogen bonding.

Issue 2: Poor Solubility and Aggregation of the Purified Peptide

Symptoms:

  • Difficulty dissolving the lyophilized peptide in standard aqueous buffers.

  • Formation of a visible precipitate upon dissolution or during storage.

  • Inconsistent results in biological assays.

Troubleshooting Workflow:

Troubleshooting_Solubility start Poor Peptide Solubility/Aggregation modify_solvent Modify Solvent Conditions start->modify_solvent use_additives Use Solubilizing Additives start->use_additives disaggregation Apply Physical Disaggregation Methods start->disaggregation ph_adjustment Adjust pH away from pI modify_solvent->ph_adjustment organic_solvent Use Organic Co-solvents (DMSO, DMF) modify_solvent->organic_solvent chaotropic_agents Add Chaotropic Agents (Guanidine HCl, Urea) use_additives->chaotropic_agents surfactants Include Surfactants (e.g., Polysorbate 20) use_additives->surfactants sonication_protocol Sonication disaggregation->sonication_protocol end Soluble, Monomeric Peptide ph_adjustment->end organic_solvent->end chaotropic_agents->end surfactants->end sonication_protocol->end

Caption: A workflow for troubleshooting poor solubility of purified peptides.

Recommended Actions:

  • Modify Solvent Conditions:

    • pH Adjustment: Adjust the pH of the buffer to be at least 2 units away from the peptide's isoelectric point (pI) to increase the net charge and electrostatic repulsion.

    • Organic Co-solvents: For highly hydrophobic peptides, initially dissolve the peptide in a minimal amount of an organic solvent such as DMSO or DMF, and then slowly add the aqueous buffer while vortexing.

  • Use Solubilizing Additives:

    • Chaotropic Agents: Agents like guanidine hydrochloride or urea can disrupt the non-covalent interactions that hold aggregates together.[13][14]

    • Surfactants: Non-ionic surfactants such as Polysorbate 20 (Tween 20) can help to solubilize peptides by preventing hydrophobic interactions.[15]

  • Physical Disaggregation Methods:

    • Sonication: A brief sonication in an ice-water bath can help to break apart aggregates.[1] However, prolonged sonication can potentially lead to peptide degradation or induce the formation of amyloid-like structures, so it should be used with caution.[16]

Data Presentation

Table 1: Effect of Additives on Peptide Aggregation

AdditiveTypical ConcentrationMechanism of ActionEfficacy for Serine-Rich Peptides
Guanidine Hydrochloride 2 - 6 MChaotropic agent, disrupts hydrogen bondsHigh
Urea 2 - 8 MChaotropic agent, disrupts hydrophobic interactionsHigh
L-Arginine 50 - 500 mMSuppresses non-specific protein-protein interactionsModerate to High
Polysorbate 20 (Tween 20) 0.01 - 0.1% (v/v)Non-ionic surfactant, reduces hydrophobic interactionsModerate
Sugars (e.g., Sucrose, Trehalose) 5 - 10% (w/v)Preferential exclusion, stabilizes native conformationModerate

Table 2: Solubility of Serine in Different Solvents at 25°C

SolventSolubility ( g/100g solvent)Reference
Water 5.02[12]
20% Ethanol in Water 1.56[12]
40% Ethanol in Water 0.428[12]
60% Ethanol in Water 0.151[12]
80% Ethanol in Water 0.039[12]
100% Ethanol 0.0029[12]

Note: The solubility of a peptide is sequence-dependent and will vary from that of the free amino acid.

Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide during SPPS

This protocol outlines the manual incorporation of a pseudoproline dipeptide to mitigate on-resin aggregation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH (1.5 - 2 equivalents)

  • Coupling reagent (e.g., HATU) (1.5 - 2 equivalents)

  • Base (e.g., DIPEA) (3 - 4 equivalents)

  • DMF or NMP

Procedure:

  • In a separate vessel, dissolve the pseudoproline dipeptide and coupling reagent in a minimal volume of DMF or NMP.

  • Add the base to the activation mixture and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the coupling reaction using a qualitative method (e.g., Kaiser test).

  • Wash the resin thoroughly with DMF and proceed to the next cycle of deprotection and coupling.

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation

This protocol is a high-throughput method to monitor the kinetics of peptide aggregation in vitro.

Materials:

  • Purified serine-rich peptide

  • Thioflavin T (ThT) stock solution (1 mM in water, filtered)

  • Aggregation buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

Procedure:

  • Prepare the peptide solution in the aggregation buffer to the desired final concentration.

  • In each well of the 96-well plate, add the peptide solution and ThT to a final concentration of 20-25 µM. The final volume is typically 100-200 µL.

  • Include a control well with only buffer and ThT.

  • Seal the plate to prevent evaporation.

  • Incubate the plate in a fluorescence microplate reader at 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440-450 nm and emission at ~480-485 nm.

  • Plot the fluorescence intensity versus time to obtain an aggregation curve.

Workflow for Thioflavin T Assay:

ThT_Assay_Workflow prep_reagents Prepare Reagents (Peptide, ThT, Buffer) setup_plate Set up 96-well Plate prep_reagents->setup_plate incubation Incubate at 37°C in Plate Reader setup_plate->incubation measurement Measure Fluorescence (Ex: 450nm, Em: 485nm) incubation->measurement analysis Analyze Data (Plot Fluorescence vs. Time) measurement->analysis result Aggregation Kinetics analysis->result

Caption: A streamlined workflow for the Thioflavin T aggregation assay.

References

Technical Support Center: Deprotection of Serine Tert-Butyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the cleavage of tert-butyl (tBu) ether protecting groups from serine residues in peptides and other molecules.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for deprotecting a serine tert-butyl ether?

The most common method for deprotecting serine tert-butyl ethers is treatment with strong acids, typically trifluoroacetic acid (TFA).[1] A standard cleavage cocktail consists of 95% TFA, 2.5% water (H₂O), and 2.5% triisopropylsilane (TIS) (v/v/v).[2][3] This mixture is used to treat the peptide, often while it is still on the solid-phase resin, for a period of 2-3 hours at room temperature to simultaneously cleave the peptide from the resin and remove acid-labile protecting groups like the serine t-butyl ether.[2]

Q2: My deprotection reaction is incomplete. What are the possible causes and solutions?

Incomplete deprotection is a common issue that can usually be resolved by adjusting the reaction conditions.[4]

  • Insufficient TFA Concentration: For some peptides, especially those containing multiple acid-labile groups, a higher concentration of TFA may be necessary. You can increase the TFA concentration in the cleavage cocktail to 95%.[2]

  • Short Reaction Time: The cleavage reaction may require more time to go to completion. It is recommended to extend the reaction duration to 3-4 hours, monitoring the progress periodically by a method such as HPLC.[2]

  • Problematic Sequences: If the issue persists, the peptide can be isolated and subjected to a second cleavage treatment to ensure all protecting groups are removed.[2] In peptides also containing Thr(tBu), reducing the TFA content can lead to incomplete removal of the tBu group.[5]

Q3: I am observing a side product with a mass increase of 56 Da. What is this, and how can I prevent it?

A +56 Da adduct in your mass spectrum analysis typically indicates alkylation of a sensitive residue by a tert-butyl cation.[2] This reactive electrophile is generated during the acid-catalyzed cleavage of the t-butyl ether.[6] Nucleophilic side chains, such as those found in tryptophan, methionine, and cysteine, are particularly susceptible to this side reaction.[2]

Prevention is achieved by adding "scavengers" to the cleavage cocktail. These are nucleophilic reagents that effectively trap the tert-butyl cations before they can react with your peptide.[2][4]

Q4: What are scavengers, and which combination is best for my experiment?

Scavengers are nucleophiles added to the cleavage mixture to quench the reactive tert-butyl cations generated during deprotection.[2] The choice of scavengers depends on the amino acid composition of your peptide.

  • Standard Peptides: A combination of triisopropylsilane (TIS) and water is a good starting point for most peptides.[2][3] A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[3]

  • Peptides with Tryptophan: For peptides containing tryptophan, which is prone to alkylation, adding 1,2-ethanedithiol (EDT) to the scavenger mix is beneficial.

  • Peptides with Cysteine: To prevent re-alkylation of the cysteine thiol group, thioanisole can be a more effective scavenger than phenol.[7]

  • Complex Peptides: For peptides with multiple sensitive residues, a more comprehensive cocktail like "Reagent K" (TFA/phenol/water/thioanisole/EDT) can be used.[6]

Q5: Are there any milder alternatives to TFA for deprotecting serine tert-butyl ethers?

While TFA is the standard, its harshness can sometimes lead to degradation of sensitive molecules.[4][6] Milder acidic conditions can be explored as alternatives.

  • Dilute HCl in Fluoroalcohols: A solution of 0.1 N HCl in hexafluoroisopropanol (HFIP) has been shown to cleanly remove the t-butyl ether from Fmoc-Ser(tBu)-OH within 4 hours at room temperature.[8]

  • Aqueous Phosphoric Acid: Aqueous phosphoric acid is presented as an effective, mild, and environmentally benign reagent for the deprotection of tert-butyl ethers and esters.[9][10]

  • Lewis Acids: Systems like CeCl₃·7H₂O/NaI can be used for the deprotection of t-butyl ethers, although they are more commonly cited for t-butyl esters.[9][11]

Q6: How can I selectively remove a Boc (tert-butoxycarbonyl) group without cleaving a serine tert-butyl ether?

Although both protecting groups are acid-labile, the N-Boc group is generally more sensitive to acid than the serine O-tert-butyl ether.[4] This difference in reactivity allows for selective deprotection. Milder acidic conditions, such as using TMSCl in a mixture of 2,2,2-trifluoroethanol and dichloromethane, can deprotect an N-Boc group almost instantaneously while the t-butyl ether remains largely intact for a longer period (ca. 3 hours).[12]

Data Summary: Deprotection Conditions

The following table summarizes various reagent systems used for the cleavage of tert-butyl ethers.

Reagent SystemSolvent(s)Temperature (°C)Typical DurationNotes
95% TFA / 2.5% H₂O / 2.5% TISNone (TFA is the solvent)20-252-4 hoursThe most common and robust method for simultaneous cleavage and deprotection in SPPS.[2][3] Scavengers are crucial.
0.1 N HClHexafluoroisopropanol (HFIP)20-25~4 hoursA milder, TFA-free alternative.[8] Over 95% conversion can be achieved in 1.5 hours.[8]
Aqueous Phosphoric Acid (85 wt%)Water20-25VariableAn environmentally friendly method that shows good selectivity for t-butyl groups over other protecting groups like benzyl esters.[4][9]
Cerium(III) chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI)AcetonitrileRefluxVariableA Lewis acid-based system that can cleave t-butyl ethers.[9][11]

Detailed Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection and Cleavage from Resin

This protocol describes the standard procedure for cleaving a peptide from the resin and removing the serine O-tBu protecting group simultaneously.

  • Resin Preparation: Start with the dry peptide-resin in a suitable reaction vessel.

  • Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. For a standard reaction, use a mixture of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v). For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[2][6] Gently agitate the mixture at room temperature for 2-3 hours.[2]

  • Isolate Peptide Solution: Filter the resin and collect the TFA solution, which contains the cleaved peptide, into a clean conical tube.[2] Wash the resin with a small amount of fresh TFA (1-2 mL) to recover any remaining peptide.[2]

  • Peptide Precipitation: In a separate centrifuge tube, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[2][6]

  • Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide.[2] Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.[2][6]

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.[2]

Protocol 2: Analysis of Crude Peptide by HPLC

This protocol is for analyzing the success of the deprotection and the purity of the crude product.

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[2]

  • HPLC Setup: Use a reverse-phase C18 column. Set up a gradient elution method, for example, from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

  • Injection and Analysis: Inject the prepared sample onto the HPLC system. Monitor the elution profile, typically at 214 nm and 280 nm.

  • Data Interpretation: A successful deprotection will show a major peak corresponding to the desired peptide. The absence of a peak corresponding to the protected peptide confirms complete cleavage. The presence of significant side peaks may indicate issues like t-butylation, which can be further analyzed by LC-MS.

Visualizations

Deprotection_Workflow Experimental Workflow for Serine t-Butyl Ether Deprotection Resin Protected Peptide on Resin (with Ser(tBu)) Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H₂O) Cleavage Cleavage & Deprotection (2-3 hours, RT) Resin->Cleavage Add Cocktail Cocktail->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate Peptide (in cold diethyl ether) Filter->Precipitate Wash Wash Peptide Pellet Precipitate->Wash Dry Dry Peptide Wash->Dry Crude_Peptide Crude Deprotected Peptide Dry->Crude_Peptide

Caption: Experimental workflow for serine t-butyl ether deprotection.

Troubleshooting_Logic Troubleshooting Deprotection Issues Start Analyze Crude Product (HPLC/LC-MS) Check_Completion Reaction Complete? Start->Check_Completion Check_Side_Products Side Products (+56 Da)? Check_Completion->Check_Side_Products Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Product t-Butylation Observed Check_Side_Products->Side_Product Yes Success Successful Deprotection Check_Side_Products->Success No Action_Incomplete Increase TFA concentration or extend reaction time Incomplete->Action_Incomplete Action_Side_Product Add or optimize scavenger cocktail (TIS, Water, EDT, etc.) Side_Product->Action_Side_Product

Caption: Troubleshooting workflow for t-butyl ether cleavage.

References

Technical Support Center: Preventing Side Reactions During Protecting Group Removal with Scavengers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of protecting groups. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you select and effectively use scavengers to prevent unwanted side reactions and ensure the integrity of your final product.

General FAQs

Q1: What is the primary role of a scavenger in a deprotection reaction?

A1: During the cleavage of many common protecting groups, highly reactive electrophilic species, such as carbocations, are generated as byproducts. These reactive intermediates can lead to undesirable side reactions by alkylating nucleophilic functional groups within your target molecule. Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap these reactive species at a faster rate than they can react with your substrate, thereby preventing the formation of impurities.[1][2][3]

Q2: How do I choose the right scavenger for my specific reaction?

A2: The selection of an appropriate scavenger or a "scavenger cocktail" is critical and depends on several factors:

  • The protecting group being removed: Different protecting groups generate different reactive intermediates.

  • The functional groups present in your substrate: The choice of scavenger is dictated by the nucleophilic residues that need to be protected (e.g., tryptophan, methionine, cysteine).[2][4]

  • The deprotection conditions: The stability and reactivity of the scavenger must be compatible with the reagents used for deprotection (e.g., strong acids).

This guide provides specific recommendations for common protecting groups in the sections below.

I. tert-Butoxycarbonyl (Boc) Group Deprotection

The Boc group is widely used for the protection of amines and is typically removed with strong acids like trifluoroacetic acid (TFA). The primary side reaction is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[2][3]

Troubleshooting Guide & FAQs for Boc Deprotection

Q3: I'm observing unexpected peaks in my HPLC/LC-MS analysis after Boc deprotection, some with a +56 Da mass shift. What is the likely cause?

A3: A mass increase of 56 Da is a strong indicator of tert-butylation, a common side reaction during Boc deprotection where the tert-butyl cation alkylates a nucleophilic site on your molecule.[2]

  • Troubleshooting Steps:

    • Identify Susceptible Residues: Determine if your molecule contains nucleophilic functional groups such as the indole ring of tryptophan, the thioether of methionine, the thiol of cysteine, or the phenolic ring of tyrosine.[2][3]

    • Incorporate a Scavenger: Add a suitable scavenger or scavenger cocktail to your deprotection reaction to trap the tert-butyl cation. Refer to Table 1 for scavenger recommendations.[2]

Q4: My peptide containing methionine shows a +16 Da mass shift after deprotection. What is happening?

A4: This mass shift corresponds to the oxidation of the methionine thioether to methionine sulfoxide. While not directly caused by the tert-butyl cation, the strongly acidic and oxidative conditions of deprotection can promote this side reaction.

  • Troubleshooting Steps:

    • Use a Reducing Scavenger: Incorporate a scavenger with reducing properties, such as dimethyl sulfide (DMS) or thioanisole, into your cleavage cocktail.[3]

    • Degas Solvents: Use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q5: My Boc deprotection is incomplete. What should I do?

A5: Incomplete deprotection can be due to insufficient acid strength or concentration, short reaction times, or steric hindrance around the Boc-protected amine.[2]

  • Troubleshooting Steps:

    • Increase Acid Concentration or Strength: You can increase the concentration of TFA or switch to a stronger acid like 4M HCl in dioxane.[2]

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and increase the reaction time as needed.

    • Gentle Heating: Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but be aware that this may also increase side product formation if scavengers are not used.[2]

Quantitative Data: Scavenger Selection for Boc Deprotection
Susceptible ResidueRecommended Scavenger(s)Notes & Efficacy
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT), AnisoleTIS and TES are highly effective carbocation scavengers. EDT is particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[2]
Methionine (Met)Thioanisole, Dimethyl sulfide (DMS)Thioanisole is effective in preventing S-alkylation. DMS helps prevent oxidation.[3]
Cysteine (Cys)1,2-Ethanedithiol (EDT)EDT is a commonly used scavenger to protect the free thiol group from alkylation.[3]
Tyrosine (Tyr)Phenol, Anisole, m-CresolThese phenolic compounds act as decoys for the tert-butyl cation.[2]

Table 1: Recommended scavengers for preventing side reactions during Boc deprotection.

Experimental Protocols

Protocol 1: General Solution-Phase Boc Deprotection with a Scavenger

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).

  • Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).

  • Deprotection: Add an equal volume of Trifluoroacetic Acid (TFA) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA. The crude product can then be purified by precipitation from cold diethyl ether or by column chromatography.[2]

Diagrams

Boc_Deprotection_Mechanism Boc_Protected Boc-Protected Substrate Protonated_Boc Protonated Intermediate Boc_Protected->Protonated_Boc + H+ (TFA) Deprotected_Substrate Deprotected Product Protonated_Boc->Deprotected_Substrate tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation + Scavenger Side_Product Alkylated Side Product tBu_Cation->Side_Product + Sensitive Residue Scavenger Scavenger (e.g., TIS) Sensitive_Residue Sensitive Residue (e.g., Trp, Met)

Caption: Mechanism of Boc deprotection and scavenger intervention.

II. Fluorenylmethyloxycarbonyl (Fmoc) Group Deprotection

The Fmoc group is a base-labile protecting group, commonly removed using a secondary amine like piperidine. The primary side reaction involves the liberated dibenzofulvene (DBF) intermediate, which can react with the newly deprotected amine.[5]

Troubleshooting Guide & FAQs for Fmoc Deprotection

Q6: What is the role of piperidine in Fmoc deprotection beyond being a base?

A6: Piperidine serves a dual role in Fmoc deprotection. It not only acts as the base to initiate the β-elimination reaction for Fmoc removal but also functions as a scavenger for the highly reactive dibenzofulvene (DBF) byproduct, forming a stable adduct and preventing it from reacting with the deprotected amine.[5]

Q7: I'm observing aspartimide formation in my peptide containing an Asp-Gly sequence. How can I prevent this?

A7: Aspartimide formation is a common side reaction in Fmoc-based peptide synthesis, particularly with Asp-Gly, Asp-Ala, and Asp-Ser sequences.[6]

  • Troubleshooting Steps:

    • Add an Additive: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.[7]

    • Use a Weaker Base: Consider using a weaker base like piperazine in combination with HOBt.[7]

    • Modify the Deprotection Cocktail: For solution-phase synthesis, adding formic acid (5%) to the 20% piperidine deprotection mixture can limit the deprotonation of the peptide backbone nitrogen preceding the Asp residue.[6]

Q8: My synthesis is failing at the dipeptide stage, especially with Proline as the second amino acid. What is the issue?

A8: This is likely due to diketopiperazine (DKP) formation, an intramolecular cyclization of the dipeptide that cleaves it from the resin.[7]

  • Troubleshooting Steps:

    • Use a Sterically Hindered Resin: Resins like 2-chlorotrityl chloride can inhibit the cyclization reaction.[7]

    • Modify the Coupling Protocol: Couple the first two amino acids as a dipeptide to bypass the susceptible stage on the resin.

Experimental Protocols

Protocol 2: Solution-Phase Fmoc Deprotection

  • Preparation: Dissolve the Fmoc-protected compound in a suitable solvent like DMF.

  • Deprotection: Add 20% (v/v) piperidine in DMF to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine. The residue can be purified by precipitating the product from cold diethyl ether to remove the dibenzofulvene-piperidine adduct.[8]

Diagrams

Fmoc_Deprotection_Workflow Start Fmoc-Protected Substrate Deprotection Add Piperidine in DMF Start->Deprotection Reaction Stir at Room Temperature Deprotection->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Concentrate and Precipitate Monitoring->Workup Reaction Complete Product Deprotected Product Workup->Product

Caption: General workflow for solution-phase Fmoc deprotection.

III. Trityl (Trt) Group Deprotection

The trityl group is an acid-labile protecting group for alcohols, thiols, and amines. Its removal generates a stable but reactive trityl cation, which necessitates the use of scavengers.[1][9]

Troubleshooting Guide & FAQs for Trityl Deprotection

Q9: My trityl deprotection is incomplete, even with TFA. What could be the problem?

A9: Incomplete trityl deprotection can be due to the reversibility of the cleavage reaction. The liberated trityl cation can re-attach to the deprotected functional group.[1]

  • Troubleshooting Steps:

    • Ensure Scavenger Presence: The most crucial step is to include an effective scavenger like triisopropylsilane (TIS) to irreversibly trap the trityl cation as triphenylmethane.[1]

    • Increase Acid Concentration or Time: For stubborn cases, you can increase the TFA concentration or the reaction time.[10]

    • Consider Substrate Effects: The trityl group on an N-terminal asparagine can be particularly slow to remove.[11]

Q10: I'm trying to selectively remove a trityl group in the presence of a Boc group. How can I achieve this?

A10: The trityl group is generally more acid-labile than the Boc group, allowing for selective deprotection under carefully controlled conditions.[10]

  • Troubleshooting Steps:

    • Use Milder Acids: Employing milder acids like 80% acetic acid or formic acid can often cleave the trityl group while leaving the Boc group intact.[9][10]

    • Use Low Concentrations of TFA: Very low concentrations of TFA (e.g., 1-5% in DCM) can selectively remove the trityl group.[10]

Quantitative Data: Scavenger Selection for Trityl Deprotection
ScavengerTypeTypical ConcentrationNotes
Triisopropylsilane (TIS)Silane2.5 - 5% (v/v)Highly effective general-purpose cation scavenger; reduces the trityl cation to triphenylmethane.[1][10]
Triethylsilane (TES)Silane2.5 - 5% (v/v)Similar to TIS, a good general-purpose cation scavenger.[10]
1,2-Ethanedithiol (EDT)Thiol1 - 5% (v/v)Effective in scavenging the trityl cation and can help maintain a reducing environment for thiols. Has a strong, unpleasant odor.[1]
ThioanisoleThiol1 - 5% (v/v)Effective scavenger but may introduce other potential side reactions.[1]

Table 2: Common scavengers for preventing side reactions during trityl deprotection.

Experimental Protocols

Protocol 3: Solution-Phase Trityl Deprotection of an Alcohol

  • Preparation: Dissolve the trityl-protected alcohol (1.0 equiv) in anhydrous DCM (to a concentration of ~0.1 M).

  • Scavenger Addition: Add triisopropylsilane (TIS) (2.0 - 5.0 equiv).

  • Deprotection: Add trifluoroacetic acid (TFA) (2.0 - 10.0 equiv) dropwise to the stirred solution at room temperature.

  • Reaction: Monitor the reaction by TLC. It is typically complete within 1-4 hours.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to separate the deprotected alcohol from triphenylmethane.[12]

Diagrams

Trityl_Deprotection_Troubleshooting Start Incomplete Trityl Deprotection Check_Scavenger Is a scavenger (e.g., TIS) present? Start->Check_Scavenger Add_Scavenger Add an effective scavenger Check_Scavenger->Add_Scavenger No Check_Acid Are acid conditions sufficient? Check_Scavenger->Check_Acid Yes Add_Scavenger->Start Increase_Acid Increase acid concentration/time or use a stronger acid Check_Acid->Increase_Acid No Check_Substrate Is the substrate sterically hindered or electronically deactivated? Check_Acid->Check_Substrate Yes Increase_Acid->Start Force_Conditions Consider more forcing conditions (e.g., gentle heating) Check_Substrate->Force_Conditions Yes Success Complete Deprotection Check_Substrate->Success No Force_Conditions->Start

Caption: Troubleshooting workflow for incomplete trityl deprotection.

IV. Other Common Protecting Groups

Carbobenzyloxy (Cbz) Group

The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). Side reactions can include the reduction of other functional groups like alkenes, alkynes, or aryl halides.[13][14]

  • Scavenger/Strategy: While traditional scavengers are not used to trap reactive intermediates, the choice of hydrogen source can prevent unwanted reductions. Transfer hydrogenation using donors like ammonium formate or 1,4-cyclohexadiene can sometimes offer better selectivity than using hydrogen gas.[13]

Benzyl (Bn) Ethers

Similar to the Cbz group, benzyl ethers are often removed by hydrogenolysis. Acidic cleavage is also possible, which can generate benzyl cations.

  • Scavenger for Acidic Cleavage: When using acidic conditions (e.g., BCl₃), a cation scavenger like pentamethylbenzene can be essential to prevent the benzyl cation from causing side reactions like Friedel-Crafts alkylation.[15][16]

Silyl Ethers (e.g., TBDMS)

Silyl ethers are commonly removed using fluoride sources (e.g., TBAF) or acid. Side reactions are less about trapping reactive intermediates and more about achieving selective deprotection.

  • Scavenger for Fluoride: In some specific applications like RNA synthesis, silyl ethers themselves can be used as fluoride scavengers to simplify the purification process.[17] Generally, for selective deprotection, careful choice of the silyl group and deprotection reagent is the primary strategy.

References

Choosing the right coupling reagent for serine-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for choosing the right coupling reagent for serine-containing peptides.

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on selecting the appropriate coupling reagents for peptide synthesis involving serine, a residue known for presenting unique challenges.

Frequently Asked Questions (FAQs)

Q1: Why is serine considered a "difficult" amino acid in solid-phase peptide synthesis (SPPS)?

Serine is prone to several side reactions during peptide synthesis. The primary challenges are:

  • Racemization: The chiral center (α-carbon) of serine can lose its stereochemical integrity during the activation step of the coupling reaction, leading to the formation of the D-amino acid isomer.[1][2][3] This occurs through the formation of a 5-membered oxazolinone ring intermediate.[3]

  • β-Elimination: Particularly problematic for phosphorylated serine (pSer), this reaction involves the elimination of the side-chain hydroxyl group (or phosphate group) to form dehydroalanine.[4] This can be triggered by elevated temperatures or the use of a base like piperidine during Fmoc deprotection.[4]

  • O-Acylation: The hydroxyl group on the serine side chain is nucleophilic and can be acylated by an activated amino acid if the coupling reaction is not efficient, leading to branched peptide impurities.[5]

  • N-O Acyl Shift: Under strong acidic conditions, an acyl group from the nitrogen atom of a serine residue can migrate to its hydroxyl oxygen, which can lead to chain fragmentation.[6][7]

Q2: What are the main classes of peptide coupling reagents?

There are several classes, each with different activation mechanisms and reactivity levels:

  • Carbodiimides (e.g., DCC, DIC, EDC): These are cost-effective and widely used reagents.[8][9] They require an additive like HOBt or Oxyma to suppress racemization.[3][8]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, COMU): These are highly efficient reagents that provide rapid coupling and are popular choices for complex sequences.[8][10] They are based on additives like HOBt or its derivatives (HOAt, Oxyma).[3][10]

  • Phosphonium Salts (e.g., BOP, PyBOP): These reagents offer high coupling efficiency with a low risk of racemization but can be more expensive.

Q3: What is the role of additives like HOBt, HOAt, and Oxyma?

Additives are crucial for minimizing side reactions, especially racemization. When used with a coupling reagent (like a carbodiimide) or incorporated into the structure of the reagent itself (like in HATU or HBTU), they form an active ester with the amino acid.[3] This active ester is more stable than the initial activated species, which reduces the propensity for oxazolone formation and subsequent racemization.[3]

  • HOBt (1-Hydroxybenzotriazole): The classic additive.

  • HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt, leading to faster couplings and better suppression of racemization.[10][11] HATU is the aminium salt derived from HOAt.[11]

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt that provides high coupling rates with low racemization.[3][12] COMU is an Oxyma-based uronium salt.[13]

Q4: What is the recommended side-chain protecting group for serine?

The standard and most effective side-chain protecting group for serine in Fmoc-based SPPS is the tert-butyl (tBu) group. The Fmoc-Ser(tBu)-OH derivative is widely used because the tBu group is stable under the basic conditions of Fmoc deprotection (piperidine) but is cleanly removed during the final acidic cleavage step (e.g., with TFA).[4] This protection effectively prevents O-acylation and reduces the risk of β-elimination under normal synthesis conditions.[4]

Troubleshooting Guide

Issue: Mass spectrometry results show a mass loss of 18 Da.

  • Problem: You are likely observing β-elimination, where the side chain of serine loses a water molecule to form dehydroalanine.[4]

  • Cause: This is common with unprotected or phosphorylated serine residues, especially when using elevated temperatures (e.g., microwave synthesis) or strong bases.[4]

  • Solution:

    • Confirm Protection: Ensure you are using Fmoc-Ser(tBu)-OH.

    • Reduce Temperature: If using microwave-assisted SPPS, lower the coupling temperature.[4][14]

    • Optimize Base: Avoid excessive exposure to strong bases. For particularly sensitive sequences, consider alternative deprotection methods if piperidine is suspected to be the cause.[4]

Issue: Chiral chromatography or NMR indicates the presence of a D-Ser impurity.

  • Problem: Racemization of the serine residue has occurred.

  • Cause: The activation of the carboxylic acid is a critical step where racemization can happen, especially with over-activation, high temperatures, or the use of strong, sterically hindered bases like DIEA.[3][15]

  • Solution:

    • Change Reagent/Additive: Switch to a reagent system known for low racemization. The combination of DIC with Oxyma is highly effective.[1][16] Among uronium salts, HATU and COMU generally show lower racemization than HBTU.[10][11][13]

    • Change Base: If using an aminium/uronium salt, replace DIEA with a weaker base like N-methylmorpholine (NMM) or sym-collidine.[3]

    • Control Temperature: Perform the coupling at room temperature or below, as higher temperatures can accelerate racemization.[14]

Issue: HPLC analysis shows poor purity and deletion sequences.

  • Problem: Incomplete or inefficient coupling.

  • Cause: Serine-containing sequences can sometimes be "difficult," leading to aggregation of the peptide chain on the resin, which hinders reagent access.[6] The coupling reagent may also not be reactive enough.

  • Solution:

    • Use a More Potent Reagent: Switch to a more powerful coupling reagent like HATU or COMU, which are known for their high efficiency and speed.[3][10][16]

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to ensure the reaction goes to completion.[17]

    • Disrupt Aggregation: Change the primary solvent from DMF to N-methylpyrrolidone (NMP) or add a small percentage of DMSO to help disrupt secondary structures causing aggregation.[6]

Quantitative Data: Coupling Reagent Performance

The selection of a coupling reagent should be based on a balance of efficiency, cost, and the need to minimize side reactions. The following table summarizes the expected performance of common reagents for coupling Fmoc-Ser(tBu)-OH, based on published data for serine and other racemization-prone amino acids.

Coupling Reagent SystemRelative EfficiencyRacemization (% D-isomer)AdvantagesDisadvantages
HATU / Base Very HighLow (< 1%)[1]Fast reaction times, highly efficient for difficult couplings.[10][11]Higher cost, can guanidinylate the N-terminus if used in excess.
HBTU / Base HighModerate (~1-5%)[1]Good general-purpose reagent, widely used.[9]Higher racemization risk than HATU.[1][10] Less effective for sterically hindered couplings.[11]
COMU / Base Very HighVery Low (< 0.5%)[13]Performance comparable or superior to HATU.[3][13] Based on non-explosive Oxyma.[13]Higher cost.
DIC / Oxyma HighVery Low (< 0.5%)[1]Excellent suppression of racemization.[1][12] Cost-effective.Slower reaction times compared to aminium salts.[16]
DIC / HOBt Medium-HighLow-Moderate (~1-2%)[1]Standard, cost-effective method.[18]HOBt is potentially explosive. Slower than aminium salts.

Data compiled from studies on racemization-prone amino acids, including serine.[1][13][16] The exact level of racemization is sequence and condition-dependent.

Diagrams and Workflows

Reagent_Selection_Workflow start Start: Peptide contains Serine q1 Is minimizing racemization the absolute priority? start->q1 q2 Is the sequence known to be 'difficult' (e.g., aggregation prone)? q1->q2 No reco1 Use DIC / Oxyma or COMU q1->reco1 Yes reco2 Use HATU or COMU q2->reco2 Yes reco3 Use DIC / HOBt or HBTU (Cost-effective options) q2->reco3 No

Caption: Decision workflow for selecting a coupling reagent for serine.

SPPS_Cycle cluster_cycle SPPS Coupling Cycle deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash1 2. DMF Wash deprotection->wash1 Repeat for next AA coupling 3. Amino Acid Coupling (AA / Reagent / Base in DMF) wash1->coupling Repeat for next AA wash2 4. DMF Wash coupling->wash2 Repeat for next AA wash2->deprotection Repeat for next AA

Caption: The four main steps of an SPPS coupling cycle.

Experimental Protocols

Protocol: Standard Manual Fmoc-SPPS Coupling for a Serine Residue

This protocol details a standard method for coupling Fmoc-Ser(tBu)-OH onto a growing peptide chain attached to a solid support resin (e.g., Rink Amide resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Ser(tBu)-OH (3 eq. relative to resin loading)

  • Coupling Reagent (e.g., DIC, 3 eq.)

  • Additive (e.g., Oxyma, 3 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation:

    • If the resin is dry, swell it in DMF for 30-60 minutes in a suitable reaction vessel.

    • If continuing a synthesis, proceed from the last wash step after Fmoc deprotection. The resin should have a free amine ready for coupling.

  • Amino Acid Activation (Pre-activation):

    • In a separate clean vessel, dissolve Fmoc-Ser(tBu)-OH (3 eq.) and Oxyma (3 eq.) in DMF.

    • Add DIC (3 eq.) to the amino acid solution.

    • Allow the activation to proceed for 5-10 minutes at room temperature. The solution may become cloudy.[18]

  • Coupling Reaction:

    • Drain the DMF from the deprotected peptide-resin.

    • Immediately add the activated Fmoc-Ser(tBu)-OH solution to the resin.[18]

    • Agitate the mixture using a shaker or gentle nitrogen bubbling for 1-2 hours at room temperature.[18]

  • Washing:

    • After the coupling time, drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.

  • Monitoring the Coupling (Optional but Recommended):

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction (no free primary amines). A positive result (blue beads) indicates an incomplete reaction, and a second coupling (recoupling) may be necessary.

  • Proceed to Next Step:

    • If the coupling is complete, the resin is ready for the next Fmoc deprotection step to continue elongating the peptide chain.[18]

References

Validation & Comparative

A Comparative Guide to Fmoc-Ser(tBu)-OH and H-Ser-OtBu.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise construction of peptides is paramount. The selection of appropriately protected amino acid derivatives is a critical determinant of success in peptide synthesis. This guide provides an objective comparison of two serine derivatives, Fmoc-Ser(tBu)-OH and H-Ser-OtBu.HCl, clarifying their distinct roles, performance characteristics, and applications, supported by experimental protocols and data.

Executive Summary

Fmoc-Ser(tBu)-OH and H-Ser-OtBu.HCl are not interchangeable reagents; they serve fundamentally different purposes in peptide synthesis. Fmoc-Ser(tBu)-OH is the industry standard for the stepwise incorporation of serine residues during solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. [1][2][3] Its orthogonal protecting groups—the base-labile Fmoc group on the α-amine and the acid-labile tert-Butyl (tBu) group on the side-chain hydroxyl—allow for the controlled, sequential elongation of the peptide chain.[4][5]

In contrast, H-Ser-OtBu.HCl , a serine derivative with a free α-amino group (as a hydrochloride salt) and a protected C-terminus, is not suitable for stepwise chain elongation in Fmoc-SPPS. Its primary applications lie in solution-phase peptide synthesis or as a starting material for creating more complex building blocks.

This guide will elucidate these differences to enable informed selection of reagents for efficient and high-purity peptide synthesis.

Physicochemical and Performance Comparison

The distinct applications of these two serine derivatives stem from their fundamentally different protection strategies. Fmoc-Ser(tBu)-OH is designed for incorporation into a growing peptide chain, while H-Ser-OtBu.HCl is structured to act as a C-terminal residue in a coupling reaction.

FeatureFmoc-Ser(tBu)-OHH-Ser-OtBu.HCl
Primary Application Stepwise addition of Serine in Fmoc solid-phase peptide synthesis (SPPS).[2][6]C-terminal residue in solution-phase peptide synthesis; preparation of peptide fragments.
α-Amino Protection Fmoc (9-fluorenylmethoxycarbonyl), base-labile.[4]None (present as HCl salt).
Side-Chain Protection tert-Butyl (tBu), acid-labile.[1][4]None.
C-Terminus Protection None (free carboxylic acid).tert-Butyl (OtBu), acid-labile.
Coupling Efficiency Generally high with standard coupling reagents in SPPS.[1][6]High in solution-phase with appropriate activation of the coupling partner.
Orthogonality in Fmoc-SPPS Fully orthogonal; Fmoc group is removed by piperidine, while the tBu group is stable.[5]Not applicable for chain elongation.
Potential Side Reactions Racemization can be induced by excess base (e.g., DIPEA) during coupling.[7]Unprotected side-chain hydroxyl can lead to O-acylation if not managed.[8]
Deprotection Conditions Fmoc: 20% Piperidine in DMF. tBu: Strong acid (e.g., TFA) during final cleavage.[1][5]OtBu: Strong acid (e.g., TFA).

Experimental Protocols

Key Experiment 1: Incorporation of Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis

This protocol details the standard steps for coupling Fmoc-Ser(tBu)-OH to a resin-bound peptide chain during manual Fmoc-SPPS.

Objective: To incorporate a serine residue into a growing peptide chain on a solid support.

Materials:

  • Rink Amide resin (or other suitable resin with a free amine)

  • Fmoc-Ser(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 5 minutes, drained, and then treated again for 15 minutes to ensure complete removal of the N-terminal Fmoc group.[1] The resin is then washed thoroughly with DMF (5-7 times).

  • Activation and Coupling:

    • In a separate vial, Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) are dissolved in a minimal amount of DMF.

    • DIPEA (6-10 equivalents) is added to the activation solution.

    • This activation mixture is immediately added to the deprotected peptide-resin.

    • The reaction vessel is agitated for 1-2 hours at room temperature.[1]

  • Monitoring: The completion of the coupling is monitored using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • Washing: The resin is washed thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Key Experiment 2: Conceptual Solution-Phase Coupling Using H-Ser-OtBu.HCl

This protocol outlines a representative procedure for coupling an N-terminally protected amino acid to H-Ser-OtBu.HCl in solution.

Objective: To synthesize a dipeptide (e.g., Fmoc-Ala-Ser-OtBu) in solution.

Materials:

  • H-Ser-OtBu.HCl

  • Fmoc-Ala-OH

  • Coupling Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Base: DIPEA

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Reactant Preparation: Fmoc-Ala-OH (1.0 eq.), EDC (1.1 eq.), and HOBt (1.1 eq.) are dissolved in DCM. The mixture is stirred at 0°C for 15 minutes to form the activated ester.

  • Amine Neutralization: In a separate flask, H-Ser-OtBu.HCl (1.0 eq.) is dissolved in DCM, and DIPEA (1.1 eq.) is added to neutralize the hydrochloride salt and free the amine.

  • Coupling Reaction: The activated Fmoc-Ala-OH solution is added to the neutralized H-Ser-OtBu.HCl solution. The reaction is stirred at 0°C for 2 hours and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1N HCl) and base (e.g., saturated NaHCO₃) to remove unreacted starting materials and coupling reagents. The organic layer is dried, and the solvent is removed under reduced pressure. The crude dipeptide is then purified using flash chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the chemical workflows and principles discussed.

sp_s_workflow cluster_resin Solid Support cluster_cycle SPPS Cycle for Fmoc-Ser(tBu)-OH Resin Resin-NH-Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Washing1 Wash (DMF) Deprotection->Washing1 Exposes N-terminal amine Coupling 2. Coupling Fmoc-Ser(tBu)-OH HBTU/DIPEA Washing1->Coupling Washing2 Wash (DMF/DCM) Coupling->Washing2 Forms new peptide bond Washing2->Resin Ready for next cycle solution_phase_coupling Fmoc_AA Fmoc-AA-OH (e.g., Fmoc-Ala-OH) Coupling_Reagents EDC / HOBt Fmoc_AA->Coupling_Reagents Activation Ser_Ester H-Ser-OtBu.HCl Base DIPEA Ser_Ester->Base Neutralization Dipeptide Fmoc-AA-Ser-OtBu Coupling_Reagents->Dipeptide Coupling Reaction Base->Dipeptide Coupling Reaction orthogonal_deprotection cluster_spps During SPPS Elongation cluster_cleavage Final Cleavage Full_Peptide Resin-Peptide-Ser(tBu)-NH-Fmoc Piperidine Piperidine (Base) Full_Peptide->Piperidine Selective Fmoc removal TFA TFA (Strong Acid) Full_Peptide->TFA Simultaneous cleavage and side-chain deprotection Elongated_Peptide Resin-Peptide-Ser(tBu)-NH2 Piperidine->Elongated_Peptide Final_Peptide H-Peptide-Ser(OH)-NH2 TFA->Final_Peptide

References

A Researcher's Guide to Z vs. Fmoc Protection of D-Serine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and peptide research, the choice of a protecting group is a critical step that dictates the efficiency, purity, and overall success of a synthetic strategy. This guide provides an in-depth, objective comparison of two of the most common N-α-protecting groups for D-Serine: Benzyloxycarbonyl (Z or Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc). This comparison is supported by experimental data and detailed protocols to aid in making an informed decision for your specific application.

The Z group, a classic protecting group, is renowned for its stability and is primarily used in solution-phase peptide synthesis.[1] In contrast, the Fmoc group is the modern standard for solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions, which allows for a highly efficient and orthogonal synthetic strategy.[1]

At a Glance: Z-D-Serine vs. Fmoc-D-Serine

The selection between Z and Fmoc protecting groups for D-Serine is fundamentally tied to the intended synthetic methodology—solution-phase versus solid-phase synthesis.

FeatureZ (Benzyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Chemical Nature Urethane-type, introduced via benzyl chloroformate.[1][2]Urethane-type, introduced via Fmoc-Cl or Fmoc-OSu.[1]
Primary Application Solution-phase peptide synthesis.[1]Solid-phase peptide synthesis (SPPS).[1]
Protection Conditions Typically aqueous alkaline conditions.[1]Typically aqueous alkaline conditions.[1]
Deprotection Conditions Catalytic hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/acetic acid).[1][3]Mild base (e.g., 20% piperidine in DMF).[1]
Orthogonality Orthogonal to acid-labile side-chain protecting groups (e.g., Boc).[1][4]Orthogonal to acid-labile side-chain protecting groups (e.g., tBu).[1][5]

Performance Comparison for D-Serine Protection

The performance of each protecting group can be evaluated based on several key parameters that impact the quality of the final peptide.

ParameterZ-D-SerineFmoc-D-Serine
Typical Yield Good, but can be variable depending on the scale and purification method.[3]Generally high, especially in automated SPPS.
Purity of Protected Amino Acid Generally good, requires careful purification.[1]Commercially available at >99% purity.[1]
Stability Stable to acidic and basic conditions used in Fmoc-SPPS.[1]Stable to acidic conditions, labile to bases.[1]
Risk of Racemization Prone to racemization, especially during activation for coupling, via an oxazolone mechanism.[1][4]Racemization can occur during coupling, influenced by the choice of coupling reagents and base.[1]
Side Reactions Potential for side reactions during harsh acidic deprotection.[1]β-elimination of the serine side chain under basic deprotection conditions, though minimized by side-chain protection.[6]

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of both Z- and Fmoc-protected D-Serine are provided below. These protocols are based on established chemical principles.

Protocol 1: Synthesis of Z-D-Serine

Materials:

  • D-Serine

  • Benzyl chloroformate (Z-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve D-serine in a 10% aqueous solution of sodium carbonate and cool the solution in an ice bath.[1]

  • Slowly add a solution of benzyl chloroformate in 1,4-dioxane to the cooled D-serine solution with vigorous stirring.[1]

  • Allow the reaction mixture to stir at room temperature for 1-2 hours.[1]

  • Wash the mixture with ethyl acetate to remove any unreacted benzyl chloroformate and byproducts.[1]

  • Acidify the aqueous layer with 1 M HCl to precipitate the Z-D-serine.[1]

  • Extract the product with ethyl acetate.[1]

  • Wash the organic layer with brine, dry over magnesium sulfate, and evaporate the solvent under reduced pressure to yield Z-D-serine as a solid.[1]

Protocol 2: Deprotection of Z-D-Serine (Catalytic Hydrogenolysis)

Materials:

  • Z-D-Serine containing peptide

  • Palladium on activated carbon (10% Pd/C)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Z-protected peptide in methanol.[1]

  • Add a catalytic amount of 10% Pd/C to the solution.[1]

  • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.[3]

  • Upon completion, filter the mixture through celite to remove the catalyst and wash the filter cake with methanol.[3]

  • Combine the filtrates and evaporate the solvent to obtain the deprotected peptide.[3]

Protocol 3: Synthesis of Fmoc-D-Serine

Materials:

  • D-Serine

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve D-serine in a 10% aqueous solution of sodium carbonate and cool the solution in an ice bath.[1]

  • Slowly add a solution of Fmoc-Cl or Fmoc-OSu in 1,4-dioxane to the cooled D-serine solution with vigorous stirring.[1]

  • After stirring for 1 hour at room temperature, wash the mixture with ethyl acetate to remove byproducts.[1]

  • Acidify the aqueous layer with 1 M HCl and extract the product with ethyl acetate.[1]

  • Wash the organic layer with brine, dry over magnesium sulfate, and evaporate the solvent to yield Fmoc-D-serine as a white solid.[1]

Protocol 4: Deprotection of Fmoc-D-Serine in SPPS

Materials:

  • Fmoc-D-Serine derivatized solid support (resin)

  • 20% Piperidine in N,N-dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the resin-bound peptide in DMF.[1]

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes at room temperature to cleave the Fmoc group.[1]

  • Drain the piperidine solution.[1]

  • Repeat the treatment with fresh 20% piperidine in DMF for another 15-20 minutes.[1]

  • Thoroughly wash the resin with DMF to remove the cleaved Fmoc group and residual piperidine.[1]

Visualizing the Synthetic Workflow

The choice between Z and Fmoc protecting groups fundamentally alters the workflow of peptide synthesis. The following diagrams illustrate the key steps and decision points for each strategy.

Z_Fmoc_Workflow cluster_start Starting Material cluster_protection N-α-Protection cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection cluster_product Final Product D_Serine D-Serine Z_Cl Z-Cl D_Serine->Z_Cl Protection Fmoc_Cl Fmoc-Cl/OSu D_Serine->Fmoc_Cl Protection Z_D_Serine Z-D-Serine Z_Cl->Z_D_Serine Fmoc_D_Serine Fmoc-D-Serine Fmoc_Cl->Fmoc_D_Serine Solution_Phase Solution-Phase Synthesis Z_D_Serine->Solution_Phase SPPS Solid-Phase Synthesis (SPPS) Fmoc_D_Serine->SPPS Hydrogenolysis Catalytic Hydrogenolysis (H₂/Pd-C) or Strong Acid Solution_Phase->Hydrogenolysis Piperidine 20% Piperidine in DMF SPPS->Piperidine Iterative Deprotection Peptide_Z Peptide Hydrogenolysis->Peptide_Z Peptide_Fmoc Peptide Piperidine->Peptide_Fmoc

Caption: Comparative workflow for Z and Fmoc protection of D-Serine.

The decision-making process for selecting the appropriate protecting group is guided by several factors, as illustrated in the following logical diagram.

Decision_Tree Start Choice of Protecting Group for D-Serine Synthesis_Type Type of Synthesis? Start->Synthesis_Type Orthogonality Required Orthogonality? Synthesis_Type->Orthogonality Solution-Phase Fmoc_Group Choose Fmoc-Group Synthesis_Type->Fmoc_Group Solid-Phase (SPPS) Scale Scale of Synthesis? Orthogonality->Scale Acid-Labile Side Chains Z_Group Choose Z-Group Orthogonality->Z_Group Base-Labile Side Chains (less common) Scale->Z_Group Large Scale Scale->Fmoc_Group Small to Medium Scale (Automated)

Caption: Decision tree for selecting between Z and Fmoc protecting groups.

Conclusion

The choice between Z and Fmoc protecting groups for D-Serine is primarily dictated by the intended synthetic strategy.

Z-D-Serine remains a viable option for solution-phase synthesis, particularly when orthogonality with acid-labile side-chain protecting groups is required.[1] However, the harsh deprotection conditions and the increased risk of racemization are significant drawbacks that have limited its use in modern peptide synthesis, especially for complex peptides.[1]

Fmoc-D-Serine is the undisputed choice for solid-phase peptide synthesis.[1] Its key advantages are the mild, base-labile deprotection conditions that are compatible with a wide range of acid-labile side-chain protecting groups, forming the basis of the highly successful orthogonal Fmoc/tBu strategy.[1][5] While racemization can still be a concern, it can be effectively minimized by the careful selection of coupling reagents and conditions.[1] The high purity of commercially available Fmoc-amino acids further contributes to the successful synthesis of high-quality peptides.[1]

References

The Strategic Advantage of Tert-Butyl Ether in Serine Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of peptide synthesis, the selection of an appropriate side chain protecting group is a critical determinant of success, directly influencing yield, purity, and the integrity of the final peptide. For the hydroxyl-containing amino acid serine, the tert-butyl (tBu) ether has emerged as a cornerstone of modern peptide chemistry, particularly within the widely adopted Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of the tert-butyl ether protecting group for serine against other common alternatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic strategies.

At a Glance: Comparing Serine Side Chain Protecting Groups

The choice of a protecting group for the serine hydroxyl function is dictated by the overall synthetic strategy, particularly the method of Nα-protection (Fmoc or Boc). The tert-butyl ether stands out for its unique stability profile, which is central to the elegant orthogonality of the Fmoc/tBu approach.

FeatureTert-Butyl (tBu) EtherBenzyl (Bzl) EtherTert-Butyldimethylsilyl (TBDMS) Ether
Primary Application Fmoc-based SPPSBoc-based SPPS, Solution-phaseOrthogonal strategies requiring fluoride-labile protection
Protection Chemistry Acid-catalyzed addition of isobutyleneWilliamson ether synthesis (e.g., with benzyl bromide)Reaction with TBDMS-Cl
Stability (Fmoc Deprotection) High stability to basic conditions (e.g., 20% piperidine in DMF)[1]StableStable
Stability (Boc Deprotection) Labile to strong acids (e.g., neat TFA)Stable to moderate acids (e.g., 50% TFA in DCM)Stable
Deprotection Conditions Strong acids (e.g., TFA)[1][2][3]Catalytic hydrogenolysis (H₂/Pd-C), strong acids (HF, TFMSA)[4]Fluoride ions (e.g., TBAF)[5]
Orthogonality Orthogonal to the base-labile Fmoc group.[1][6][7][8][9]Orthogonal to the acid-labile Boc group (quasi-orthogonal).[7]Orthogonal to both acid- and base-labile groups.[5]
Key Advantages - Essential for Fmoc/tBu strategy[1][7].- Prevents O-acylation and other side reactions[2][3].- Can improve solubility and handling[2].- Minimizes risk of racemization at the preceding residue.- Robust in various synthetic steps.- Suitable for Boc-based strategies[4].- Offers an additional layer of orthogonality.
Potential Disadvantages - Requires strong acid for cleavage, which can be harsh on sensitive peptides[10].- The released tert-butyl cation can lead to side reactions (alkylation of Trp, Met, Tyr, Cys) if not properly scavenged[11].- Hydrogenolysis is not compatible with sulfur-containing residues (Met, Cys) or certain peptide sequences.- Requires strong, hazardous acids (HF) for cleavage in Boc-SPPS.- Silyl ethers can be less stable than alkyl ethers under certain conditions.- Introduction and cleavage might add extra steps and costs.

In-Depth Analysis of Tert-Butyl Ether Advantages

The widespread adoption of O-tert-butyl-L-serine in peptide synthesis is attributable to a confluence of favorable properties that streamline the synthetic process and enhance the quality of the final product.

1. Orthogonal Stability in Fmoc-SPPS: The cornerstone of the tert-butyl ether's utility is its stability profile. In Fmoc-based SPPS, the temporary Nα-Fmoc group is removed at each cycle using a mild base, typically a solution of 20% piperidine in dimethylformamide (DMF)[1][6]. The tert-butyl ether is completely stable under these conditions, ensuring the integrity of the serine side chain throughout the iterative process of peptide chain elongation[1][12]. This orthogonality is fundamental to the success of the Fmoc/tBu strategy, allowing for the selective deprotection of the N-terminus without affecting the side chain protection[8][9].

2. Prevention of Side Reactions: The hydroxyl group of serine is a nucleophile that can engage in undesirable side reactions if left unprotected. The tert-butyl ether effectively masks this reactivity, preventing:

  • O-acylation: During the coupling of the subsequent amino acid, the activated carboxyl group can react with the serine hydroxyl group, leading to the formation of ester linkages and branched peptides.

  • Dehydration: In the presence of strong acids, serine can undergo dehydration.

  • O-sulfonation: A notable side reaction can occur during the final cleavage step when using arginine protected with Pmc or Mtr groups. The cleavage of these groups with TFA can generate sulfonic acid byproducts that can modify the hydroxyl groups of serine and threonine if appropriate scavengers are not used[13]. While the tert-butyl group itself does not prevent this, its use is part of a broader strategy that necessitates careful consideration of the cleavage cocktail.

3. Cleavage Efficiency and Compatibility: The tert-butyl ether is efficiently and cleanly removed during the final cleavage of the peptide from the resin, which is typically achieved with strong acids like trifluoroacetic acid (TFA)[1][2][3]. This cleavage is generally rapid, with studies showing significant deprotection within minutes of TFA exposure[14]. The acid-lability of the tert-butyl group is compatible with the cleavage of other tBu-based protecting groups used for residues like aspartic acid, glutamic acid, and tyrosine, allowing for a single-step global deprotection[1].

Visualizing the Orthogonal Strategy in Fmoc-SPPS

The following diagram illustrates the core principle of the Fmoc/tBu orthogonal protection strategy, highlighting the selective removal of the Nα-Fmoc group while the serine side chain remains protected by the tert-butyl ether.

Orthogonal_Strategy cluster_synthesis_cycle SPPS Cycle cluster_cleavage Final Cleavage Peptide_Resin Resin-Peptide-Ser(tBu)-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide_Resin->Deprotection Deprotected_Peptide Resin-Peptide-Ser(tBu)-NH2 Deprotection->Deprotected_Peptide Coupling Coupling (Fmoc-AA-OH, Activator) Deprotected_Peptide->Coupling Elongated_Peptide Resin-Peptide-Ser(tBu)-AA-Fmoc Coupling->Elongated_Peptide Final_Cleavage TFA Cleavage Cocktail Elongated_Peptide->Final_Cleavage After n cycles Final_Peptide HO-Peptide-Ser-AA-NH2 (Crude Peptide) Final_Cleavage->Final_Peptide

Caption: Orthogonal protection in Fmoc/tBu SPPS.

Experimental Protocols

Protocol 1: General Procedure for Fmoc-SPPS of a Serine-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a generic dipeptide, Pro-Ser, on Wang resin, illustrating the use of Fmoc-Ser(tBu)-OH.

Materials:

  • Fmoc-Ser(tBu)-Wang resin (pre-loaded)

  • Fmoc-Pro-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Proline Coupling:

    • In a separate vial, dissolve Fmoc-Pro-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Agitate at room temperature for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), extend the coupling time.

    • Once the reaction is complete (Kaiser test negative), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal proline.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of TFA.

  • Peptide Precipitation and Isolation:

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.

    • Dry the peptide pellet under vacuum.

Protocol 2: Cleavage of tBu from Serine Side Chains

This protocol details the final cleavage step to remove the tert-butyl protecting group from a serine-containing peptide synthesized on a solid support.

Materials:

  • Peptide-resin with tBu-protected serine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) as a scavenger

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: The peptide-resin should be thoroughly washed with DCM and dried under vacuum to remove any residual DMF.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v). The TIS acts as a scavenger to trap the tert-butyl cations generated during cleavage, preventing re-alkylation of sensitive residues like tryptophan or methionine[11].

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The exact time may vary depending on the peptide sequence and the stability of other protecting groups.

  • Peptide Isolation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate, which contains the deprotected peptide.

  • Precipitation: Add the TFA filtrate dropwise to a centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved protecting group fragments. Dry the final peptide pellet under a stream of nitrogen or in a vacuum.

Logical Workflow for Serine Protection and Deprotection

The following diagram illustrates the logical workflow from a protected serine building block to its incorporation into a peptide and final deprotection.

Serine_Workflow Start L-Serine Protection Side Chain Protection (e.g., Isobutylene, H+) Start->Protection Protected_AA Fmoc-Ser(tBu)-OH Protection->Protected_AA SPPS Solid-Phase Peptide Synthesis (Coupling & Fmoc Deprotection Cycles) Protected_AA->SPPS Protected_Peptide Resin-Bound Peptide with Ser(tBu) SPPS->Protected_Peptide Cleavage Global Deprotection & Cleavage (TFA Cocktail) Protected_Peptide->Cleavage Final_Peptide Final Unprotected Peptide with free Ser-OH Cleavage->Final_Peptide

Caption: Workflow for using tBu-protected serine.

Conclusion

The tert-butyl ether protecting group for the serine side chain offers a robust and reliable solution for modern peptide synthesis, particularly within the Fmoc/tBu orthogonal strategy. Its high stability to the basic conditions required for Fmoc removal, coupled with its clean and efficient cleavage under strong acid, minimizes the risk of side reactions and simplifies the synthesis of complex peptides. While the choice of protecting group will always be contingent on the specific peptide sequence and overall synthetic design, the proven performance and predictability of the tert-butyl ether make it an invaluable tool for researchers in the pursuit of high-purity, high-fidelity synthetic peptides for a wide range of applications in research, diagnostics, and therapeutics.

References

Navigating the Complexity of Serine-Containing Peptides: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of serine-containing peptides is a critical yet often challenging task. The presence of serine, and particularly its phosphorylated form, phosphoserine, introduces unique analytical hurdles that necessitate a careful selection of characterization methodologies. This guide provides an objective comparison of the primary analytical techniques used for serine-containing peptides, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.

The hydroxyl group of serine can undergo post-translational modifications, most notably phosphorylation, which plays a pivotal role in regulating a vast array of cellular processes. Consequently, the accurate identification and quantification of serine phosphorylation are paramount in many areas of biological research and drug development. This guide will delve into the intricacies of three major analytical techniques: Edman degradation, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, evaluating their performance in the context of serine-containing peptide analysis.

At a Glance: Comparing Key Analytical Methods

The choice of analytical method for characterizing serine-containing peptides depends on a multitude of factors, including the specific research question, the complexity of the sample, and the desired level of detail. The following table summarizes the key performance characteristics of Edman degradation, mass spectrometry, and NMR spectroscopy.

FeatureEdman DegradationMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Application N-terminal sequencing of purified peptidesHigh-throughput sequencing, PTM analysis, quantificationStructural analysis, PTM identification, conformational dynamics
Sensitivity Picomole (pmol)Femtomole (fmol) to attomole (amol)Micromole (µmol) to millimole (mM)
Throughput Low (one sample at a time)High (amenable to automation and complex mixtures)Low to medium
Serine Stability PTH-serine is unstable, leading to potential misidentification[1]Generally stable, but phosphoserine can be labile during fragmentation[1]Stable
Phosphoserine Analysis Problematic due to instability under reaction conditions[1]Gold standard, with specialized enrichment and fragmentation techniquesExcellent for identifying and characterizing phosphorylation
De Novo Sequencing Yes (stepwise)Yes (interpretation of fragmentation spectra)Limited to short peptides, often requires known sequence for assignment[2]
Quantitative Analysis Difficult and often inaccurate for serineWell-established (label-free, SILAC, TMT)[3][4]Possible, but less common for routine quantification
Structural Information NoneIndirect (via ion mobility, etc.)Detailed 3D structure and dynamics[5]

In-Depth Analysis of Methodologies

Edman Degradation: The Classic Approach to N-Terminal Sequencing

Edman degradation is a chemical method that sequentially removes amino acids from the N-terminus of a peptide, which are then identified by chromatography.[4][6][7] While it has historically been a cornerstone of protein sequencing, it presents significant challenges when serine is present.

Challenges with Serine: The primary issue lies in the instability of the phenylthiohydantoin (PTH) derivative of serine (PTH-serine). During the acidic cleavage step of the Edman cycle, the hydroxyl group of the serine side chain can be eliminated, leading to the formation of dehydroalanine. This dehydration reaction results in a lower yield of the expected PTH-serine and the appearance of a derivative that can be difficult to accurately quantify.[1]

Phosphoserine Instability: Phosphoserine is notoriously unstable under the conditions of Edman degradation, making its direct identification highly problematic.[1] While experienced analysts may infer its presence, it is not a reliable method for characterizing phosphorylated peptides.

Mass Spectrometry: The Workhorse of Modern Proteomics

Mass spectrometry has become the dominant technology for peptide analysis due to its high sensitivity, speed, and versatility. For serine-containing peptides, and especially phosphopeptides, MS-based approaches offer a wealth of information.

Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides from complex mixtures is often a necessary first step. The two most common methods are Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography. Both methods show good performance, with IMAC often showing a preference for multi-phosphorylated and more hydrophilic peptides, while TiO2 can be highly selective, especially in the initial enrichment steps.[8][9][10] A dual enrichment strategy using both Fe-NTA and TiO2 can maximize phosphopeptide recovery.[11]

Enrichment MethodReported Specificity/EfficiencyAdvantagesDisadvantages
IMAC (Fe3+, Ga3+, Zr4+) Zr-IMAC and Ti-IMAC can achieve >97% selectivity.[3] Overall efficiency for multi-step IMAC can be around 72%.[8]Good for multi-phosphorylated peptides, higher capacity.[8][9]Can have non-specific binding to acidic residues.[12]
TiO2 Can reach over 80% efficiency in a single step.[8]High selectivity, less non-specific binding to acidic peptides compared to IMAC.[12]May have lower recovery for certain types of phosphopeptides.

Fragmentation Techniques: Tandem mass spectrometry (MS/MS) is used to sequence peptides by fragmenting them and analyzing the resulting fragment ions. The choice of fragmentation method is critical for phosphopeptides, as the phosphate group can be labile.

  • Collision-Induced Dissociation (CID): The most common fragmentation method. However, for phosphoserine and phosphothreonine, it often leads to a dominant neutral loss of the phosphate group, which can result in poor sequence information.[13][14]

  • Higher-Energy C-trap Dissociation (HCD): A beam-type CID that can provide richer fragmentation spectra for phosphopeptides compared to traditional CID.[14][15][16]

  • Electron Transfer Dissociation (ETD): A non-ergodic fragmentation method that cleaves the peptide backbone while preserving labile post-translational modifications like phosphorylation. It is particularly advantageous for localizing phosphorylation sites.[13][14] Alternating between CID and ETD can provide complementary fragmentation information.[13]

Quantitative Phosphoproteomics: MS-based methods allow for the relative and absolute quantification of phosphopeptides. Common strategies include stable isotope labeling by amino acids in cell culture (SILAC), tandem mass tags (TMT), and label-free quantification.[3][4][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Structure and Dynamics

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[5] It can also be used to identify and characterize post-translational modifications, including serine phosphorylation.

Identifying Phosphorylation: The addition of a phosphate group to a serine residue causes characteristic changes in the chemical shifts of nearby nuclei in the NMR spectrum. For instance, the amide proton of a phosphoserine residue typically shows a downfield shift of about 0.3 ppm in a ¹H-¹⁵N HSQC spectrum.[18] Changes in the chemical shifts of the alpha and beta protons and carbons are also observed.[18]

Structural Insights: NMR can provide detailed information about the conformational changes that occur upon serine phosphorylation, which is often crucial for understanding the functional consequences of this modification. While NMR is not a high-throughput sequencing method, it is unparalleled in its ability to provide high-resolution structural and dynamic information.

Experimental Protocols

Protocol 1: N-Terminal Sequencing by Edman Degradation

This protocol outlines the basic steps for automated Edman degradation.

  • Sample Preparation: The protein or peptide sample must be highly purified (ideally >95%) and free of salts and detergents. The sample is typically immobilized on a PVDF membrane.[19]

  • Coupling: The immobilized peptide is treated with phenyl isothiocyanate (PITC) under alkaline conditions to derivatize the N-terminal amino acid.[7][20]

  • Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using a strong anhydrous acid, such as trifluoroacetic acid (TFA).[7][21]

  • Conversion: The released anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative.[22]

  • Identification: The PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known standards.[7][21]

  • Cycle Repetition: The remaining peptide undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid.

Protocol 2: Phosphopeptide Enrichment and LC-MS/MS Analysis

This protocol provides a general workflow for the analysis of phosphopeptides from a complex protein digest.

  • Protein Digestion: The protein sample is denatured, reduced, alkylated, and then digested with a protease, typically trypsin.

  • Phosphopeptide Enrichment (using TiO2):

    • Equilibrate TiO2 beads with loading buffer (e.g., 80% acetonitrile, 5% trifluoroacetic acid).[23]

    • Incubate the peptide digest with the equilibrated TiO2 beads to allow binding of phosphopeptides.

    • Wash the beads with wash buffers to remove non-specifically bound peptides.[23]

    • Elute the phosphopeptides with a high pH buffer (e.g., 1% ammonium hydroxide).[23]

    • Immediately acidify the eluate with formic acid or TFA.[23]

  • LC-MS/MS Analysis:

    • The enriched phosphopeptide sample is injected onto a reverse-phase liquid chromatography system coupled to a mass spectrometer.[24]

    • Peptides are separated by a gradient of increasing organic solvent.

    • The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation by CID, HCD, or ETD.[24]

  • Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database to identify the phosphopeptides and localize the phosphorylation sites.

Protocol 3: 2D NMR Analysis of a Serine-Containing Peptide

This protocol outlines the basic steps for acquiring and analyzing 2D NMR spectra of a peptide.

  • Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer in D2O or H2O/D2O) to a final concentration of 0.1-5 mM.[8]

  • NMR Data Acquisition: A series of 2D NMR experiments are performed, typically including:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled samples, this experiment correlates each backbone amide proton with its directly bonded nitrogen, providing a unique peak for each non-proline residue.

  • Data Processing and Analysis:

    • The NMR data is processed using specialized software.

    • Resonance assignment is performed to assign each peak in the spectra to a specific nucleus in the peptide.

    • For structure determination, NOE-derived distance restraints are used in molecular dynamics simulations to calculate an ensemble of structures consistent with the experimental data.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a relevant signaling pathway and the experimental workflows for peptide analysis.

MAPK_Signaling_Pathway cluster_legend Legend extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor Binds ras Ras receptor->ras Activates raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates (Ser/Thr) p_ser P-Ser raf->p_ser erk ERK (MAPK) mek->erk Phosphorylates (Thr/Tyr) transcription_factor Transcription Factor (e.g., c-Myc, Elk-1) erk->transcription_factor Phosphorylates (Ser/Thr) erk->p_ser cellular_response Cellular Response (e.g., Proliferation, Differentiation) transcription_factor->cellular_response Regulates Gene Expression key_protein Signaling Protein key_stimulus Stimulus/Receptor key_output Output key_pser Serine Phosphorylation

Figure 1: Simplified MAPK/ERK signaling pathway.

Peptide_Analysis_Workflows cluster_edman Edman Degradation Workflow cluster_ms Mass Spectrometry Workflow edman_start Purified Peptide edman_couple Couple with PITC edman_start->edman_couple edman_cleave Cleave N-terminal aa edman_couple->edman_cleave edman_cleave->edman_couple Repeat Cycle edman_convert Convert to PTH-aa edman_cleave->edman_convert edman_hplc HPLC Analysis edman_convert->edman_hplc edman_sequence N-terminal Sequence edman_hplc->edman_sequence ms_start Protein Mixture ms_digest Tryptic Digest ms_start->ms_digest ms_enrich Phosphopeptide Enrichment (optional) ms_digest->ms_enrich ms_lc LC Separation ms_digest->ms_lc ms_enrich->ms_lc ms_ms Tandem MS (MS/MS) ms_lc->ms_ms ms_data Data Analysis ms_ms->ms_data ms_sequence Peptide Sequence & PTMs ms_data->ms_sequence

Figure 2: Experimental workflows for peptide analysis.

Conclusion

The characterization of serine-containing peptides, particularly in their phosphorylated state, requires a nuanced approach to analytical methodology. While Edman degradation can provide reliable N-terminal sequence data for simple, non-phosphorylated peptides, its utility is limited by the instability of PTH-serine. For comprehensive analysis, including the identification and quantification of phosphorylation, mass spectrometry is the undisputed method of choice, offering unparalleled sensitivity and throughput. A variety of phosphopeptide enrichment and fragmentation strategies can be tailored to specific experimental needs. NMR spectroscopy, while lower in throughput, provides invaluable high-resolution structural and dynamic information that is often unattainable by other methods. By understanding the relative strengths and weaknesses of these techniques, researchers can design more effective analytical strategies to unravel the complex roles of serine-containing peptides in biological systems.

References

Navigating the Chromatographic Maze: A Comparative Guide to HPLC Analysis of Serine-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the analysis of peptides with multiple serine residues presents a significant chromatographic challenge. The inherent hydrophilicity of these peptides often leads to poor retention and inadequate separation using conventional reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides an objective comparison of alternative HPLC methodologies—Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC)—alongside traditional RP-HPLC, supported by experimental principles and detailed protocols to aid in method selection and development.

Peptides rich in serine are characterized by their high polarity, making them weakly retained on nonpolar stationary phases used in RP-HPLC. This can result in elution in or near the void volume, co-elution with other polar impurities, and overall poor resolution. To overcome these challenges, alternative chromatographic strategies that leverage hydrophilic interactions are often more effective. This guide explores the principles, advantages, and disadvantages of RP-HPLC, HILIC, and MMC for the analysis of these challenging molecules.

Comparative Analysis of HPLC Methodologies

The choice of an appropriate HPLC method is critical for achieving accurate and reproducible analysis of serine-rich peptides. The following table summarizes the key performance characteristics of RP-HPLC, HILIC, and Mixed-Mode Chromatography based on established chromatographic principles.

FeatureReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)Mixed-Mode (MMC)
Primary Separation Principle Hydrophobic interactionsPartitioning into a water-enriched layer on a polar stationary phaseCombination of two or more separation mechanisms (e.g., HILIC and ion-exchange)
Retention of Serine-Rich Peptides Generally poor, requires optimizationStrong retention of polar and hydrophilic peptidesStrong and tunable retention based on multiple peptide properties
Typical Stationary Phase Nonpolar (e.g., C18, C8)Polar (e.g., bare silica, amide, diol, zwitterionic)[1]Multi-functional (e.g., combining HILIC and ion-exchange functionalities)[1]
Typical Mobile Phase High aqueous content, increasing organic solvent gradientHigh organic content (e.g., acetonitrile), decreasing organic solvent gradient[2]High organic content with a salt gradient for elution in ion-exchange mode[3]
Selectivity for Polar Peptides Limited, primarily by hydrophobicityHigh, based on hydrophilicity and charge distribution[2]Unique and often superior, based on a combination of hydrophilicity, charge, and hydrophobicity[3]
Compatibility with Mass Spectrometry Good with volatile mobile phases (e.g., formic acid)Good with volatile mobile phases (e.g., ammonium formate)Can be challenging depending on the non-volatile salts used in the mobile phase

Experimental Workflows and Methodologies

The selection of an HPLC method dictates the entire analytical workflow, from sample preparation to data analysis. The following sections provide detailed experimental protocols for each of the compared techniques.

Experimental Workflow Overview

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_detection Detection Peptide_Synthesis Peptide Synthesis/ Extraction Purification Initial Purification/ Desalting Peptide_Synthesis->Purification Quantification Quantification Purification->Quantification RP_HPLC Reversed-Phase HPLC Quantification->RP_HPLC HILIC HILIC Quantification->HILIC MMC Mixed-Mode Chromatography Quantification->MMC UV_Vis UV-Vis RP_HPLC->UV_Vis MS Mass Spectrometry RP_HPLC->MS HILIC->UV_Vis HILIC->MS MMC->UV_Vis MMC->MS

Caption: General experimental workflow for HPLC analysis of peptides.

Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing

For serine-rich peptides that exhibit poor retention in standard RP-HPLC, the addition of an ion-pairing agent to the mobile phase can enhance retention and improve peak shape.

Experimental Protocol:

  • Sample Preparation: Dissolve the peptide sample in the initial mobile phase (e.g., 95% Mobile Phase A).

  • HPLC System: A standard binary gradient HPLC system with UV detection.

  • Column: A wide-pore C18 column (e.g., 300 Å pore size) is recommended for peptides.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A shallow linear gradient from 5% to 50% Mobile Phase B over 30-60 minutes.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Detection: UV absorbance at 214 nm and 280 nm.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating highly polar compounds and is well-suited for serine-rich peptides.[2]

Experimental Protocol:

  • Sample Preparation: Dissolve the peptide sample in a high organic solvent mixture (e.g., 80% acetonitrile in water with mobile phase additives).

  • HPLC System: A standard binary gradient HPLC system with UV detection.

  • Column: A HILIC column with a polar stationary phase (e.g., bare silica, amide, or zwitterionic).

  • Mobile Phase A: 0.1% Formic Acid in 95% water / 5% acetonitrile.

  • Mobile Phase B: 0.1% Formic Acid in 95% acetonitrile / 5% water.

  • Gradient: A linear gradient from 95% to 50% Mobile Phase B over 30-60 minutes.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Detection: UV absorbance at 214 nm and 280 nm.

Mixed-Mode Chromatography (MMC)

MMC combines multiple separation mechanisms, such as HILIC and cation-exchange, to provide unique selectivity for complex peptide mixtures.[3]

Experimental Protocol:

  • Sample Preparation: Dissolve the peptide sample in the initial mobile phase.

  • HPLC System: A standard binary gradient HPLC system with UV detection.

  • Column: A mixed-mode column with both hydrophilic and ion-exchange functionalities (e.g., HILIC/CEX).

  • Mobile Phase A: 5 mM TEAP, pH 4.5 in 80% acetonitrile.

  • Mobile Phase B: 500 mM NaClO4, 5 mM TEAP, pH 4.5 in 80% acetonitrile.

  • Gradient: A linear salt gradient from 0% to 100% Mobile Phase B over 30-60 minutes.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Detection: UV absorbance at 214 nm and 280 nm.

Logical Relationship of HPLC Modes

The choice of HPLC mode depends on the specific properties of the peptides of interest and the desired separation outcome. The following diagram illustrates the relationship between the different modes and their primary separation mechanisms.

cluster_modes HPLC Separation Modes for Peptides cluster_properties Peptide Properties RP_HPLC Reversed-Phase (RP-HPLC) HILIC Hydrophilic Interaction (HILIC) MMC Mixed-Mode (e.g., HILIC/IEX) Hydrophobicity Hydrophobicity Hydrophobicity->RP_HPLC Hydrophilicity Hydrophilicity Hydrophilicity->HILIC Hydrophilicity->MMC Charge Net Charge Charge->MMC

Caption: Relationship between HPLC modes and peptide properties.

Conclusion

The successful HPLC analysis of peptides with multiple serine residues hinges on selecting a chromatographic mode that provides adequate retention and selectivity for these highly polar molecules. While traditional RP-HPLC can sometimes be optimized with ion-pairing agents, HILIC and Mixed-Mode Chromatography often offer superior performance. HILIC provides robust retention based on hydrophilicity, while Mixed-Mode Chromatography offers a powerful, multi-faceted separation mechanism that can resolve complex mixtures by leveraging differences in hydrophilicity, charge, and hydrophobicity.[2][3] The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to make informed decisions for their specific analytical needs, ultimately leading to more accurate and reliable characterization of serine-rich peptides.

References

Mass Spectrometry of Peptides with Serine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of serine derivatives into peptides is a critical strategy in drug discovery and chemical biology, modulating the structure, function, and therapeutic potential of these molecules. Mass spectrometry (MS) stands as an indispensable tool for the detailed characterization of these modified peptides. This guide provides an objective comparison of mass spectrometry-based approaches for analyzing peptides synthesized with various serine derivatives, supported by experimental data and detailed protocols.

Overview of Serine Derivatives and Mass Spectrometry Challenges

The hydroxyl group of serine is a versatile site for a range of post-translational modifications (PTMs) and synthetic alterations. Common serine derivatives encountered in research include:

  • Phosphoserine (pSer): A key regulator of cellular signaling.

  • O-linked N-acetylglucosamine (O-GlcNAc): A dynamic modification involved in nutrient sensing and signaling.

  • Dehydroalanine (Dha): A reactive handle for further chemical modification.

  • Serine O-sulfate (sSer): A less common but important modification.

  • Serine ADP-ribosylation: A modification involved in DNA damage repair and other processes.

The analysis of these derivatives by mass spectrometry presents unique challenges, primarily due to the lability of the modification, which can lead to neutral loss during fragmentation, complicating site localization and quantification.

Comparison of Fragmentation Techniques

The choice of fragmentation technique is paramount for the successful analysis of peptides with serine derivatives. The most common methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

Fragmentation TechniquePrincipleAdvantages for Serine DerivativesDisadvantages for Serine Derivatives
Collision-Induced Dissociation (CID) Ions are accelerated and collide with an inert gas, causing fragmentation.Widely available. The neutral loss of the modification can be used as a diagnostic marker.[1]Prone to extensive neutral loss of labile modifications (e.g., phosphate, GlcNAc), leading to poor sequence coverage and ambiguous site localization.[1][2][3]
Higher-Energy Collisional Dissociation (HCD) A beam-type CID method performed in an Orbitrap mass analyzer.Produces less neutral loss compared to CID due to higher collision energy.[1] Generates diagnostic oxonium ions for O-GlcNAc.[4]Still susceptible to neutral loss, especially for highly labile modifications.
Electron Transfer Dissociation (ETD) Involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation of the peptide backbone.Preserves labile PTMs on the peptide backbone, allowing for confident site localization.[4] Particularly effective for highly charged peptides.Can be less efficient for doubly charged precursor ions. May produce complex spectra.

Experimental Data Summary:

A systematic comparison of CID, HCD, and ETD for the analysis of phosphopeptides revealed that while CID provides more peptide identifications with some scoring algorithms, ETD and HCD can offer complementary information and are often superior for confident site localization of labile PTMs. For O-GlcNAc peptides, ETD is generally preferred for site localization, while HCD is useful for identifying glycopeptides through their characteristic oxonium ions.[4]

Chemical Derivatization Strategies

To overcome the challenges associated with the lability of serine modifications, various chemical derivatization strategies have been developed to either stabilize the modification or to introduce a tag for enhanced detection and enrichment.

Derivatization StrategyTarget ModificationPrincipleAdvantagesDisadvantages
β-elimination/Michael Addition Phosphoserine, O-GlcNAcThe labile modification is removed (β-elimination) to form dehydroalanine, which then reacts with a nucleophile (Michael addition) to form a stable derivative.Stabilizes the modification site, improves ionization efficiency, and allows for the introduction of affinity tags for enrichment.Can be non-specific if other labile modifications are present. The original modification is lost.
Periodate Oxidation and Hydrazide Chemistry N-terminal SerineThe 1,2-amino alcohol of an N-terminal serine is oxidized by periodate to an aldehyde, which can then be reacted with a hydrazide-containing tag.[5]Enables the selective capture and enrichment of peptides with N-terminal serine.[5]Specific to N-terminal serine residues.
Phosphoramidite-based Derivatization SerineUtilizes a phosphoramidite reagent to selectively activate the serine hydroxyl group for subsequent modification.Allows for the site-selective, late-stage functionalization of serine residues.Requires specific reaction conditions and may have compatibility issues with other nucleophilic residues.

Enrichment Strategies for Peptides with Serine Derivatives

Due to the often low stoichiometry of serine modifications, enrichment of modified peptides prior to MS analysis is crucial for their detection and characterization.

Enrichment StrategyTarget ModificationPrincipleAdvantagesDisadvantages
Immobilized Metal Affinity Chromatography (IMAC) Phosphoserine, SulfoserineNegatively charged phosphate or sulfate groups chelate to positively charged metal ions (e.g., Fe³⁺, Ga³⁺, Ti⁴⁺) immobilized on a resin.[6]High binding capacity and widely used for phosphopeptide enrichment. Can also enrich for sulfated peptides.[6]Can have non-specific binding to acidic peptides. Elution can be challenging.
Titanium Dioxide (TiO₂) Chromatography PhosphoserineThe phosphate group binds to the surface of titanium dioxide beads.[6]High specificity for phosphopeptides.[6]Can have some bias towards mono-phosphorylated peptides.
Lectin Affinity Chromatography O-GlcNAcLectins that specifically recognize the GlcNAc moiety are used to capture O-GlcNAcylated peptides or proteins.Highly specific for O-GlcNAcylated species.Binding can be of low affinity and may be sterically hindered.
Antibody-based Enrichment Specific modifications (e.g., O-GlcNAc)Antibodies that recognize the specific modification are used to immunoprecipitate modified peptides or proteins.[7]High specificity.Antibody availability and cross-reactivity can be limiting factors.
Hydrophilic Interaction Liquid Chromatography (HILIC) Glycosylated peptidesSeparates molecules based on their hydrophilicity. Glycopeptides are generally more hydrophilic than unmodified peptides.[8][9]A general method for enriching glycopeptides.[8][9]Can have lower specificity compared to affinity-based methods.[9][10]

Quantitative Comparison of Enrichment Methods for O-GlcNAc Peptides:

Studies comparing different enrichment strategies for O-GlcNAc peptides have shown that a combination of methods, such as lectin affinity followed by HILIC, can provide more comprehensive coverage of the O-GlcNAcome.[8][9][10] The choice of enrichment strategy will depend on the specific research question and the nature of the sample.

Experimental Protocols

On-Resin Conversion of Cysteine to Dehydroalanine

This protocol describes the conversion of a cysteine residue to dehydroalanine on a solid-supported peptide.[11]

Materials:

  • Cysteine-containing peptidyl-resin

  • 2,5-Dibromohexanediamide (DBHDA)

  • Diisopropylethylamine (DIPEA) or 2,6-lutidine

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Swell the cysteine-containing peptidyl-resin in NMP or DMF for 30 minutes.

  • Prepare a solution of DBHDA (5-10 equivalents) and DIPEA or 2,6-lutidine (10-20 equivalents) in NMP or DMF.

  • Add the reagent solution to the swollen resin and agitate at room temperature for 2-6 hours.

  • Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol.

  • Cleave the modified peptide from the resin using the TFA cleavage cocktail for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purify the dehydroalanine-containing peptide by reverse-phase HPLC.

  • Confirm the product by mass spectrometry (expect a mass decrease of 34 Da from the cysteine-containing precursor).[11]

In-solution Tryptic Digestion for Mass Spectrometry

This is a general protocol for the digestion of a protein sample into peptides for MS analysis.

Materials:

  • Protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

Procedure:

  • Denature the protein sample in a suitable buffer (e.g., 8 M urea).

  • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.

  • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the peptide mixture using a C18 StageTip or ZipTip before LC-MS/MS analysis.

Visualizing Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships in the mass spectrometric analysis of peptides with serine derivatives.

Experimental_Workflow_for_Phosphopeptide_Analysis cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Protein_Sample Protein_Sample Tryptic_Digestion Tryptic_Digestion Protein_Sample->Tryptic_Digestion Phosphopeptide_Enrichment Phosphopeptide_Enrichment Tryptic_Digestion->Phosphopeptide_Enrichment IMAC or TiO2 LC_MSMS_Analysis LC_MSMS_Analysis Phosphopeptide_Enrichment->LC_MSMS_Analysis Database_Search_and_Site_Localization Database_Search_and_Site_Localization LC_MSMS_Analysis->Database_Search_and_Site_Localization Fragmentation_Method_Selection Start Peptide with Serine Derivative Labile_Modification Is the modification labile? Start->Labile_Modification Site_Localization_Critical Is precise site localization critical? Labile_Modification->Site_Localization_Critical Yes Use_CID_HCD Use CID or HCD Labile_Modification->Use_CID_HCD No High_Charge_State Is the precursor ion highly charged? Site_Localization_Critical->High_Charge_State Yes Site_Localization_Critical->Use_CID_HCD No Use_ETD Use ETD High_Charge_State->Use_ETD Yes Consider_HCD Consider HCD for diagnostic ions High_Charge_State->Consider_HCD No

References

Cyclohexyl (Chx) as a Protecting Group for Serine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the side chain of serine is a critical decision in peptide synthesis. This choice directly impacts the efficiency of synthesis, the purity of the final peptide, and the potential for side reactions. This guide provides a comprehensive comparison of the cyclohexyl (Chx) protecting group with other commonly used alternatives for serine, namely tert-butyl (tBu), benzyl (Bzl), and trityl (Trt).

The hydroxyl group of serine is reactive and requires protection to prevent O-acylation and other side reactions during peptide synthesis. An ideal protecting group should be stable under the conditions of peptide bond formation and Nα-deprotection, yet readily cleavable under specific conditions that do not compromise the integrity of the peptide.

Performance Comparison of Serine Protecting Groups

The choice of protecting group is intrinsically linked to the overall synthetic strategy, primarily distinguishing between Boc/Bzl and Fmoc/tBu approaches. The cyclohexyl group, while less common than tBu or Trt in modern Fmoc-based solid-phase peptide synthesis (SPPS), offers a unique stability profile that can be advantageous in specific contexts.

Protecting GroupStructureNα-Strategy CompatibilityStability to Piperidine (Fmoc SPPS)Stability to TFA (Boc SPPS)Deprotection ConditionsKey Characteristics & Potential Side Reactions
Cyclohexyl (Chx) -O-C₆H₁₁Fmoc & Boc[1]Stable[1]Highly Stable[1]Strong acids (e.g., 1 M TFMSA in TFA)[1]High acid stability, potentially useful for orthogonal protection schemes. May require harsh cleavage conditions. Limited data on specific side reactions.
tert-Butyl (tBu) -O-C(CH₃)₃Fmoc[2]Stable[3]LabileStrong acids (e.g., >90% TFA)[2]Widely used in Fmoc-SPPS. Prone to O-sulfonation of serine during cleavage in the absence of scavengers[4]. Can contribute to aggregation in serine-rich sequences.
Benzyl (Bzl) -O-CH₂-C₆H₅BocStableLabileCatalytic hydrogenolysis, strong acids (HF, HBr/AcOH)Classic protecting group for Boc-SPPS. Susceptible to partial cleavage by TFA.
Trityl (Trt) -O-C(C₆H₅)₃FmocStableHighly LabileMild acids (e.g., 1% TFA in DCM)[5]Bulky group that can prevent peptide aggregation[6]. Its high acid lability allows for selective on-resin deprotection. Can lead to re-alkylation of nucleophilic residues if scavengers are not used during cleavage[7].

Experimental Data: A Closer Look

Direct quantitative comparisons of the Chx group against tBu and Trt in the synthesis of a model peptide are not extensively reported in the literature. However, existing data provides valuable insights into their relative stabilities and potential applications.

Acid Lability:

The Chx group exhibits significantly greater stability to acidic conditions compared to the Bzl group. The apparent rate constant for the removal of the Chx group with 50% TFA in CH₂Cl₂ is less than one-twentieth of that for the Bzl group[1]. This high acid stability makes Chx a potentially valuable protecting group in strategies where orthogonality against other acid-labile groups is required.

Aggregation Prevention:

In the synthesis of "difficult" or aggregation-prone sequences, particularly those rich in serine, the choice of protecting group can be critical. The bulky trityl (Trt) group has been shown to be effective in disrupting interchain hydrogen bonding, thereby reducing aggregation and improving synthesis outcomes[6]. While quantitative data for the Chx group in this context is scarce, its smaller size compared to Trt suggests it may be less effective in preventing aggregation.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of any protecting group strategy. Below are representative protocols for the synthesis of the protected amino acid and its use in solid-phase peptide synthesis.

Synthesis of N-Boc-O-cyclohexyl-L-serine (Boc-Ser(Chx)-OH)

The synthesis of Boc-Ser(Chx)-OH is a two-step process starting from commercially available Boc-Ser-OH[1].

Step 1: Synthesis of N-Boc-O-(cyclohex-2-enyl)-L-serine

  • To a solution of Boc-Ser-OH in a suitable solvent, add sodium hydride (NaH) at a reduced temperature.

  • After stirring, add 3-bromocyclohexene and allow the reaction to proceed to completion.

  • Work up the reaction to isolate the N-Boc-O-(cyclohex-2-enyl)-L-serine.

Step 2: Hydrogenation to N-Boc-O-cyclohexyl-L-serine

  • Dissolve the product from Step 1 in a suitable solvent.

  • Add a catalytic amount of platinum(IV) oxide (PtO₂).

  • Subject the mixture to hydrogenation until the reaction is complete.

  • Purify the product to obtain Boc-Ser(Chx)-OH.

Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-Ser(X)-OH (X = Chx, tBu, Bzl, or Trt)

The following is a general protocol for the incorporation of a protected serine residue into a peptide chain using Fmoc-SPPS.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Repeat the treatment for another 10-20 minutes.

  • Wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-Ser(X)-OH (3-5 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the completion of the coupling using a qualitative test such as the Kaiser test.

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

5. Washing:

  • Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the peptide sequence.

Workflow for SPPS Cycle

SPPS_Cycle Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-Ser(X)-OH, Coupling Reagents) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Resin Next Cycle PG_Selection Fmoc Fmoc-SPPS tBu tBu Fmoc->tBu Standard Trt Trt Fmoc->Trt Aggregation-prone sequences Chx_Fmoc Chx Fmoc->Chx_Fmoc Orthogonal Strategy Boc Boc-SPPS Bzl Bzl Boc->Bzl Standard Chx_Boc Chx Boc->Chx_Boc High Acid Stability

References

A Researcher's Guide to Coupling Reagents for Serine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a critical decision that significantly influences the yield, purity, and stereochemical integrity of synthetic peptides, particularly when incorporating challenging amino acids like serine. The hydroxyl group of serine introduces the potential for side reactions, including O-acylation and β-elimination, while the α-carbon is susceptible to racemization. This guide provides an objective comparison of commonly used coupling reagents for serine derivatives, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your specific application.

Quantitative Performance Analysis of Coupling Reagents with Serine Derivatives

The efficacy of a coupling reagent is determined by its ability to facilitate the formation of a peptide bond with high efficiency while minimizing side reactions. The following tables summarize the performance of various coupling reagents in terms of crude peptide purity and the degree of racemization observed during the coupling of serine derivatives. It is important to note that performance can be sequence-dependent.

Table 1: Comparison of Crude Peptide Purity (%)

Coupling ReagentBaseCrude Peptide Purity (%)Reference
HATUDIEAHigh[1]
HBTUDIEAHigh, but generally lower than HATU[1]
COMUDIEAHigh[2]
PyBOPDIEAHigh[2]
DIC/OxymaN/AHigh[3][4]
DIC/HOBtN/AModerate to High[5]

Table 2: Racemization of Fmoc-L-Ser(tBu)-OH with Various Coupling Reagents

Coupling ReagentBaseL-product/D-product RatioReference
DIC/OxymaN/A>99.9/0.1[3][4]
HBTU/HOBtDIEA99.8/0.2[3]
PyBopDIEA99.7/0.3[3]
HATUDIEA99.6/0.4[3]
HATUNMM98.7/1.3[4]

Note: The data presented is collated from multiple studies to provide a representative overview. Direct comparison can be challenging as results are often dependent on the specific peptide sequence and reaction conditions.[2]

In-Depth Look at Common Coupling Reagents

Aminium/Uronium Salts (HATU, HBTU, HCTU, COMU): These reagents are known for their high reactivity and efficiency, leading to faster reaction times.[1] HATU, containing a 7-azabenzotriazole (HOAt) moiety, forms a more reactive OAt-ester intermediate, which often results in higher purity and lower racemization compared to HBTU, which is based on 1-hydroxybenzotriazole (HOBt).[1][5] However, it's crucial to avoid using an excess of these reagents as they can react with the unprotected N-terminus of the peptide chain, leading to a blocked sequence.[6]

Phosphonium Salts (PyBOP, PyAOP): Similar to aminium salts in terms of efficiency, phosphonium salts like PyBOP are also highly effective.[2] A key advantage is that they do not react with the N-terminal amino group, which can be beneficial in certain applications like peptide cyclization or fragment coupling.[7]

Carbodiimides (DCC, DIC, EDC): Carbodiimides, particularly DIC, are often used in combination with additives like OxymaPure (Oxyma) or HOBt. The DIC/Oxyma combination is particularly noteworthy for its ability to suppress racemization of serine to negligible levels.[3][4] While generally effective and cost-efficient, carbodiimide-mediated couplings can be slower than those with aminium or phosphonium salts.[5]

Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS) highlighting the coupling step with different classes of reagents. These protocols are based on standard procedures and may require optimization for specific peptide sequences.

General Materials and Reagents:
  • Fmoc-protected amino acids (including Fmoc-Ser(tBu)-OH)

  • Rink Amide resin

  • Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Coupling reagent (e.g., HATU, HBTU, DIC)

  • Additive (e.g., HOBt, Oxyma) if using carbodiimides

  • Base (e.g., N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM))

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Protocol 1: Coupling with Aminium/Uronium Salts (e.g., HATU, HBTU)
  • Resin Swelling and Deprotection: Swell the Rink Amide resin in DMF. Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3.9 equivalents) in DMF. Add a base such as DIEA (8 equivalents) to the solution.[2]

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.[2]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin and allow the reaction to proceed for 1-2 hours.

  • Monitoring: Monitor the completion of the reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Subsequent Cycles: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Coupling with Carbodiimides and Additives (e.g., DIC/Oxyma)
  • Resin Swelling and Deprotection: Follow step 1 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents) and an additive such as Oxyma (4 equivalents) in DMF. Add DIC (4 equivalents) to the solution.[2][8]

  • Pre-activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.[8]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin and allow the reaction to proceed for 1-2 hours.

  • Monitoring, Washing, Subsequent Cycles, Cleavage, and Purification: Follow steps 5-9 from Protocol 1.

Visualizing the Peptide Synthesis Workflow

The following diagram illustrates a simplified workflow for the key steps in solid-phase peptide synthesis (SPPS).

SPPS_Workflow cluster_activation Activation cluster_synthesis_cycle SPPS Cycle Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Fmoc_AA Fmoc-Amino Acid (e.g., Fmoc-Ser(tBu)-OH) Activated_AA Activated Amino Acid Fmoc_AA->Activated_AA Activation Coupling_Reagent Coupling Reagent + Base/Additive Coupling_Reagent->Activated_AA Coupling Coupling Activated_AA->Coupling Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Crude Peptide Final_Peptide Final Peptide Purification->Final_Peptide Pure Peptide

Caption: A simplified workflow for solid-phase peptide synthesis (SPPS).

Activation of Serine with Different Coupling Reagents

The mechanism of action for coupling reagents involves the activation of the carboxylic acid of the incoming amino acid to facilitate its reaction with the N-terminal amine of the peptide chain. The diagrams below illustrate the activation of Fmoc-Ser-OH with HATU and DIC/Oxyma.

Activation_Mechanisms cluster_hatu Activation with HATU cluster_dic_oxyma Activation with DIC/Oxyma Fmoc_Ser_OH_H Fmoc-Ser-OH OAt_Ester Highly Reactive OAt-Ester Fmoc_Ser_OH_H->OAt_Ester HATU HATU HATU->OAt_Ester Fmoc_Ser_OH_D Fmoc-Ser-OH Oxyma_Ester Oxyma-Ester Fmoc_Ser_OH_D->Oxyma_Ester DIC_Oxyma DIC + Oxyma DIC_Oxyma->Oxyma_Ester

Caption: Activation of Fmoc-Ser-OH with HATU and DIC/Oxyma.

Conclusion

The choice of coupling reagent for serine derivatives is a balance between reaction efficiency, suppression of side reactions, and cost. For routine syntheses, both aminium/uronium salts and carbodiimide/additive combinations can yield good results. However, for challenging sequences or when minimizing racemization is paramount, the use of HATU or a DIC/Oxyma combination is strongly recommended. The experimental data suggests that while HATU offers faster kinetics, DIC/Oxyma provides superior protection against racemization of serine. Ultimately, the optimal choice will depend on the specific requirements of the peptide being synthesized, and empirical optimization is often necessary to achieve the best results.

References

A Comparative Guide to Orthogonal Protecting Groups Compatible with Tert-Butyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of protecting groups is paramount. The tert-butyl (t-Bu) ether is a popular choice for protecting hydroxyl groups due to its robustness in basic and organometallic environments. However, its lability under acidic conditions necessitates the use of "orthogonal" protecting groups for other functionalities within the same molecule. An orthogonal protecting group can be selectively removed under conditions that do not affect the tert-butyl ether, allowing for precise, sequential molecular modifications.

This guide provides an objective comparison of common orthogonal protecting groups compatible with tert-butyl ethers, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

The Principle of Orthogonal Protection

Orthogonal protection allows for the deprotection of one functional group without affecting others. This is achieved by selecting protecting groups that are cleaved by mutually exclusive reagents or conditions. For a protecting group to be orthogonal to a tert-butyl ether, it must be stable to the acidic conditions required for t-Bu ether cleavage (e.g., trifluoroacetic acid) but removable by other means, such as hydrogenolysis, base-catalyzed elimination, or fluoride ion-mediated cleavage.

Experimental_Workflow A Start: Diol R(OH)R'(OH) B Protect one hydroxyl (e.g., t-Bu-O-R(OH)R') A->B 1. t-Bu Protection C Protect second hydroxyl (t-Bu-O-R(OBn)R') B->C 2. Bn Protection F Modified Molecule (t-Bu-O-R(OBn)R'-X) C->F 3. Modification D Perform other chemistry on 'R' E Selective Deprotection of Bn (H2, Pd/C) G Resulting Alcohol (t-Bu-O-R(OH)R'-X) F->G 4. Hydrogenolysis I Modified Alcohol (t-Bu-O-R(OY)R'-X) G->I 5. Modification H Modify newly freed -OH K Final Product (HO-R(OY)R'-X) I->K 6. Acidolysis J Final Deprotection of t-Bu (Acid, e.g., TFA)

A Comparative Guide to Serine-Selective Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of serine residues on proteins and peptides represents a significant challenge in bioconjugation, primarily due to the low nucleophilicity of the serine hydroxyl group compared to other reactive side chains and water. However, the high abundance of serine makes it an attractive target for the development of novel bioconjugation strategies. This guide provides an objective comparison of two prominent serine-selective bioconjugation techniques: Phosphorus(V)-based Serine Modification and Serine/Threonine Ligation (STL) . We present a detailed analysis of their mechanisms, outcomes, and experimental protocols to aid researchers in selecting the most suitable method for their specific applications in drug development and chemical biology.

Comparison of Serine-Selective Bioconjugation Techniques

The following table summarizes the key features and quantitative data for the two major serine-selective bioconjugation methods.

FeaturePhosphorus(V)-Based ModificationSerine/Threonine Ligation (STL)
Principle Direct, chemoselective functionalization of the serine hydroxyl group using a Phosphorus(V) reagent, forming a stable phosphorothioate linkage.[1][2][3]Ligation of two peptide fragments: one with a C-terminal salicylaldehyde (SAL) ester and the other with an N-terminal serine or threonine.[4][5][6][7]
Reaction Type Direct ModificationLigation (Peptide bond formation)
Selectivity High for serine over other nucleophilic amino acids like cysteine, lysine, and tyrosine.[1][2] Shows some reactivity with threonine.[1]Highly selective for N-terminal serine or threonine.[4][5][6] Internal lysine residues do not significantly interfere.[1][4]
Key Reagents Ψ-loaded reagents (Ψ-modules) based on an oxathiophospholane heterocycle.[1][2][8]Peptide with a C-terminal salicylaldehyde (SAL) ester and a peptide with an N-terminal serine/threonine.
Typical Reaction Conditions Organic solvent (e.g., DMF), base (e.g., DBU), room temperature, 15 minutes to several hours.[1]Pyridine/acetic acid buffer, room temperature, 2-20 hours.[1][4][6]
Conversion/Yield Varies with substrate and reagent. Peptide modifications have shown conversions from 17% to >95%.[1] Protein modifications (e.g., Ubiquitin) have shown conversions of 20-40%.[1]Can achieve nearly quantitative conversion (>95%) for peptide ligation.[6][9] Isolated yields after purification are typically lower (e.g., 31-34%).[6][9]
Advantages - Direct modification of native serine residues.- Rapid reaction times.- Tolerates a wide range of functional groups.[1][2][3]- Forms a native peptide bond.- Enables the synthesis of large proteins from smaller peptide fragments.[4][5][6][7]
Limitations - Requires organic solvents, which may not be suitable for all proteins.- The resulting phosphorothioate linkage is not a native peptide bond.- Requires an N-terminal serine or threonine at the ligation site.- Requires the synthesis of a peptide with a C-terminal SAL ester.[4][5][7]

Chemical Reaction Pathways

The following diagrams illustrate the chemical mechanisms of Phosphorus(V)-based serine modification and Serine/Threonine Ligation.

G cluster_0 Phosphorus(V)-Based Serine Modification Protein_Ser Protein-Ser-OH Intermediate [Intermediate Complex] Protein_Ser->Intermediate + Ψ-Reagent-Cargo PSI_Reagent Ψ-Reagent-Cargo PSI_Reagent->Intermediate Conjugate_P Protein-Ser-O-P(O)(S)-Cargo Intermediate->Conjugate_P DBU, DMF G cluster_1 Serine/Threonine Ligation (STL) Peptide1_SAL Peptide1-SAL Imine Imine Intermediate Peptide1_SAL->Imine + H2N-Ser-Peptide2 Peptide2_Ser H2N-Ser-Peptide2 Peptide2_Ser->Imine Oxazolidine Oxazolidine Intermediate Imine->Oxazolidine 5-endo-trig cyclization Acyl_Transfer N,O-Benzylidene Acetal Oxazolidine->Acyl_Transfer O-to-N [1,5] acyl transfer Ligated_Peptide Peptide1-Ser-Peptide2 Acyl_Transfer->Ligated_Peptide Acidolysis (TFA) G cluster_0 Phosphorus(V)-Based Modification Workflow Start_P Dissolve Protein/Peptide in DMF Add_Reagent Add Ψ-Reagent-Cargo and DBU Start_P->Add_Reagent React_P Incubate at Room Temperature (15 min - 2h) Add_Reagent->React_P Quench_P Quench Reaction (optional) React_P->Quench_P Purify_P Purify by HPLC Quench_P->Purify_P Analyze_P Analyze by LC-MS Purify_P->Analyze_P G cluster_1 Serine/Threonine Ligation Workflow Start_S Dissolve Peptide-SAL and N-Ser-Peptide in Pyridine/Acetic Acid Buffer React_S Incubate at Room Temperature (2 - 20h) Start_S->React_S Remove_Solvent Remove Solvent (in vacuo) React_S->Remove_Solvent Acidolysis Treat with 95% TFA (10 min) Remove_Solvent->Acidolysis Purify_S Purify by HPLC Acidolysis->Purify_S Analyze_S Analyze by LC-MS Purify_S->Analyze_S

References

Safety Operating Guide

Proper Disposal of (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride (CAS No. 106402-41-9). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard hazardous waste regulations.

Immediate Safety and Hazard Assessment

This compound is classified as a hazardous substance. Before handling, it is crucial to understand its primary hazards to mitigate risks.

Hazard Identification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is identified as an irritant.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Immediate Personal Protective Equipment (PPE): Due to its irritant nature, appropriate PPE must be worn at all times when handling the chemical, including during disposal preparation.

PPE CategorySpecification
Eye Protection Wear safety glasses with side shields or goggles (compliant with EN 166 or OSHA 29 CFR 1910.133).
Hand Protection Wear appropriate chemical-resistant protective gloves (e.g., nitrile rubber).
Body Protection Wear a lab coat or long-sleeved clothing to prevent skin exposure.[2]
Respiratory For handling large quantities or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

All waste handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. As a generator of chemical waste, you are responsible for determining if the waste is hazardous.[3] Given the GHS classification, this compound waste must be managed as hazardous chemical waste .

Waste Segregation Protocol: To prevent dangerous reactions, never mix incompatible wastes.[4] This compound should be segregated as follows:

  • Waste Type: Solid, non-halogenated organic waste.

  • Incompatibilities: Avoid mixing with strong bases and strong oxidizing agents.[3]

  • Container Type: Store in a clearly labeled, leak-proof container with a secure, screw-on cap.[5][6] The container must be made of a material compatible with the chemical. The original product container is often a suitable choice.[7]

Operational Disposal Workflow

The following diagram illustrates the step-by-step process for the safe disposal of this compound from the laboratory bench to final pickup by a licensed contractor.

cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Labeling and Documentation cluster_2 Step 3: Storage and Pickup A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Transfer solid waste into a compatible, designated waste container A->B C Ensure container is securely capped when not in use B->C D Affix a 'Hazardous Waste' tag to the container E Clearly list all contents: '(S)-tert-Butyl 2-amino-3-hydroxypropanoate HCl' D->E F Record generator's name, room number, and accumulation start date E->F G Store the sealed container in a designated satellite accumulation area H Ensure secondary containment is used to prevent spills G->H I Schedule a pickup with your institution's Environmental Health & Safety (EHS) office H->I

Caption: Workflow for the disposal of this compound.

Detailed Disposal Procedures

The universal precautionary statement for disposal is P501: Dispose of contents/container in accordance with local/regional/national/international regulations .[8] This mandates disposal through a licensed hazardous-waste contractor or collection site.[9] Do not dispose of this chemical down the drain or in regular trash.[10]

Step 1: Preparing Solid Waste for Disposal

  • Collect Waste: Carefully sweep up or transfer the solid this compound waste into a designated hazardous waste container.[11] Avoid generating dust.[12]

  • Container Selection: Use a container that is in good condition, free of leaks, and has a tightly fitting screw-on cap.[13] Plastic or the original container are often suitable.

  • Keep Container Closed: The container must remain closed except when actively adding waste.[5]

Step 2: Labeling the Waste Container Proper labeling is a critical regulatory requirement.

  • Attach Tag: Securely affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department to the container.[10]

  • Complete Information: Fill out the tag completely and legibly.[10]

    • Write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • List all constituents if it is a mixture.

    • Include the name of the principal investigator, laboratory room number, and the date the waste was first added to the container (accumulation start date).

    • Check the appropriate hazard boxes (e.g., "Irritant").

Step 3: Storing Waste Prior to Pickup

  • Satellite Accumulation: Store the labeled waste container in a designated satellite accumulation area within your laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[14]

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (such as a lab tray or bin) to contain any potential leaks or spills.[5]

  • Segregation: Ensure the container is stored away from incompatible materials like strong bases and oxidizers.

Step 4: Disposal of Empty Containers

  • Decontamination: An "empty" container that held this chemical must be triple-rinsed with a suitable solvent (e.g., water) to remove all residues.[13]

  • Rinsate Collection: The rinsate from the triple-rinse process is considered hazardous waste and must be collected, labeled, and disposed of accordingly.[7]

  • Final Disposal: Once triple-rinsed and air-dried, deface or remove the original label from the container. It can then typically be disposed of in the regular trash or recycled, in accordance with institutional policy.[15]

Step 5: Arranging for Final Disposal

  • Contact EHS: Once your waste container is full or you are ready for disposal, contact your institution's EHS or a designated chemical waste manager to schedule a pickup.[10]

  • Follow Institutional Protocols: Adhere to all specific procedures and documentation requirements set by your institution for waste collection.

By adhering to these procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Essential Safety and Operational Guidance for Handling (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate and essential safety and logistical information for (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride (CAS: 106402-41-9), a key building block in pharmaceutical research. The following procedural guidance is based on established safety protocols and data from safety data sheets (SDS).

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[1] This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended to prevent skin contact.[1]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against splashes and spills.[1]
Respiratory Protection Dust Mask or RespiratorUse in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended.

Hazard Identification and Precautionary Measures

Understanding the specific hazards associated with this compound is critical for safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this substance.[2]

Hazard ClassHazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation.[2]
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation.[2]

A comprehensive list of precautionary statements should be followed to mitigate these risks.

Precautionary CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P264Wash hands thoroughly after handling.[3]
P271Use only outdoors or in a well-ventilated area.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[3]
P304+P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[3]
P501Dispose of contents/container in accordance with local regulations.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. A designated area for handling this compound should be established.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.

  • Weighing and Transfer: When weighing or transferring the solid material, avoid generating dust. Use a spatula and handle the container with care.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[3]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[3]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Disposal Plan:

  • Waste Characterization: Unused this compound and any contaminated materials (e.g., gloves, weighing paper) should be considered chemical waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed container. Do not mix with other incompatible waste streams.

  • Spill Cleanup: For small spills, absorb the material with an inert substance like sand or vermiculite.[1] Sweep up the mixture and place it in a suitable, closed container for disposal.[1][4] Ensure the area is well-ventilated during cleanup.[1]

  • Final Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.[3]

G cluster_prep Preparation cluster_handling Handling cluster_exposure Exposure Response cluster_disposal Spill & Disposal prep1 Designate Handling Area prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer Carefully prep3->handle1 Proceed to Handling handle2 Avoid Dust Generation handle1->handle2 expo_skin Skin: Wash with Soap and Water handle1->expo_skin If Skin Contact expo_eye Eyes: Rinse with Water handle1->expo_eye If Eye Contact expo_inhale Inhalation: Move to Fresh Air handle1->expo_inhale If Inhaled spill Small Spill: Absorb with Inert Material handle2->spill If Spill Occurs collect Collect Waste in Labeled Container handle2->collect After Use expo_ingest Ingestion: Seek Medical Advice spill->collect dispose Dispose via EHS Guidelines collect->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride
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(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。